Fluconazole mesylate
Beschreibung
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N6O.CH4O3S/c14-10-1-2-11(12(15)3-10)13(22,4-20-8-16-6-18-20)5-21-9-17-7-19-21;1-5(2,3)4/h1-3,6-9,22H,4-5H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJUZHMCPBPNFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159532-41-9 | |
| Record name | 1H-1,2,4-Triazole-1-ethanol, α-(2,4-difluorophenyl)-α-(1H-1,2,4-triazol-1-ylmethyl)-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159532-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
Fluconazole's Mechanism of Action: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluconazole, a triazole antifungal agent, serves as a critical tool in the management of fungal infections. Its efficacy is rooted in the highly specific inhibition of a key enzyme in the fungal ergosterol biosynthesis pathway, lanosterol 14-α-demethylase. This targeted action leads to a cascade of downstream effects, culminating in the disruption of fungal cell membrane integrity and function, and ultimately, the cessation of fungal growth. This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning fluconazole's action, supported by quantitative data, detailed experimental protocols, and visual representations of the affected biochemical and signaling pathways.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary fungistatic activity of fluconazole stems from its potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2][3] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[4][5] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the proper function of membrane-bound proteins.[3][5]
Fluconazole's inhibitory action leads to two significant consequences for the fungal cell:
-
Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the cellular concentration of ergosterol.[6]
-
Accumulation of Toxic Sterol Intermediates: The enzymatic inhibition leads to the buildup of 14-α-methylated sterols, including lanosterol.[3][7] These aberrant sterols are incorporated into the fungal cell membrane, leading to increased permeability and fluidity, which impairs the functions of membrane-associated enzymes and transport systems.[6]
The culmination of these effects disrupts the structural and functional integrity of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[3][7] It is noteworthy that fluconazole exhibits a high degree of selectivity for the fungal cytochrome P450 enzyme over its mammalian counterpart, which contributes to its favorable safety profile.[2]
Signaling Pathway of Ergosterol Biosynthesis Inhibition
The following diagram illustrates the central role of lanosterol 14-α-demethylase in the ergosterol biosynthesis pathway and the point of intervention by fluconazole.
Caption: Fluconazole inhibits lanosterol 14-α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway.
Quantitative Data on Fluconazole Activity
The efficacy of fluconazole can be quantified through various metrics, including the half-maximal inhibitory concentration (IC50) against its target enzyme and the minimum inhibitory concentration (MIC) required to inhibit the growth of different fungal species.
| Parameter | Fungal Species | Value | Reference |
| IC50 | Candida albicans (Lanosterol 14-α-demethylase) | 1.2 - 1.3 µM | [8] |
| MIC50 | Candida albicans | 0.5 µg/mL | [3] |
| Candida glabrata | 16 µg/mL | [4] | |
| Candida krusei | ≥64 µg/mL | [3] | |
| Candida parapsilosis | 2 µg/mL | [3] | |
| Candida tropicalis | 8 µg/mL | [9] | |
| Cryptococcus neoformans | 2 - 4 µg/mL | [2] | |
| MIC90 | Candida albicans | ≤2 µg/mL | [3] |
| Candida glabrata | 32 µg/mL | [4] | |
| Candida krusei | ≥64 µg/mL | [3] | |
| Candida parapsilosis | 2 µg/mL | [3] | |
| Cryptococcus neoformans | 16 µg/mL | [5] |
Perturbation of Fungal Signaling Pathways
Beyond its direct impact on ergosterol synthesis, fluconazole treatment induces cellular stress, leading to the activation of specific signaling pathways. Understanding these secondary effects is crucial for a complete picture of fluconazole's mechanism of action and for developing strategies to overcome drug resistance.
Calcium Signaling and Stress Response
Fluconazole-induced membrane stress triggers an influx of extracellular calcium, activating the calcineurin signaling pathway.[1] This pathway is critical for fungal survival under stress conditions. Inhibition of calcineurin has been shown to have a synergistic fungicidal effect with fluconazole.[6][10]
Caption: Fluconazole-induced membrane stress activates calcium signaling and the calcineurin pathway, promoting fungal survival.
Cell Cycle Disruption
Fluconazole treatment can uncouple the normal coordination of the fungal cell cycle, leading to delays in bud formation without a corresponding delay in DNA replication.[11][12] This disruption can result in the formation of multinucleated cells and aneuploidy, which may contribute to the development of drug resistance.[11][12]
Caption: Fluconazole disrupts the fungal cell cycle, leading to aneuploidy.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A guidelines.
1. Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on Sabouraud Dextrose Agar and incubate at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute the suspension in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
2. Preparation of Fluconazole Dilutions:
-
Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or DMSO).
-
Perform serial twofold dilutions of fluconazole in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.125 to 64 µg/mL).
3. Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate containing the fluconazole dilutions.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control.[13] The reading can be done visually or with a spectrophotometer.
Lanosterol 14-α-Demethylase Inhibition Assay
This protocol outlines a cell-free assay to determine the inhibitory activity of fluconazole on lanosterol 14-α-demethylase.
1. Preparation of Fungal Microsomes:
-
Grow the fungal culture to mid-log phase and harvest the cells.
-
Spheroplast the cells using lytic enzymes and lyse them by osmotic shock or mechanical disruption.
-
Perform differential centrifugation to isolate the microsomal fraction, which is rich in lanosterol 14-α-demethylase.
2. Assay Reaction Mixture:
-
In a reaction tube, combine the following components in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4):
-
Fungal microsomes (as the enzyme source)
-
Radiolabeled lanosterol (e.g., [³H]lanosterol) as the substrate
-
NADPH-cytochrome P450 reductase
-
NADPH (as a cofactor)
-
The test compound (fluconazole) at various concentrations.
-
3. Incubation and Extraction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong base (e.g., KOH in methanol) and heat to saponify the lipids.
-
Extract the sterols with an organic solvent (e.g., hexane).
4. Analysis and IC50 Determination:
-
Separate the substrate (lanosterol) from the product (ergosterol precursors) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Quantify the amount of radiolabeled product formed using liquid scintillation counting.
-
Calculate the percentage of inhibition for each fluconazole concentration and determine the IC50 value (the concentration of fluconazole that inhibits 50% of the enzyme activity).
Conclusion
Fluconazole's mechanism of action is a well-defined process centered on the inhibition of ergosterol biosynthesis, a pathway essential for fungal cell viability. The resulting depletion of ergosterol and accumulation of toxic sterols lead to profound structural and functional damage to the fungal cell membrane. Furthermore, the cellular stress induced by fluconazole activates secondary signaling pathways, such as the calcineurin stress response and perturbations in the cell cycle, which are critical areas of research for understanding and overcoming antifungal resistance. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted interactions of fluconazole with fungal pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 3. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole and Voriconazole Multidisk Testing of Candida Species for Disk Test Calibration and MIC Estimation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synergistic Effect of Fluconazole and Calcium Channel Blockers against Resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Stress, Drugs, and Evolution: the Role of Cellular Signaling in Fungal Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Fluconazole Induces Aneuploidy, Sowing the Seeds of Its Own Failure | PLOS Biology [journals.plos.org]
- 12. Antifungal Fluconazole Induces Aneuploidy, Sowing the Seeds of Its Own Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
synthesis and characterization of fluconazole mesylate
An In-depth Technical Guide on the Synthesis and Characterization of Fluconazole
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of systemic and superficial fungal infections. Its synthesis and rigorous characterization are critical for ensuring drug purity, efficacy, and safety. This technical guide provides a comprehensive overview of a synthetic route to fluconazole, with a specific focus on a pathway involving a key mesylate intermediate. Furthermore, it details the analytical methodologies employed for the thorough characterization of the final active pharmaceutical ingredient (API). This document is intended to serve as a practical resource for professionals in drug development and chemical research, offering detailed experimental protocols, tabulated quantitative data, and visual workflows to elucidate the entire process from synthesis to final characterization.
Synthesis of Fluconazole via a Mesylate Intermediate
The synthesis of fluconazole can be accomplished through various routes. One notable method involves the formation of an epoxide intermediate, which is subsequently converted to a mesylate to facilitate the final nucleophilic substitution with 1,2,4-triazole. This pathway offers a controlled and efficient means of constructing the core fluconazole structure.
Synthetic Pathway Overview
The synthesis begins with a Friedel-Crafts acylation, followed by the introduction of the first triazole ring. An epoxidation reaction then sets the stage for the formation of the mesylate intermediate, which is a crucial step for the regioselective opening of the epoxide ring by the second triazole molecule.
Experimental Protocols for Synthesis
Step 1: Synthesis of α-Chloro-2,4-difluoroacetophenone (Intermediate A)
-
To a solution of 1,3-difluorobenzene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride (AlCl₃) as a catalyst.[1]
-
Cool the mixture in an ice bath.
-
Slowly add chloroacetyl chloride dropwise to the reaction mixture while maintaining the temperature.[2]
-
After the addition is complete, allow the reaction to proceed for several hours at room temperature.[1]
-
Quench the reaction by carefully pouring the mixture into ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of α-(1H-1,2,4-triazol-1-yl)-2,4-difluoroacetophenone (Intermediate B)
-
Dissolve Intermediate A in a suitable solvent such as ethyl acetate.[2]
-
Add 1,2,4-triazole and a base (e.g., triethylamine) to the solution.[2]
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the mixture, filter any solids, and wash the filtrate with water.
-
Dry the organic layer and concentrate it to yield Intermediate B.
Step 3: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole (Intermediate C)
-
Dissolve Intermediate B in a solvent mixture, such as toluene.[2]
-
Add trimethylsulfoxonium iodide and sodium hydroxide (NaOH).[2]
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Add water to the reaction mixture and separate the organic layer.
-
Wash the organic layer with water, dry, and evaporate the solvent to get the epoxy intermediate.
Step 4: Synthesis of 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1,2,4-triazole mesylate (Intermediate D)
-
Intermediate C is treated with methanesulfonyl chloride (mesyl chloride) in an appropriate solvent like toluene in the presence of a base.[1]
-
The reaction is typically carried out at a controlled temperature to prevent side reactions.
-
After the reaction is complete, the mesylate intermediate is isolated. This intermediate is often used directly in the next step without extensive purification due to its reactive nature.[1]
Step 5: Synthesis of Fluconazole
-
React the mesylate intermediate (Intermediate D) with 1,2,4-triazole in an alkaline medium, such as in the presence of potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2]
-
Heat the reaction mixture to facilitate the nucleophilic ring-opening of the epoxide.[2]
-
After the reaction is complete, the mixture is cooled, and the crude fluconazole is precipitated by adding water.
-
The crude product is filtered, washed, and dried.
Purification:
-
The final crude fluconazole is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.[3] The melting point of the purified product is typically in the range of 137-139 °C.[1]
Characterization of Fluconazole
A comprehensive characterization of the synthesized fluconazole is essential to confirm its identity, purity, and structural integrity. This involves a combination of spectroscopic and chromatographic techniques.
Characterization Workflow
Experimental Protocols for Characterization
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Protocol : A sample of fluconazole is dissolved in a deuterated solvent, such as DMSO-d₆. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer.[4][5]
-
Sample Preparation : Accurately weigh about 10-20 mg of fluconazole and dissolve in approximately 0.6 mL of DMSO-d₆.
-
Instrument Settings :
-
Spectrometer : 400 MHz or higher.
-
Internal Standard : Tetramethylsilane (TMS) for ¹H and ¹³C NMR.
-
Analysis : Chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.[4]
-
2.2.2. Infrared (IR) Spectroscopy
-
Protocol : The IR spectrum of fluconazole is recorded to identify its functional groups.[4]
-
Sample Preparation : A small amount of the sample (1-3%) is ground with potassium bromide (KBr) to prepare a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used.[6][7]
-
Instrument Settings :
-
Spectrometer : Fourier Transform Infrared (FT-IR) Spectrometer.
-
Scan Range : Typically 4000-400 cm⁻¹.[7]
-
Analysis : The positions of characteristic absorption bands are compared with reference spectra.
-
2.2.3. Mass Spectrometry (MS)
-
Protocol : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of fluconazole.[4]
-
Sample Preparation : A dilute solution of fluconazole is prepared in a suitable solvent like methanol or acetonitrile.
-
Instrument Settings :
-
Ionization Technique : Electrospray Ionization (ESI) is common, typically in positive mode.[8][9]
-
Analyzer : Quadrupole, Ion Trap, or Time-of-Flight (TOF).
-
Analysis : The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺) and major fragment ions are analyzed. MS/MS can be used for further structural elucidation.[4][9]
-
2.2.4. High-Performance Liquid Chromatography (HPLC)
-
Protocol : A validated RP-HPLC method is used to determine the purity of the synthesized fluconazole and to quantify any impurities.[10][11]
-
Sample Preparation : An accurately weighed sample of fluconazole is dissolved in the mobile phase or a suitable diluent to a known concentration (e.g., 40 µg/mL).[10]
-
Instrument Settings :
-
Column : C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly used.[11][12]
-
Detection : UV detector set at a specific wavelength (e.g., 260 nm or 274 nm).[10][11]
-
Analysis : The retention time of the main peak is compared with a reference standard, and the peak area is used to calculate purity.
-
Summary of Quantitative Data
The following tables summarize key quantitative data obtained from the synthesis and characterization of fluconazole.
Table 1: Synthesis and Physical Properties
| Parameter | Value | Reference(s) |
| Synthesis Yield | Up to 75% (overall) | [13] |
| Melting Point | 137 - 139.2 °C | [1][14] |
| Molecular Formula | C₁₃H₁₂F₂N₆O | [4] |
| Molecular Weight | 306.28 g/mol | [15] |
Table 2: Spectroscopic Characterization Data
| Technique | Key Data Points | Reference(s) |
| ¹H NMR (DMSO-d₆) | Signals at ~8.27 ppm (triazole protons) | [5] |
| IR (KBr) | ~3240 cm⁻¹ (O-H stretch), ~1620 cm⁻¹ (C=N stretch, triazole ring) | [6][16] |
| Mass Spec (ESI+) | [M+H]⁺ at m/z 307.2; Major fragments at m/z 238.2, 220 | [8][9][17] |
Table 3: HPLC Method Parameters for Purity Analysis
| Parameter | Typical Value | Reference(s) |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) | [11] |
| Mobile Phase | Acetonitrile:Phosphate Buffer (e.g., 20:80 v/v) | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection Wavelength | 260 - 274 nm | [10][11] |
| Retention Time | ~3.4 minutes (method dependent) | [11] |
| Linearity Range | 1 - 100 µg/mL | [10] |
| Limit of Detection (LOD) | 0.10 µg/mL | [10] |
| Limit of Quantitation (LOQ) | 0.25 µg/mL | [10] |
| Recovery | 98 - 102% | [10][11] |
Conclusion
This guide has outlined a robust synthetic pathway for fluconazole utilizing a mesylate intermediate and detailed the necessary analytical procedures for its comprehensive characterization. The provided experimental protocols, tabulated data, and visual workflows offer a structured framework for researchers and scientists engaged in the synthesis and quality control of this vital antifungal agent. Adherence to these rigorous methodologies is paramount for ensuring the production of high-purity fluconazole suitable for pharmaceutical applications.
References
- 1. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]
- 2. Synthesis of Fluconazole - Chempedia - LookChem [lookchem.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. Spectral characterization of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Quantitative determination of fluconazole by ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. ymerdigital.com [ymerdigital.com]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. CN106749055A - A kind of preparation method of Fluconazole - Google Patents [patents.google.com]
- 14. Solid-state characterization of fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
Unraveling the Solid State: A Technical Guide to the Prospective Crystal Structure of Fluconazole Mesylate
Absence of Publicly Available Data: As of December 2025, a definitive, publicly available crystal structure for fluconazole mesylate has not been reported in crystallographic databases. This technical guide, therefore, outlines the established experimental methodologies that would be employed to determine and characterize the crystal structure of this compound, drawing upon the extensive research into the polymorphic and solvated forms of the parent compound, fluconazole. This document is intended for researchers, scientists, and drug development professionals actively engaged in the solid-state characterization of active pharmaceutical ingredients (APIs).
Physicochemical Properties of Fluconazole
A comprehensive understanding of the parent molecule's properties is crucial before undertaking salt formation and crystallization studies. The key physicochemical properties of fluconazole are summarized below.
| Property | Value | Reference |
| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | [1] |
| Chemical Formula | C₁₃H₁₂F₂N₆O | [2] |
| Molecular Weight | 306.27 g/mol | [2] |
| Melting Point | 138-140 °C | [2] |
| pKa | 2.27 (1,2,4-triazole) | [1] |
| logP | 0.5 | [1] |
| Aqueous Solubility | Slightly soluble | [2] |
Methodologies for Crystal Structure Determination
The determination of the crystal structure of this compound would follow a well-established workflow, beginning with the synthesis and crystallization of the salt, followed by detailed structural analysis using X-ray diffraction techniques.
Synthesis and Crystallization of this compound
The initial step involves the synthesis of the mesylate salt of fluconazole, typically by reacting fluconazole with methanesulfonic acid in an appropriate solvent. Following synthesis, the critical step of growing single crystals suitable for X-ray diffraction is undertaken. Various crystallization techniques can be employed:
-
Slow Evaporation: A solution of this compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and is often determined through solubility screening.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, inducing crystallization. The rate of cooling can significantly impact crystal quality and polymorphic form. For instance, fluconazole form II can be prepared by cooling crystallization from supersaturated solutions in various solvents.
-
Vapor Diffusion: This method involves dissolving the this compound in a solvent in which it is soluble, and placing this solution in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the primary solution, reducing the solubility and promoting crystal growth.
-
Suspension Crystallization: A suspension of the material in a solvent is stirred for an extended period, which can lead to the transformation to a more stable crystalline form.
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms within a crystal.[3] It provides detailed information on bond lengths, bond angles, and the conformation of the molecule, as well as the packing of molecules in the crystal lattice.
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal of this compound, typically with dimensions in the range of 0.1 to 0.5 mm, is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms in the crystal are then determined using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to achieve the best fit with the experimental data.
The workflow for single-crystal X-ray diffraction is illustrated in the diagram below.
References
An In-depth Technical Guide on the Solubility and Stability of Fluconazole
Disclaimer: This technical guide provides comprehensive information on the solubility and stability of fluconazole . While the request specified fluconazole mesylate, extensive literature searches did not yield specific quantitative solubility and stability data for the mesylate salt form. The data and protocols presented herein pertain to fluconazole base. The physicochemical properties of a drug can be influenced by its salt form; therefore, some variation in solubility and stability may be expected for this compound.
Introduction
Fluconazole is a broad-spectrum triazole antifungal agent widely used in the treatment of systemic and superficial fungal infections. Its efficacy and safety profile have established it as a cornerstone in antifungal therapy. A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals in the formulation of effective and stable dosage forms. This guide provides a detailed overview of the solubility of fluconazole in various solvents and its stability under different stress conditions, supported by experimental protocols and graphical representations of key pathways and workflows.
Core Physicochemical Properties of Fluconazole
Fluconazole is a white crystalline powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | [1] |
| Molecular Formula | C₁₃H₁₂F₂N₆O | [2] |
| Molecular Weight | 306.27 g/mol | [2] |
| Melting Point | 138-140 °C | [3] |
| pKa | 2.03 | [4] |
| Log P | 0.5 | [4] |
Solubility of Fluconazole
The solubility of a drug substance is a critical determinant of its bioavailability. Fluconazole is described as being slightly soluble in water.[1][3]
Solubility in Various Solvents
The solubility of fluconazole has been determined in a range of organic solvents and aqueous media.
| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference(s) |
| Water | 1 | Not Specified | [3] |
| PBS (pH 7.2) | ~0.2 | Not Specified | [2][5] |
| Ethanol | 20 | Not Specified | [2][5] |
| Ethanol | 61 | Not Specified | [3] |
| Ethanol | 62 ± 0.8 | 25 | [6] |
| Methanol | 165 ± 0.12 | 25 | [6] |
| DMSO | 33 | Not Specified | [2][5] |
| Dimethylformamide | 16 | Not Specified | [2][5] |
| Chloroform | 68.5 ± 1.2 | 25 | [6] |
| Acetone | 64.8 ± 0.85 | 25 | [6] |
| Simulated Tear Fluid | 5 ± 0.45 | 25 | [6] |
| Propylene Glycol | Soluble | Not Specified | [7] |
| Polyethylene Glycol | Soluble | Not Specified | [8][9] |
Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.
Objective: To determine the saturation solubility of fluconazole in a given solvent.
Materials:
-
Fluconazole powder
-
Solvent of interest (e.g., water, buffer, organic solvent)
-
Glass vials with screw caps
-
Orbital shaker or wrist-action shaker in a temperature-controlled environment
-
Analytical balance
-
Filtration device (e.g., syringe filters, 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of fluconazole powder to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand undisturbed to let the undissolved solids settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are disturbed.
-
Filter the sample through a 0.45 µm filter to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
-
Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Analyze the concentration of fluconazole in the diluted filtrate using a validated HPLC-UV or UV-Vis spectrophotometry method.
-
Calculate the solubility of fluconazole in the solvent, taking into account the dilution factor.
Stability of Fluconazole
Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over its shelf life. Fluconazole has been subjected to forced degradation studies under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.
Forced Degradation Studies
Forced degradation studies help to identify potential degradation products and establish the degradation pathways of the drug.
| Stress Condition | Conditions | Observation | Reference(s) |
| Acid Hydrolysis | 0.1 M HCl, reflux for 6 hours | Stable (higher than 98% remaining) | |
| Base Hydrolysis | 0.1 M NaOH, reflux for 6 hours | Stable (higher than 98% remaining) | |
| Oxidative Degradation | 3% v/v H₂O₂, reflux for 6 hours | Degraded (10% decrease), possible degradation product formed | |
| Thermal Degradation | 60°C, 60 days | Stable (higher than 98% remaining) | |
| Photodegradation | UVC (254 nm), 66 and 180 days | Degraded (10% decrease), possible degradation product formed |
Experimental Protocol: Stability-Indicating HPLC Method for Forced Degradation Studies
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
Objective: To develop and validate an HPLC method to separate and quantify fluconazole from its degradation products under various stress conditions.
Materials and Instrumentation:
-
Fluconazole reference standard and test sample
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (or buffer) in a suitable ratio (e.g., 65:35 v/v)
-
Forced degradation equipment (pH meter, reflux condenser, oven, UV chamber)
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
Procedure:
1. Preparation of Stock and Standard Solutions:
- Prepare a stock solution of fluconazole reference standard in a suitable solvent (e.g., mobile phase) at a concentration of 1 mg/mL.
- Prepare a series of working standard solutions by diluting the stock solution to obtain concentrations covering the desired analytical range.
2. Forced Degradation Sample Preparation:
- Acid Hydrolysis: Dissolve fluconazole in 0.1 M HCl and reflux for a specified time (e.g., 6 hours). After cooling, neutralize the solution and dilute with the mobile phase to a suitable concentration.
- Base Hydrolysis: Dissolve fluconazole in 0.1 M NaOH and reflux for a specified time. After cooling, neutralize and dilute with the mobile phase.
- Oxidative Degradation: Dissolve fluconazole in a solution of hydrogen peroxide (e.g., 3% v/v) and keep at room temperature or reflux for a specified time. Dilute with the mobile phase.
- Thermal Degradation: Store solid fluconazole in an oven at a high temperature (e.g., 60°C) for a specified period. Dissolve the stressed solid in the mobile phase.
- Photodegradation: Expose solid fluconazole or a solution of fluconazole to UV light in a photostability chamber for a specified duration. Prepare a solution of the stressed sample in the mobile phase.
3. Chromatographic Conditions:
- Column: C18, 250 mm x 4.6 mm, 5 µm
- Mobile Phase: Acetonitrile:Water (65:35 v/v)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: 260 nm
- Injection Volume: 20 µL
- Column Temperature: Ambient
4. Analysis and Data Evaluation:
- Inject the prepared standard solutions to establish a calibration curve.
- Inject the unstressed and stressed samples.
- Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of fluconazole.
- The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peak.
Visualizations
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. This leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic sterols.
Caption: Inhibition of the ergosterol biosynthesis pathway by fluconazole.
Experimental Workflow: Solubility Determination by Shake-Flask Method
The following diagram illustrates the key steps involved in determining the solubility of a compound using the shake-flask method.
Caption: Workflow for solubility determination using the shake-flask method.
Logical Relationship: Forced Degradation Study
This diagram outlines the logical flow of a forced degradation study to assess the stability of a drug substance.
Caption: Logical workflow for a forced degradation study of fluconazole.
Conclusion
This technical guide has provided a comprehensive overview of the solubility and stability of fluconazole. The data presented, derived from various scientific sources, highlights the solubility of fluconazole in a range of solvents and its degradation profile under different stress conditions. The detailed experimental protocols for solubility determination and stability-indicating HPLC methods serve as a valuable resource for researchers and formulation scientists. While specific data for this compound remains elusive in the public domain, the information on the active moiety, fluconazole, provides a strong foundation for further investigation and development of its salt forms. It is recommended that specific solubility and stability studies be conducted on this compound to fully characterize its properties for formulation development.
References
- 1. scribd.com [scribd.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Preparation, Characterization and Evaluation of Fluconazole Polymorphs | Semantic Scholar [semanticscholar.org]
- 4. pnrjournal.com [pnrjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. omicsonline.org [omicsonline.org]
- 9. ijnrd.org [ijnrd.org]
In Vitro Antifungal Activity of Fluconazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole, a synthetic triazole antifungal agent, is a cornerstone in the management of fungal infections, particularly those caused by Candida species. Its efficacy stems from its targeted inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway. This technical guide provides an in-depth overview of the in vitro antifungal activity of fluconazole, detailing its mechanism of action, summarizing susceptibility data, and outlining the experimental protocols used for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antifungal research. While this guide focuses on fluconazole, the principles and methodologies are often applicable to the broader class of azole antifungals. The mesylate salt of fluconazole is a common formulation, and for the purposes of this in vitro guide, its activity is considered equivalent to the fluconazole base.
Mechanism of Action
Fluconazole exerts its antifungal effect by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] The primary target of fluconazole is the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1][2][4] This enzyme catalyzes a critical step in the conversion of lanosterol to ergosterol.[1][2]
By inhibiting lanosterol 14-α-demethylase, fluconazole leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[2][5] This disruption of membrane integrity alters its fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth and replication.[1] Fluconazole is generally considered fungistatic, meaning it inhibits fungal growth, but it can exhibit fungicidal (killing) activity against certain organisms in a dose-dependent manner.[3][6] Notably, fluconazole exhibits a high degree of selectivity for fungal cytochrome P450 enzymes over their mammalian counterparts, which contributes to its favorable safety profile.[2]
Ergosterol Biosynthesis Pathway and Fluconazole Inhibition
In Vitro Susceptibility Testing
The in vitro activity of fluconazole is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. Several standardized methods are used for antifungal susceptibility testing, with the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) providing widely recognized guidelines.
Experimental Protocols
The broth microdilution method is a standard and quantitative technique for determining MICs.[7][8]
Principle: A standardized inoculum of the fungal isolate is introduced into a series of microplate wells containing serial twofold dilutions of fluconazole in a standard broth medium, typically RPMI 1640.[7] Following incubation, the wells are examined for visible growth.
Detailed Methodology:
-
Preparation of Fluconazole Dilutions: A stock solution of fluconazole is prepared and serially diluted in RPMI 1640 medium to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).[7][9] These dilutions are then dispensed into the wells of a microtiter plate.
-
Inoculum Preparation: The fungal isolate is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells is prepared in sterile saline or water and adjusted to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.[7]
-
Inoculation and Incubation: The prepared microtiter plates are inoculated with the fungal suspension. The plates are then incubated at 35°C for 24 to 48 hours.[7][8]
-
MIC Determination: The MIC is determined as the lowest concentration of fluconazole at which there is a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth in the drug-free control well.[9][10] The reading can be done visually or spectrophotometrically.[7]
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution, often used for routine screening.[11][12][13]
Principle: A paper disk impregnated with a standard amount of fluconazole (e.g., 25 µg) is placed on an agar plate that has been uniformly inoculated with the test fungus.[11][14] As the drug diffuses into the agar, it creates a concentration gradient. After incubation, a zone of growth inhibition will be present around the disk if the fungus is susceptible.
Detailed Methodology:
-
Inoculum Preparation: A standardized fungal inoculum is prepared, typically adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum suspension and used to evenly streak the entire surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue or RPMI 1640 agar).[11][12][13]
-
Disk Application: A paper disk containing 25 µg of fluconazole is placed on the inoculated agar surface.[11][14]
-
Incubation: The plate is incubated at 35°C for 24 to 48 hours.[11][12]
-
Zone Diameter Measurement: The diameter of the zone of complete growth inhibition around the disk is measured in millimeters. This zone diameter is then correlated with interpretive categories (Susceptible, Susceptible-Dose Dependent, Resistant) based on established breakpoints.[15]
Time-kill assays provide information on the pharmacodynamic properties of an antifungal agent, specifically whether it is fungistatic or fungicidal and the rate at which it kills the fungus.[6][16]
Principle: A standardized inoculum of the fungus is exposed to a specific concentration of fluconazole in a liquid medium. At various time points, aliquots are removed, serially diluted, and plated to determine the number of viable fungal cells (CFU/mL).
Detailed Methodology:
-
Preparation: Standardized fungal inocula and fluconazole solutions at desired concentrations (often multiples of the MIC) are prepared in a suitable broth medium (e.g., RPMI 1640).[16][17] A growth control without the drug is included.
-
Incubation and Sampling: The fungal suspension is incubated with the drug at 35°C. At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), aliquots are removed from each test and control tube.[6][17]
-
Viable Cell Counting: The collected aliquots are serially diluted and plated onto agar plates. After incubation, the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each fluconazole concentration and the control. Fungistatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum, while fungicidal activity is defined as a ≥3-log10 (99.9%) reduction.[6]
Quantitative In Vitro Activity of Fluconazole
The following tables summarize the in vitro activity of fluconazole against various clinically important fungal species, as reported in the literature. MIC values can vary based on the testing methodology and geographic location of the isolates.
Activity against Candida Species
Candida species are the most common targets for fluconazole therapy. While C. albicans is generally susceptible, other species exhibit variable susceptibility patterns.
| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Candida albicans | 0.125 - >64 | 0.125 - 0.5 | 0.25 - 2 | [15][18][19] |
| Candida glabrata | ≤0.125 - >64 | 1 - 16 | 32 - >64 | [15][18] |
| Candida parapsilosis | ≤0.125 - >64 | 0.5 - 2 | 2 - 8 | [15][19] |
| Candida tropicalis | ≤0.125 - >64 | 0.5 - 2 | 2 - 4 | [15][18] |
| Candida krusei | 4 - >64 | 32 - 64 | ≥64 | [15] |
Note: MIC₅₀ and MIC₉₀ represent the MICs at which 50% and 90% of the isolates are inhibited, respectively.
Activity against Cryptococcus neoformans
Fluconazole is a key agent in the treatment of cryptococcal meningitis.
| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Cryptococcus neoformans | 0.25 - 128 | 2 - 8 | 16 - 32 | [18][20][21][22] |
Activity against Aspergillus Species
Fluconazole generally has limited activity against most Aspergillus species.
| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Aspergillus fumigatus | 8 - >100 | 23.9 - 43.5 | 50 - >100 | [18] |
| Aspergillus spp. (all) | - | 256 | >256 | [23] |
Interpretive Breakpoints
Regulatory bodies like the CLSI establish clinical breakpoints to categorize isolates as Susceptible (S), Susceptible-Dose Dependent (SDD), or Resistant (R) based on their MIC values. These breakpoints integrate MIC distributions, pharmacokinetic/pharmacodynamic data, and clinical outcomes.[15]
For Candida species, the CLSI interpretive breakpoints for fluconazole are typically:
-
Susceptible (S): MIC ≤ 2 µg/mL
-
Susceptible-Dose Dependent (SDD): MIC = 4 µg/mL
-
Resistant (R): MIC ≥ 8 µg/mL
For disk diffusion, the corresponding zone diameter breakpoints are generally:[15]
-
Susceptible (S): ≥ 19 mm
-
Susceptible-Dose Dependent (SDD): 15 - 18 mm
-
Resistant (R): ≤ 14 mm
It is important to note that these breakpoints can be revised and may differ between regulatory agencies and for different fungal species.
Conclusion
Fluconazole remains a vital antifungal agent with well-characterized in vitro activity against a broad range of fungal pathogens, particularly Candida species. A thorough understanding of its mechanism of action and the standardized methodologies for susceptibility testing is crucial for both clinical diagnostics and the development of new antifungal therapies. The quantitative data presented in this guide underscore the importance of species-level identification and susceptibility testing to guide appropriate therapeutic choices, especially in light of the variable susceptibility patterns and the emergence of resistance. The provided experimental workflows and pathway diagrams serve as a foundational resource for researchers in the field of medical mycology.
References
- 1. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Fluconazole - Wikipedia [en.wikipedia.org]
- 4. The expression of genes involved in the ergosterol biosynthesis pathway in Candida albicans and Candida dubliniensis biofilms exposed to fluconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. journals.asm.org [journals.asm.org]
- 9. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of broth macrodilution, broth microdilution, and E test antifungal susceptibility tests for fluconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disk diffusion method for fluconazole susceptibility testing of Candida albicans strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disk Diffusion Method for Fluconazole Susceptibility Testing of Candida albicans Strains | Semantic Scholar [semanticscholar.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [In vitro activity of fluconazole, a novel bistriazole antifungal agent] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bezmialemscience.org [bezmialemscience.org]
- 20. Correlation of Fluconazole MICs with Clinical Outcome in Cryptococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | In vitro Antifungal Susceptibility Profiles of Cryptococcus neoformans var. grubii and Cryptococcus gattii Clinical Isolates in Guangxi, Southern China [frontiersin.org]
- 22. Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mjpath.org.my [mjpath.org.my]
Fluconazole Mesylate: A Technical Deep Dive into its Fungistatic and Fungicidal Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core antifungal activity of fluconazole, with a particular focus on its fungistatic versus fungicidal properties. While often categorized as a fungistatic agent, this document will elucidate the conditions under which fluconazole can exhibit fungicidal effects. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, and present quantitative data for a comprehensive understanding.
Fluconazole and Fluconazole Mesylate: Understanding the Moiety
Fluconazole is a synthetic triazole antifungal agent. This compound is the methanesulfonate salt form of fluconazole. The antifungal activity is attributed to the fluconazole molecule itself. The mesylate salt is often utilized to improve the solubility and formulation characteristics of the drug, but the fundamental mechanism of action and antifungal spectrum remain the same.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fluconazole's primary mechanism of action is the highly specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway.[2][3][4] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By inhibiting lanosterol 14-α-demethylase, fluconazole blocks the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor of ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[2][3] The incorporation of these aberrant sterols disrupts the normal packing of phospholipids, leading to increased membrane permeability, altered activity of membrane-associated enzymes, and ultimately, the inhibition of fungal growth and replication.[5] This disruption of the cell membrane is the basis for fluconazole's fungistatic activity.
Signaling Pathway of Ergosterol Biosynthesis Inhibition
Fungistatic vs. Fungicidal Activity: A Conditional Distinction
Fluconazole is predominantly considered a fungistatic agent against most susceptible fungal species, including Candida spp.[5][6] This means it inhibits the growth and replication of the fungus without directly killing the cells. However, the distinction between fungistatic and fungicidal activity is not absolute and can be influenced by several factors.
Under specific conditions, fluconazole can exhibit fungicidal (killing) activity. These conditions include:
-
High Concentrations: At concentrations significantly above the Minimum Inhibitory Concentration (MIC), fluconazole can induce apoptosis-like cell death in Candida albicans.[7]
-
Environmental Factors: The pH of the environment plays a crucial role. For instance, in an acidic environment mimicking the vaginal pH (around 4.2), fluconazole has been shown to be fungicidal against C. albicans.[8]
-
Fungal Species: The intrinsic susceptibility of the fungal species can influence the outcome.
-
Inoculum Size: The initial concentration of fungal cells can impact the apparent activity of the drug.
Quantitative Assessment of Antifungal Activity
The in vitro activity of fluconazole is quantified using several standard parameters.
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism after a specified incubation period. It is a measure of the fungistatic activity.
Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum count after a specified incubation period. It is a measure of the fungicidal activity.
An MFC/MIC ratio of ≤4 is generally considered indicative of fungicidal activity, while a ratio of >4 suggests fungistatic activity.[9]
Time-Kill Curve Analysis
Time-kill assays provide a dynamic assessment of antifungal activity by measuring the rate and extent of fungal killing over time at various drug concentrations. These assays can definitively distinguish between fungistatic and fungicidal effects. A fungicidal agent will show a significant, time-dependent reduction in viable cell count, whereas a fungistatic agent will primarily show inhibition of growth compared to a control.
Data Presentation: MIC and MFC Values of Fluconazole against Candida Species
The following table summarizes representative MIC and MFC values for fluconazole against various Candida species. It is important to note that these values can vary depending on the specific isolate and testing conditions.
| Candida Species | MIC Range (µg/mL) | MFC Range (µg/mL) | MFC/MIC Ratio | Predominant Activity |
| C. albicans | 0.25 - 4 | >64 | >16 | Fungistatic |
| C. glabrata | 8 - 64 | >64 | >1 - >8 | Fungistatic |
| C. parapsilosis | 1 - 8 | >64 | >8 | Fungistatic |
| C. tropicalis | 1 - 4 | >64 | >16 | Fungistatic |
| C. krusei | 16 - >64 | >64 | >1 | Intrinsically Resistant |
Note: Data compiled from multiple sources.[10][11][12] Specific values can vary significantly between studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of antifungal activity.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination (Adapted from CLSI M27-A4)
This protocol outlines the standardized broth microdilution method for determining the MIC of fluconazole against yeast isolates.[13][14][15]
Materials:
-
This compound powder
-
Solvent for fluconazole (e.g., DMSO)
-
RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Yeast isolate to be tested
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or densitometer
-
Incubator (35°C)
Procedure:
-
Drug Preparation: Prepare a stock solution of fluconazole in a suitable solvent. Perform serial twofold dilutions in RPMI-1640 medium to achieve the desired concentration range.
-
Inoculum Preparation: Subculture the yeast isolate on a suitable agar plate and incubate for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Plate Inoculation: Dispense 100 µL of each fluconazole dilution into the wells of a 96-well plate. Add 100 µL of the standardized inoculum to each well. Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of fluconazole that causes a significant inhibition of growth (typically a ≥50% reduction in turbidity) compared to the growth control. This can be determined visually or by using a microplate reader.
Minimum Fungicidal Concentration (MFC) Determination
This protocol is performed subsequently to the MIC determination to assess the fungicidal activity.[9][16][17]
Procedure:
-
Following the MIC reading, select the wells showing no visible growth (or significant inhibition).
-
Mix the contents of each selected well thoroughly.
-
Subculture a fixed volume (e.g., 10-100 µL) from each of these wells onto a suitable agar plate (e.g., Sabouraud Dextrose Agar).
-
Incubate the plates at 35°C for 24-48 hours, or until growth is visible in the control subculture.
-
The MFC is the lowest concentration of fluconazole that results in no growth or a colony count that is ≥99.9% lower than the initial inoculum count.
Time-Kill Curve Analysis
This method provides a dynamic view of antifungal activity.[4][18][19]
Materials:
-
Same as for MIC determination, plus sterile test tubes and a shaking incubator.
Procedure:
-
Prepare a standardized fungal inoculum as described for the MIC assay.
-
Set up a series of test tubes containing RPMI-1640 medium with various concentrations of fluconazole (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a drug-free growth control.
-
Inoculate each tube with the standardized fungal suspension to achieve a starting density of approximately 1-5 x 10^5 CFU/mL.
-
Incubate the tubes at 35°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate a fixed volume of each dilution onto suitable agar plates.
-
Incubate the plates and count the number of colonies (CFU/mL) at each time point.
-
Plot the log10 CFU/mL against time for each fluconazole concentration and the control. A ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum is indicative of fungicidal activity.
Conclusion
This compound is a valuable antifungal agent whose activity is primarily fungistatic against a broad range of clinically relevant fungi, particularly Candida species. Its mechanism of action through the inhibition of ergosterol biosynthesis is well-established. While its fungistatic nature is predominant under standard laboratory conditions, this guide highlights that fluconazole can exhibit fungicidal activity under specific circumstances, such as at high concentrations and in acidic environments. A thorough understanding of the methodologies for determining MIC, MFC, and time-kill kinetics is essential for researchers and drug development professionals to accurately characterize the antifungal properties of fluconazole and novel antifungal candidates. The conditional nature of fluconazole's fungicidal activity underscores the importance of considering the physiological environment of the infection site when predicting clinical efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. The synthesis, regulation, and functions of sterols in Candida albicans: Well-known but still lots to learn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]
- 4. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism-Based Pharmacokinetic-Pharmacodynamic Models of In Vitro Fungistatic and Fungicidal Effects against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel mechanism of fluconazole: fungicidal activity through dose-dependent apoptotic responses in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal Effects of Pterostilbene on Candida albicans, Candida dubliniensis, and Microcosm Biofilms of Denture Stomatitis [mdpi.com]
- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 14. webstore.ansi.org [webstore.ansi.org]
- 15. researchgate.net [researchgate.net]
- 16. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Core Mechanism of Action of Fluconazole Mesylate: Inhibition of Ergosterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fluconazole, a broad-spectrum antifungal agent from the bis-triazole class, exerts its fungistatic effect through the highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase (CYP51), encoded by the ERG11 gene.[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity and function of the fungal cell membrane.[1] By disrupting this pathway, fluconazole leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately arresting fungal growth.[1][2] This technical guide provides a detailed examination of the molecular interactions, quantitative inhibitory data, and key experimental methodologies used to characterize the mechanism of action of fluconazole.
Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary mechanism of action of fluconazole is the disruption of ergosterol biosynthesis, a vital process for fungi. Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3][4]
Fluconazole specifically targets and inhibits lanosterol 14-α-demethylase.[5] This enzyme catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol.[2][6] The inhibitory action is achieved through the coordination of the N4 nitrogen atom of fluconazole's triazole ring to the heme iron atom in the active site of CYP51.[7] This binding prevents the enzyme from interacting with its substrate, lanosterol, thereby blocking the ergosterol biosynthesis pathway.[5][7] The consequence of this inhibition is twofold: the depletion of ergosterol from the fungal membrane and the accumulation of lanosterol and other 14α-methylated sterols.[8] This altered sterol profile disrupts the structure and function of the fungal cell membrane, leading to increased permeability and the inhibition of fungal growth.[8][9]
Quantitative Data
The following tables summarize the in vitro inhibitory activity of fluconazole against its target enzyme and various fungal species.
Table 1: In Vitro Inhibition of Lanosterol 14α-Demethylase (CYP51) by Fluconazole
| Enzyme Source | IC50 (μM) | Dissociation Constant (Kd) (nM) |
| Candida albicans CYP51 | 0.4 - 1.3 | 10 - 56 |
| Homo sapiens CYP51 | >150 | ~30,500 |
Data compiled from multiple sources.[3][5][10] IC50 and Kd values can vary based on the specific assay conditions and enzyme preparation.
Table 2: In Vitro Antifungal Activity of Fluconazole Against Common Candida Species
| Candida Species | MIC50 (μg/mL) | MIC90 (μg/mL) |
| C. albicans | 0.25 - 0.5 | 0.5 - 2 |
| C. glabrata | 8 - 16 | 32 - 64 |
| C. parapsilosis | 1 - 2 | 2 - 4 |
| C. tropicalis | 1 - 2 | 2 - 4 |
| C. krusei | ≥64 | ≥64 |
Data compiled from multiple sources.[11][12] MIC (Minimum Inhibitory Concentration) values represent the concentration of fluconazole that inhibits 50% (MIC50) and 90% (MIC90) of the tested isolates, respectively. Values can vary depending on the testing methodology and geographical location of the isolates.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Quantitation of Ergosterol Content: Novel Method for Determination of Fluconazole Susceptibility of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into Binding of the Antifungal Drug Fluconazole to Saccharomyces cerevisiae Lanosterol 14α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quantitation of ergosterol content and gene expression profile of ERG11 gene in fluconazole-resistant Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of fluconazole on the sterol and carbohydrate composition of four species of Candida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 12. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Fluconazole Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole is a broad-spectrum antifungal agent belonging to the triazole class. It is a highly selective inhibitor of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. The inhibition of this enzyme disrupts the fungal membrane structure and function, leading to the cessation of fungal growth. Fluconazole is often formulated as a mesylate salt, fluconazole mesylate, to enhance its pharmaceutical properties. This technical guide provides a comprehensive overview of the core physicochemical properties of fluconazole and its mesylate salt, complete with experimental protocols and visual diagrams to aid in research and drug development.
Core Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient (API) are critical for its formulation, delivery, and bioavailability. While this compound is the salt form used in some pharmaceutical preparations, much of the publicly available detailed physicochemical data pertains to the fluconazole free base. The properties of the fluconazole moiety are paramount to its therapeutic effect.
Table 1: Physicochemical Properties of Fluconazole
| Property | Value | References |
| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol | [1] |
| Molecular Formula | C₁₃H₁₂F₂N₆O | [1] |
| Molecular Weight | 306.27 g/mol | [1] |
| Melting Point | 138-140 °C | [2][3][4] |
| pKa | 2.27 (for the 1,2,4-triazole ring); other reported values include 2.56, 2.94, and 11.01 | [1][5] |
| LogP | 0.4 - 0.5 | [1][2] |
| Appearance | White crystalline powder | [3][6] |
Table 2: Physicochemical Properties of this compound
| Property | Value | References |
| IUPAC Name | 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol;methanesulfonic acid | [7] |
| Molecular Formula | C₁₄H₁₆F₂N₆O₄S | [7] |
| Molecular Weight | 402.38 g/mol | [7] |
Table 3: Solubility of Fluconazole
| Solvent | Solubility | References |
| Water | Slightly soluble | [6] |
| Saline | Slightly soluble | [6] |
| Ethanol | ~20 mg/mL | [8][9] |
| DMSO | ≥ 100 mg/mL; also reported as ~33 mg/mL | [8][9][10] |
| Dimethyl formamide | ~16 mg/mL | [8][9] |
| PBS (pH 7.2) | ~0.2 mg/mL | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of physicochemical data. Below are generalized protocols for determining key properties of a pharmaceutical compound like this compound.
Melting Point Determination (Capillary Method)
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 10 °C/minute) until it is about 15-20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C/minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range. For a pure substance, this range is typically narrow.
Solubility Determination (Shake-Flask Method)
-
Preparation of Saturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., water, buffer of specific pH, ethanol) in a sealed container.
-
Equilibration: The container is agitated in a constant temperature water bath or shaker for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as mass per unit volume (e.g., mg/mL) or molarity.
LogP (Octanol-Water Partition Coefficient) Determination
-
System Preparation: n-Octanol and water (or a suitable buffer) are pre-saturated with each other by mixing and allowing the phases to separate.
-
Partitioning: A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a sealed container.
-
Equilibration: The mixture is agitated for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Mandatory Visualizations
Signaling Pathway: Ergosterol Biosynthesis and Inhibition by Fluconazole
Fluconazole's primary mechanism of action is the disruption of the ergosterol biosynthesis pathway in fungi. The following diagram illustrates the key steps in this pathway and the point of inhibition by fluconazole.
Caption: Ergosterol biosynthesis pathway and the inhibitory action of Fluconazole.
Experimental Workflow: Solubility Determination
The following diagram outlines a standard workflow for determining the solubility of a pharmaceutical compound.
References
- 1. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. 455480010 [thermofisher.com]
- 4. Fluconazole [drugfuture.com]
- 5. scielo.br [scielo.br]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Fluconazole (mesylate) | C14H16F2N6O4S | CID 17785855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Fluconazole Mesylate: An In-depth Technical Guide to its Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the degradation pathways of fluconazole, a widely used triazole antifungal agent. Understanding the stability of fluconazole and the formation of its degradation products is critical for ensuring its quality, safety, and efficacy in pharmaceutical formulations. This document details the degradation of fluconazole under various stress conditions, including hydrolysis, oxidation, photolysis, and thermolysis. It also provides insights into the kinetics of degradation and the analytical methodologies employed for such studies.
Overview of Fluconazole Stability
Fluconazole is generally considered a stable molecule; however, it is susceptible to degradation under specific environmental and chemical stressors. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. Such studies are a regulatory requirement for new drug applications and help in the development of stability-indicating analytical methods.
Hydrolytic Degradation
Fluconazole exhibits notable stability under neutral aqueous conditions. However, exposure to acidic and alkaline environments can lead to its degradation.
Acidic Hydrolysis
Under acidic conditions, fluconazole shows a low level of degradation. Studies have indicated that upon refluxing in 0.1 M hydrochloric acid (HCl), only a minor decrease in the concentration of fluconazole is observed.
Alkaline Hydrolysis
In alkaline media, such as 0.1 M sodium hydroxide (NaOH), fluconazole also demonstrates considerable stability with minimal degradation observed after refluxing for several hours.
Experimental Protocol: Forced Hydrolysis
A typical experimental setup for forced hydrolysis of fluconazole involves the following steps:
-
Preparation of Solutions: Prepare stock solutions of fluconazole in a suitable solvent. For the stress study, prepare solutions of 0.1 M HCl and 0.1 M NaOH.
-
Stress Conditions: Add a known concentration of fluconazole to the acidic and alkaline solutions. The mixtures are then typically refluxed for a defined period, for instance, 6 hours.
-
Neutralization: After the stress period, the acidic and alkaline solutions are neutralized to stop the degradation process.
-
Analysis: The stressed samples are then diluted appropriately and analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the extent of degradation and identify any degradation products.
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Quantification of Fluconazole Mesylate
Introduction
Fluconazole, a triazole antifungal agent, is widely utilized for the treatment of systemic and superficial fungal infections.[1] It functions by selectively inhibiting the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2] This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of fluconazole mesylate in bulk drug substance and pharmaceutical dosage forms. The developed method is specific, accurate, precise, and suitable for routine quality control analysis.
Physicochemical Properties of Fluconazole
Fluconazole is a white crystalline powder that is slightly soluble in water.[3] Its chemical structure includes a difluorophenyl group and two triazole rings.[3] These structural features are key to its chromatographic retention and UV absorbance. The UV spectrum of fluconazole shows a maximum absorbance at approximately 260 nm, which is a suitable wavelength for detection.[4][5]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
HPLC grade water
-
0.45 µm membrane filters
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The optimized chromatographic conditions are summarized in the table below.
Table 1: Optimized HPLC Method Parameters for this compound Analysis
| Parameter | Optimized Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.6) (40:60 v/v)[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 260 nm[5] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
Phosphate Buffer (pH 3.6): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.6 with orthophosphoric acid.[6]
Mobile Phase: Mix acetonitrile and phosphate buffer (pH 3.6) in a ratio of 40:60 (v/v). Filter through a 0.45 µm membrane filter and degas prior to use.[6]
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
Sample Solution (100 µg/mL): For bulk drug, prepare as per the standard stock solution. For dosage forms, take a quantity of powdered tablets or capsule contents equivalent to 10 mg of fluconazole, transfer to a 100 mL volumetric flask, add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm membrane filter.[6]
Method Validation Protocol
The developed method should be validated according to ICH guidelines, including the following parameters:
-
System Suitability: Inject the standard solution five times and evaluate parameters such as theoretical plates, tailing factor, and %RSD of peak area and retention time.
-
Specificity: Analyze a blank (mobile phase) and a placebo solution to ensure no interference at the retention time of fluconazole.
-
Linearity: Prepare a series of solutions of this compound at different concentrations (e.g., 50-150% of the working concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Accuracy (Recovery): Perform recovery studies by spiking a known amount of this compound standard into a placebo preparation at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision (Repeatability and Intermediate Precision): Assess repeatability by analyzing six replicate samples of the same batch. Evaluate intermediate precision by performing the analysis on different days with different analysts.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the method's reliability.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Theoretical Plates | > 2000 |
| Tailing Factor | ≤ 2.0 |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Mechanism of Action of Fluconazole.
Conclusion
The described RP-HPLC method is demonstrated to be simple, rapid, and reliable for the quantitative determination of this compound. The method's validation in accordance with ICH guidelines will confirm its suitability for routine quality control analysis in the pharmaceutical industry, ensuring the identity, purity, and potency of this compound in drug products.
References
- 1. academic.oup.com [academic.oup.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. HPLC Method Validated for Quantification of Fluconazole Co-Encapsulated with Propolis Within Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Fluconazole Mesylate for Antifungal Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment and prophylaxis of various fungal infections, particularly those caused by Candida species.[1][2] Its efficacy is intrinsically linked to the susceptibility of the infecting fungal isolate. Therefore, accurate and standardized antifungal susceptibility testing (AST) is paramount for guiding clinical therapy, monitoring for the emergence of resistance, and for the development of new antifungal agents. Fluconazole mesylate is a salt form of fluconazole often used in these testing procedures.
This document provides detailed application notes and standardized protocols for performing antifungal susceptibility testing of fluconazole against clinically relevant yeasts, primarily focusing on methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Mechanism of Action
Fluconazole exerts its antifungal effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[3][4][5] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
By inhibiting lanosterol 14-α-demethylase, fluconazole disrupts the conversion of lanosterol to ergosterol.[3][4][5] This leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols within the fungal cell membrane.[4] The consequence is a disruption of the normal membrane structure and function, increased cellular permeability, and inhibition of fungal growth and replication.[3] While primarily fungistatic against Candida species, it can exhibit fungicidal activity against certain organisms in a dose-dependent manner.[1][3]
Caption: Mechanism of action of fluconazole in inhibiting ergosterol synthesis.
Data Presentation: Interpretive Breakpoints
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Interpretive breakpoints are the specific MIC values used to categorize an isolate as susceptible (S), susceptible-dose dependent (SDD) or intermediate (I), or resistant (R). These breakpoints are established by regulatory bodies like CLSI and EUCAST and are based on microbiological data, pharmacokinetic/pharmacodynamic (PK/PD) parameters, and clinical outcomes.
Table 1: CLSI Interpretive Breakpoints for Fluconazole against Candida spp. (MIC in µg/mL) [6]
| Category | MIC (µg/mL) |
| Susceptible (S) | ≤ 8 |
| Susceptible-Dose Dependent (SDD) | 16 - 32 |
| Resistant (R) | ≥ 64 |
Note: These breakpoints are for broth microdilution methods. CLSI also provides corresponding zone diameter breakpoints for disk diffusion testing.[6][7]
Table 2: EUCAST Interpretive Breakpoints for Fluconazole against Candida spp. (MIC in µg/mL) [8]
| Category | MIC (µg/mL) |
| Susceptible (S) | ≤ 2 |
| Intermediate (I) | 4 |
| Resistant (R) | > 4 |
Note: EUCAST breakpoints may not apply to all Candida species, such as C. krusei, which is considered intrinsically resistant to fluconazole.[8]
Experimental Protocols
The following are detailed protocols for determining the susceptibility of Candida species to fluconazole using the broth microdilution and disk diffusion methods.
Protocol 1: Broth Microdilution Susceptibility Testing (Based on CLSI M27)
This method determines the MIC of fluconazole in a liquid medium.
Materials:
-
This compound powder
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Vortex mixer
-
Incubator (35°C)
-
Candida isolate to be tested
-
Quality control strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)
Procedure:
-
Preparation of Fluconazole Stock Solution:
-
Prepare a stock solution of fluconazole in a suitable solvent (e.g., water or DMSO) at a concentration of 1280 µg/mL.
-
Further dilute the stock solution in RPMI 1640 medium to create a working solution for serial dilutions.
-
-
Inoculum Preparation:
-
Subculture the Candida isolate onto Sabouraud Dextrose Agar and incubate at 35°C for 24 hours to ensure purity and viability.
-
Select five distinct colonies and suspend them in 5 mL of sterile saline.
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Microtiter Plate Preparation:
-
Perform serial twofold dilutions of fluconazole in the microtiter plate using RPMI 1640 medium to achieve final concentrations typically ranging from 0.125 to 64 µg/mL.
-
Each well should contain 100 µL of the diluted antifungal agent.
-
Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at 35°C for 24-48 hours.[7]
-
-
Reading the MIC:
-
The MIC is determined as the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. This can be assessed visually or with a spectrophotometer.
-
Caption: Workflow for broth microdilution antifungal susceptibility testing.
Protocol 2: Disk Diffusion Susceptibility Testing (Based on CLSI M44)
This method provides a qualitative assessment of susceptibility based on the zone of growth inhibition around a fluconazole-impregnated disk.
Materials:
-
Fluconazole disks (25 µg)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sterile cotton swabs
-
Sterile saline (0.85%)
-
Forceps
-
Incubator (35°C)
-
Ruler or caliper
-
Candida isolate to be tested
-
Quality control strains
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized yeast suspension as described in the broth microdilution protocol (0.5 McFarland standard).[9]
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.
-
Allow the plate to dry for 5-15 minutes with the lid ajar.[9]
-
-
Disk Application:
-
Using sterile forceps, place a 25 µg fluconazole disk onto the surface of the inoculated agar.
-
Gently press the disk to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 20-24 hours.[9]
-
-
Measuring the Zone of Inhibition:
-
After incubation, measure the diameter of the zone of complete or marked reduction of growth around the disk to the nearest millimeter using a ruler or caliper.
-
-
Interpretation:
-
Interpret the results based on the zone diameter interpretive criteria provided by CLSI (e.g., ≥19 mm for Susceptible).[6]
-
Caption: Workflow for disk diffusion antifungal susceptibility testing.
Quality Control
The use of well-characterized quality control (QC) strains with known MICs or zone diameters is essential for ensuring the accuracy and reproducibility of susceptibility testing results. QC should be performed with each batch of tests. The results should fall within the acceptable ranges specified by CLSI or EUCAST.
Conclusion
Standardized antifungal susceptibility testing is a critical tool in both clinical and research settings. The protocols outlined in this document, based on established CLSI and EUCAST guidelines, provide a framework for obtaining reliable and reproducible data on the in vitro activity of fluconazole against Candida species. Adherence to these methodologies is crucial for accurate clinical decision-making and for advancing the field of antifungal drug development.
References
- 1. Fluconazole - Wikipedia [en.wikipedia.org]
- 2. Fluconazole (Diflucan): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. cig.fi.upm.es [cig.fi.upm.es]
- 9. himedialabs.com [himedialabs.com]
Application Notes and Protocols for Utilizing Fluconazole Mesylate in Fungal Biofilm Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of fluconazole mesylate in the study of fungal biofilms. The protocols outlined below are based on established in vitro models, primarily focusing on Candida species, a common cause of biofilm-associated infections.
Fungal biofilms present a significant clinical challenge due to their inherent resistance to conventional antifungal therapies.[1][2] Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of candidiasis. However, its efficacy can be greatly diminished when fungi adopt a biofilm mode of growth.[1][2] Understanding the interaction of this compound with fungal biofilms is crucial for developing effective treatment strategies and novel antifungal agents.
Fluconazole's primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3][4] In biofilms, resistance to fluconazole is a multifactorial phenomenon. It can be attributed to the protective extracellular matrix (ECM), the expression of efflux pumps, and alterations in the sterol composition of fungal cells within the biofilm.[3][5]
The following sections detail standardized protocols for establishing fungal biofilm models and assessing the efficacy of this compound. Additionally, quantitative data from representative studies are summarized to provide a comparative overview of expected outcomes.
Experimental Protocols
Fungal Strain and Culture Preparation
This protocol describes the initial steps for preparing fungal cultures for biofilm experiments.
-
Strains: Candida albicans (e.g., ATCC 90028, a fluconazole-susceptible strain, and ATCC 96901, a fluconazole-resistant strain), Candida glabrata (e.g., ATCC 2001), and other relevant clinical isolates can be used.[6][7]
-
Growth Medium: Strains are typically grown in Yeast Peptone Dextrose (YPD) medium (1% w/v yeast extract, 2% w/v peptone, 2% w/v dextrose).[2] For biofilm formation assays, RPMI 1640 medium supplemented with L-glutamine and buffered with morpholinepropanesulfonic acid (MOPS) is commonly used.[2]
-
Culture Conditions: A single colony is inoculated into YPD broth and incubated overnight at 30°C with shaking (150 rpm).[8] The cells are then harvested by centrifugation, washed twice with sterile phosphate-buffered saline (PBS), and resuspended in the appropriate biofilm growth medium to a standardized cell density (e.g., 1 x 10⁶ cells/mL).[2]
In Vitro Biofilm Formation Model
A widely used and reproducible method for forming fungal biofilms in vitro utilizes 96-well microtiter plates.[1][2]
-
Procedure:
-
Dispense 100 µL of the standardized fungal cell suspension into the wells of a flat-bottom 96-well polystyrene microtiter plate.
-
Incubate the plate at 37°C for a designated adhesion phase (e.g., 90 minutes).
-
After the adhesion phase, gently wash the wells twice with sterile PBS to remove non-adherent cells.
-
Add 200 µL of fresh biofilm growth medium (e.g., RPMI 1640) to each well.
-
Incubate the plate at 37°C for 24 to 48 hours to allow for biofilm maturation.[9]
-
Antifungal Susceptibility Testing of Biofilms
This protocol determines the minimum biofilm eradication concentration (MBEC) or sessile minimum inhibitory concentration (SMIC) of this compound against pre-formed biofilms.
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide) and create serial twofold dilutions in the biofilm growth medium to achieve the desired concentration range (e.g., 0.5 to 256 µg/mL).[3][9]
-
Treatment:
-
After biofilm formation (as described in Protocol 2), remove the growth medium from the wells.
-
Wash the biofilms gently with PBS.
-
Add 200 µL of the various concentrations of this compound to the wells. Include drug-free wells as positive controls and wells with medium only as negative controls.[10]
-
Incubate the plate for an additional 24 to 48 hours at 37°C.[3][10]
-
-
Quantification of Biofilm Viability (XTT Reduction Assay):
-
Prepare a solution of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) at 0.5 mg/mL in PBS. Just before use, add menadione (10 mmol/L stock) to the XTT solution to a final concentration of 1 µL/10 mL.[8]
-
After the treatment period, wash the biofilms with PBS.
-
Add 100 µL of the XTT/menadione solution to each well.
-
Incubate the plate in the dark at 37°C for 2 to 3 hours.[8][11]
-
Measure the colorimetric change at 490 nm using a microplate reader. The absorbance is proportional to the metabolic activity of the biofilm.[2]
-
The MBEC50 is defined as the concentration of fluconazole that causes a 50% reduction in the metabolic activity of the biofilm compared to the drug-free control.[10]
-
Quantification of Biofilm Biomass (Crystal Violet Staining)
This method assesses the total biomass of the biofilm.
-
Procedure:
-
After the treatment period, wash the biofilms with PBS.
-
Fix the biofilms with 100 µL of 99% methanol for 15 minutes.
-
Remove the methanol and allow the plate to air dry.
-
Stain the biofilms with 100 µL of 0.1% crystal violet solution for 20 minutes.[11]
-
Wash the wells thoroughly with sterile water to remove excess stain.
-
Destain the biofilms by adding 200 µL of 95% ethanol to each well.
-
Transfer 100 µL of the destaining solution to a new microtiter plate and measure the absorbance at 595 nm.[10]
-
Data Presentation
The following tables summarize quantitative data on the effect of fluconazole on Candida biofilms.
Table 1: Effect of Fluconazole on Candida albicans Biofilm Viability and Biomass
| Strain | Fluconazole Concentration (µg/mL) | Metabolic Activity Reduction (%) | Biomass Reduction (%) | Reference |
| C. albicans (Susceptible) | 8 | ~50 | Not specified | [1] |
| C. albicans (Susceptible) | >256 (MBEC) | >80 | Not specified | [10] |
| C. albicans (Resistant) | >256 (MBEC) | <20 | Not specified | [10] |
| C. albicans (Susceptible) | 5 x MIC | Not specified | Significant reduction | [7] |
| C. albicans (Resistant) | 5 x MIC | Not specified | Significant reduction | [7] |
Table 2: Impact of Fluconazole on Extracellular Matrix (ECM) Components of Candida Biofilms
| Strain | Fluconazole Treatment | Water-Soluble Polysaccharides (WSP) | Alkali-Soluble Polysaccharides (ASP) | Extracellular DNA (eDNA) | Proteins | Reference |
| C. albicans (Susceptible) | 5 x MIC | Significantly reduced | Significantly reduced | No significant effect | No significant effect | [6][7][12] |
| C. albicans (Resistant) | 5 x MIC | Significantly reduced | No significant effect | No significant effect | No significant effect | [6][7][12] |
| C. glabrata (Susceptible) | 5 x MIC | Significantly reduced | No significant effect | No significant effect | No significant effect | [6][7][12] |
| C. glabrata (Resistant) | 5 x MIC | Significantly reduced | No significant effect | No significant effect | No significant effect | [6][7][12] |
Mandatory Visualizations
Caption: Workflow for in vitro fungal biofilm experiments.
Caption: Fluconazole's mechanism and biofilm resistance.
References
- 1. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of Fluconazole Resistance in Candida albicans Biofilms: Phase-Specific Role of Efflux Pumps and Membrane Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Mechanism of fluconazole resistance in Candida albicans biofilms: phase-specific role of efflux pumps and membrane sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluconazole impacts the extracellular matrix of fluconazole-susceptible and -resistant Candida albicans and Candida glabrata biofilms [scholarworks.indianapolis.iu.edu]
- 8. Biofilm Alterations on the Stepwise Acquisition of Fluconazole-resistant Candida Albicans Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Penetration of Candida Biofilms by Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of Biofilm Production and Antifungal Susceptibility to Fluconazole in Clinical Isolates of Candida spp. in Both Planktonic and Biofilm Form | MDPI [mdpi.com]
- 11. Frontiers | Suppression of Fluconazole Resistant Candida albicans Biofilm Formation and Filamentation by Methylindole Derivatives [frontiersin.org]
- 12. Fluconazole impacts the extracellular matrix of fluconazole-susceptible and -resistant Candida albicans and Candida glabrata biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluconazole in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive protocols and supporting data for the use of fluconazole in in vivo animal models of fungal infection and for conducting toxicological assessments. The information is intended to guide researchers in designing and executing robust preclinical studies.
Overview of Fluconazole
Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase.[1] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Inhibition of this pathway disrupts membrane integrity and halts fungal cell growth. Fluconazole is widely used to treat systemic and superficial fungal infections, particularly those caused by Candida and Cryptococcus species.[1] For in vivo research, understanding its formulation, efficacy in relevant models, pharmacokinetic profile, and potential toxicities is crucial for obtaining reliable and reproducible results.
Formulation for In Vivo Administration
While the user requested information on fluconazole mesylate, the available research literature predominantly refers to the use of fluconazole base for in vivo studies. Fluconazole as a crystalline solid has low solubility in aqueous solutions.[2][3] Therefore, appropriate vehicle selection is critical for achieving the desired concentration and ensuring bioavailability.
Solubility and Vehicle Recommendations:
-
Aqueous Solutions: The solubility of fluconazole in PBS (pH 7.2) is approximately 0.2 mg/mL.[2][3] For low-dose studies, sterile saline can be used as a vehicle for intraperitoneal (i.p.) or intravenous (i.v.) injections.[4] Some protocols suggest that for oral gavage, the IV formulation (2 mg/mL) can be used directly.[5]
-
Organic Solvents: Fluconazole is soluble in ethanol (~20 mg/mL), DMSO (~33 mg/mL), and dimethyl formamide (~16 mg/mL).[2][3] When using organic solvents, it is crucial to dilute the stock solution into aqueous buffers or isotonic saline to minimize solvent toxicity.[2][3]
-
Suspensions for Oral Gavage: For higher oral doses, a suspension can be prepared. One method involves emptying the contents of a fluconazole capsule into a 0.03% agar solution to create a 20 mg/mL suspension.[5]
Efficacy Studies in Animal Models
Murine models of systemic candidiasis are the most common for evaluating the in vivo efficacy of fluconazole. These models allow for the assessment of survival rates and the reduction of fungal burden in target organs.
Murine Model of Systemic Candidiasis
This protocol describes a standardized model to assess fluconazole efficacy against Candida albicans.
Experimental Workflow:
Protocol:
-
Animal Model:
-
Immunosuppression (Optional but Recommended):
-
To establish a robust infection, mice can be rendered neutropenic.
-
Administer a single intravenous dose of 5-fluorouracil (50 mg/mL) at 0.1 mL per mouse one day prior to inoculation. This typically results in neutropenia for over 10 days.[5]
-
-
Inoculum Preparation:
-
Subculture C. albicans (e.g., ATCC 90028 or SC5314) twice on Sabouraud dextrose agar at 37°C for 48 hours.[5]
-
Grow the isolate overnight in brain heart infusion broth in a shaking incubator at 37°C.[5]
-
Wash and resuspend the cells in sterile saline to the desired concentration (e.g., 3 x 10⁵ blastoconidia in 0.2 mL for i.v. injection).[4]
-
Confirm the inoculum concentration and viability by plating serial dilutions.[5]
-
-
Infection and Treatment:
-
Infect mice via the lateral tail vein with the prepared inoculum.[4]
-
Initiate fluconazole treatment at a specified time post-infection (e.g., 2 or 5 hours).[4][6]
-
Administer fluconazole via the desired route (e.g., intraperitoneal, subcutaneous, or oral gavage) at various doses.[4][6][7] Treatment can be a single dose or fractionated over 24 hours.[4][7]
-
-
Endpoints and Analysis:
-
Survival: Monitor animals daily for a predetermined period (e.g., 25 days) and record mortality.[8]
-
Fungal Burden: At a specified time (e.g., 24 hours post-treatment), humanely euthanize a subset of animals.[4][7] Aseptically remove, weigh, and homogenize the kidneys. Plate serial dilutions of the homogenate to determine the colony-forming units (CFU) per gram of tissue.[4][7]
-
Efficacy Data
The following tables summarize key efficacy data from various animal studies.
Table 1: Survival Studies in Rodent Models of Systemic Candidiasis
| Animal Model | Candida Strain | Fluconazole Dose | Administration Route | Key Finding | Reference |
| Rat | Representative Strain | 0.5 mg/kg/day | Not Specified | Only 1 of 18 treated animals died compared to 29 of 38 sham-treated animals. | [9] |
| Rat | K-1 (Resistant) | 0.5 mg/kg/day | Not Specified | No prolongation of survival was observed. | [9] |
| Mouse | C. albicans | 15 mg/kg | Oral gavage | 60% survival rate at day 25, while all control mice died. | [8] |
Table 2: Fungal Burden Reduction in Murine Systemic Candidiasis
| Animal Model | Endpoint | Fluconazole Dose (i.p.) | Outcome | Reference |
| Mouse | Kidney Fungal Density | 0.5 - 10 mg/kg (single dose) | Dose-dependent reduction in CFU/g of kidney. | [7] |
| Mouse | Kidney Fungal Density | 4.56 mg/kg/day | 50% effective dose (ED₅₀) for reducing fungal densities. | [10] |
| Mouse | Kidney Fungal Density | 3.5 - 5.5 mg/kg/day | Similar reductions in fungal densities when the total daily dose was given as a single injection or in divided doses. | [7][11][10] |
Pharmacokinetic Studies
Pharmacokinetic (PK) parameters are essential for correlating drug exposure with efficacy and toxicology. The area under the concentration-time curve (AUC) to minimum inhibitory concentration (MIC) ratio is considered the key pharmacodynamic parameter predicting fluconazole's efficacy.[11][10]
Table 3: Pharmacokinetic Parameters of Fluconazole in Various Animal Species
| Species | Dose | Route | Cmax (µg/mL) | Tmax (hours) | AUC (µg*h/mL) | Clearance | Reference |
| Dog | 10 mg/kg (multiple doses) | Oral | 15.10 | - | 291.51 (0-24h) | - | |
| Dog | 14.2 mg/kg/day (mean) | Oral | - | - | - | 0.63 mL/min/kg | [12][13] |
| Cat | 18.6 mg/kg/day (mean) | Oral | - | - | - | 0.61 mL/min/kg | [12][13] |
| Horse | 10 mg/kg | Oral | 10.73 | 1.97 | - | - | [14] |
| Horse | 10 mg/kg | IV | - | - | - | - | [14] |
Note: There is high inter-animal pharmacokinetic variability reported, especially in dogs and cats.[12][13]
Toxicology Studies
While generally well-tolerated at therapeutic doses, high doses of fluconazole can induce toxicity. Understanding the toxicological profile is critical for drug development and for interpreting non-clinical safety studies.
High-Dose Toxicity in Rats
Studies in rats have shown that high oral doses of fluconazole administered for 14 days can lead to neurobehavioral and histopathological changes in the brain and liver.[15]
Protocol:
-
Animal Model: 4-5 week old rats (150-200g).[15]
-
Dosing:
-
Endpoints:
-
Neurobehavioral Testing: Conduct tests for motor activity and cognition.
-
Biochemical Analysis: Measure liver function enzymes (ALT, AST), markers of oxidative stress (Malondialdehyde - MDA), and apoptosis (Caspase-3) in brain and liver tissue.[15]
-
Histopathology: Perform histological examination of brain and liver tissues.
-
Immunohistochemistry: Assess the expression of Glial Fibrillary Acidic Protein (GFAP) in brain tissue.[15]
-
Table 4: Toxicological Findings of High-Dose Fluconazole in Rats (14-Day Study)
| Parameter | Control Group | 292 mg/kg Group | 583 mg/kg Group | Key Observations | Reference |
| Neurobehavior | Normal | - | Hyperactivity, increased movement, poor cognition | Dose-dependent neurotoxicity. | [15] |
| Liver Enzymes (IU/L) | Normal | - | Significant increase in ALT and AST | Hepatotoxicity at high doses. | [15] |
| MDA (Mmol/L) | - | 4.86 ± 0.9 | 7.57 ± 0.08 | Dose-related increase in oxidative stress marker. | [15] |
| Caspase-3 | Normal | - | Significant increase in brain tissue | Induction of apoptosis at high doses. | [15] |
| GFAP Expression | Normal | - | Enhanced expression in brain tissue | Indicates astrocyte activation/reactive gliosis. | [15] |
| Histopathology | Normal | Mild degenerative changes in hepatocytes | Severe histological alterations in brain and liver. | Dose-dependent tissue damage. | [5][6][15] |
Signaling Pathways in Fluconazole-Induced Toxicity
High-dose fluconazole appears to induce toxicity through pathways involving apoptosis and astrocyte activation.
Apoptosis Signaling Pathway:
Fluconazole-induced toxicity can lead to the activation of Caspase-3, a key executioner caspase in the apoptotic pathway.[15] This activation is a downstream event that can be triggered by both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the cleavage of cellular proteins and programmed cell death.[12][15]
Astrocyte Activation (Reactive Gliosis):
The increased expression of GFAP in brain tissue following high-dose fluconazole treatment is a marker of reactive astrogliosis, a response of astrocytes to central nervous system injury or stress.[13][15] This activation can be triggered by various signaling pathways, including those involving STAT3 and NF-κB, leading to cellular hypertrophy and increased GFAP synthesis.[16][17]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-3 Signaling | Cell Signaling Technology [cellsignal.com]
- 10. Pharmacodynamics of fluconazole in a murine model of systemic candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of GFAP Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. Glial Fibrillary acidic protein: From intermediate filament assembly and gliosis to neurobiomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avmajournals.avma.org [avmajournals.avma.org]
- 15. Caspase 3 - Wikipedia [en.wikipedia.org]
- 16. Signaling Pathways in Reactive Astrocytes, a Genetic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Formulation of Fluconazole Mesylate for Research Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole is a broad-spectrum antifungal agent belonging to the triazole class. It is a highly selective inhibitor of fungal cytochrome P450-dependent enzyme lanosterol 14-α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway.[1] Inhibition of this enzyme leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic methylated sterols, ultimately resulting in the arrest of fungal growth.[1] For research purposes, fluconazole is often formulated as a mesylate salt to potentially enhance its solubility and facilitate its use in a variety of experimental settings. This document provides detailed application notes and protocols for the formulation and use of fluconazole mesylate in research.
Physicochemical Properties
A clear understanding of the physicochemical properties of fluconazole and its mesylate salt is crucial for proper formulation and experimental design.
| Property | Fluconazole (Free Base) | This compound | Reference(s) |
| Molecular Formula | C₁₃H₁₂F₂N₆O | C₁₄H₁₆F₂N₆O₄S | [2] |
| Molecular Weight | 306.27 g/mol | 402.38 g/mol | [2] |
| Appearance | White crystalline powder | White to off-white crystalline powder | [3] |
| Melting Point | 138-140 °C | Not explicitly stated, but likely different from the free base. | |
| pKa | 1.76 | Not explicitly stated | [4] |
| LogP | 0.4 | Not explicitly stated |
Solubility Data
| Solvent | Solubility | Special Conditions | Reference(s) |
| Water | Slightly soluble (~2 mg/mL) | Requires sonication | [7] |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.2 mg/mL | - | [8][9] |
| Ethanol | ~20 mg/mL | - | [8][9] |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | - | [7] |
| Dimethylformamide (DMF) | ~16 mg/mL | - | [8][9] |
| Methanol | Freely soluble | - | [4] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | For in vivo use | [7] |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | For in vivo use | [7] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | For in vivo use | [7] |
Signaling Pathway of Fluconazole Action
Fluconazole's primary mechanism of action is the disruption of the ergosterol biosynthesis pathway in fungi. This pathway is essential for the integrity of the fungal cell membrane.
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, a concentrated stock solution of this compound is typically prepared in an organic solvent and then diluted to the final concentration in the appropriate aqueous medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile, nuclease-free water or appropriate buffer (e.g., PBS)
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
Protocol:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mg/mL). Ensure complete dissolution by vortexing.
-
For working solutions, perform serial dilutions of the stock solution into the final aqueous medium (e.g., cell culture medium, saline).
-
It is recommended to prepare fresh aqueous solutions daily.[8][9] Stock solutions in DMSO can be stored at -20°C for extended periods.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27 for yeasts and M38 for filamentous fungi) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[10][11]
Materials:
-
Fungal isolate(s) to be tested
-
This compound stock solution
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader (optional, for spectrophotometric reading)
-
Sterile saline or water
-
Hemocytometer or spectrophotometer for inoculum standardization
Protocol:
-
Inoculum Preparation:
-
Subculture the fungal isolate onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate to ensure purity and viability.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeasts).
-
Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in the wells of the 96-well plate. The final concentration range should typically span from 0.125 to 64 µg/mL.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
-
Inoculation and Incubation:
-
Add the standardized fungal inoculum to each well containing the drug dilutions and the growth control well.
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or as appropriate for the growth rate of the filamentous fungus being tested.
-
-
Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be determined visually or spectrophotometrically.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxic effects of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., Vero, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
In Vivo Efficacy Study (Murine Model of Systemic Candidiasis)
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a murine model of systemic candidiasis. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
Materials:
-
Immunocompetent or immunosuppressed mice (e.g., CD-1 or BALB/c)
-
Candida albicans strain
-
This compound formulation for injection (e.g., dissolved in saline with a co-solvent like DMSO)
-
Cyclophosphamide (for inducing neutropenia, if required)
-
Sterile saline
-
Materials for intravenous or intraperitoneal injection
Protocol:
-
Animal Model Preparation:
-
If using an immunosuppressed model, induce neutropenia by administering cyclophosphamide according to a validated protocol.
-
-
Infection:
-
Prepare an inoculum of Candida albicans in sterile saline.
-
Infect the mice via the lateral tail vein with a predetermined lethal or sublethal dose of the yeast.
-
-
Drug Administration:
-
Prepare the this compound formulation for injection at the desired concentrations.
-
Initiate treatment at a specified time post-infection (e.g., 2 hours). Administer the drug via the desired route (e.g., intraperitoneal, oral gavage).
-
Continue treatment for a predetermined duration (e.g., 7 days).
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for clinical signs of illness and mortality.
-
The primary endpoint can be survival over a set period (e.g., 21 days).
-
Secondary endpoints can include determining the fungal burden in target organs (e.g., kidneys, brain) at specific time points. This is done by sacrificing a subset of animals, homogenizing the organs, and plating serial dilutions on a suitable agar medium to enumerate CFUs.
-
-
Data Analysis:
-
Compare the survival curves between the treated and control groups using statistical methods like the log-rank test.
-
Compare the fungal burden in the organs of treated and control animals using appropriate statistical tests.
-
Experimental Workflow
The following diagram illustrates a general workflow for the in vitro and in vivo evaluation of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Fluconazole (mesylate) | C14H16F2N6O4S | CID 17785855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 455480010 [thermofisher.com]
- 4. FLUCONAZOLE USP - PCCA [pccarx.com]
- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bjcardio.co.uk [bjcardio.co.uk]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. normsplash.com [normsplash.com]
- 11. img.antpedia.com [img.antpedia.com]
Application Notes and Protocols for the Determination of Intracellular Fluconazole Mesylate Concentration
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluconazole, a triazole antifungal agent, is a cornerstone in the treatment of fungal infections, particularly those caused by Candida species.[1][2] Its efficacy is intrinsically linked to its ability to penetrate fungal cells and inhibit the cytochrome P450 enzyme, lanosterol 14-α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[3][4] The disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic sterols, ultimately arresting fungal growth.[3][5] Understanding the intracellular concentration of fluconazole is therefore paramount for evaluating its pharmacokinetic and pharmacodynamic properties, assessing drug resistance mechanisms, and developing more effective antifungal strategies.[2][6]
This document provides detailed application notes and protocols for the determination of intracellular fluconazole mesylate concentration using two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fluconazole's primary mechanism of action is the inhibition of ergosterol synthesis, a vital process for maintaining the integrity and function of the fungal cell membrane.[7][8] Specifically, fluconazole targets and inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[5][9] This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol.[3] By binding to the heme iron of this enzyme, fluconazole effectively blocks the ergosterol production pathway.[2]
// Invisible node for targeting the arrow node [shape=point, width=0, height=0, label="", style=invis]; Lanosterol_to_Intermediate_target; Lanosterol -> Lanosterol_to_Intermediate_target [style=invis, weight=100]; Lanosterol_to_Intermediate_target -> Intermediate [style=invis, weight=100]; } caption: "Inhibition of the ergosterol biosynthesis pathway by fluconazole."
Experimental Protocols
Accurate determination of intracellular fluconazole concentrations requires meticulous sample handling and validated analytical methods. Below are two established protocols for quantifying intracellular fluconazole in fungal cells, such as Candida albicans.
Protocol 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a robust and cost-effective approach for fluconazole quantification.
1. Fungal Cell Culture and Treatment:
-
Culture Candida albicans strains (e.g., ATCC-10231) in a suitable broth medium (e.g., Sabouraud Dextrose Broth) to the desired growth phase (e.g., mid-logarithmic).[6]
-
Expose the fungal cells to a known concentration of this compound for a specified duration (e.g., 30 minutes).[6]
-
Harvest a specific number of cells (e.g., 1 x 10⁸ CFU) by centrifugation.[6]
2. Sample Preparation and Drug Extraction:
-
Wash the cell pellet multiple times with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Resuspend the cell pellet in a suitable lysis buffer.
-
Disrupt the cells using mechanical methods such as bead beating or sonication.
-
Perform liquid-liquid extraction of fluconazole from the cell lysate using an organic solvent like dichloromethane.[10][11] An internal standard (e.g., tinidazole) should be added prior to extraction to correct for variations in extraction efficiency and instrument response.[10][11]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for HPLC analysis.[11]
3. HPLC-UV Analysis:
-
Column: A reverse-phase C18 column (e.g., Machery-Nagel EC250/2 Nucleodur-100-3 C18) is commonly used.[6][10]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.01 M ammonium acetate buffer, pH 5.00) and an organic solvent (e.g., acetonitrile) is typical.[6][10]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[12]
-
Detection: Monitor the absorbance at a wavelength of 260 nm.[13]
-
Quantification: Construct a calibration curve using known concentrations of fluconazole to determine the concentration in the samples based on the peak area ratio of fluconazole to the internal standard.[11]
Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides higher sensitivity and specificity compared to HPLC-UV, making it ideal for detecting low intracellular concentrations.[14][15]
1. Fungal Cell Culture and Treatment:
-
Follow the same procedure as described in the HPLC-UV protocol for cell culture and treatment.
2. Sample Preparation and Drug Extraction:
-
Harvest and wash the fungal cells as previously described.
-
Lyse the cells using a homogenizer (e.g., Precellys 24) with glass or ceramic beads to ensure efficient disruption.[14][16]
-
Perform liquid-liquid extraction with methylene chloride.[14][16] An internal standard, such as ketoconazole, should be added before extraction.[16]
-
Evaporate the organic phase and reconstitute the residue in the mobile phase.[16]
3. LC-MS/MS Analysis:
-
Column: A C18 column (e.g., Zorbax SB-C18) is suitable for separation.[14][15]
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid is commonly used.[14][15]
-
Ionization: Electrospray ionization (ESI) in positive mode is typically employed.[14][15]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The precursor to product ion transitions for fluconazole (m/z 307.1 → 238.2) and the internal standard (e.g., ketoconazole, m/z 531.2 → 489.1) are monitored for quantification.[14][16]
Data Presentation
The performance of these analytical methods is summarized in the tables below, providing key validation parameters for easy comparison.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 100 - 10,000 ng/mL | [6][10] |
| Intraday Precision (%RSD) | < 2.79% | [10][11] |
| Interday Precision (%RSD) | < 2.64% | [10][11] |
| Accuracy (%RE) | < 2.82% | [10][11] |
| Extraction Recovery | 79.3 - 85.5% | [10][11] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Reported Value | Reference |
| Linearity Range | 5.0 - 1,000.0 ng/mL | [14][16] |
| Limit of Detection (LOD) | 0.5 ng/mL | [15] |
| Limit of Quantification (LOQ) | 5.0 ng/mL | [15][16] |
| Intraday Precision (%RSD) | < 1.0% | [14][16] |
| Interday Precision (%RSD) | < 0.51% | [14][16] |
| Intraday Accuracy | -12.9 to 10.8% | [14][16] |
| Interday Accuracy | -12.6 to 11.6% | [14][16] |
| Extraction Recovery | > 77.61% | [14][16] |
Experimental Workflow
The general workflow for determining intracellular fluconazole concentration is depicted in the diagram below.
Conclusion
The protocols and data presented provide a comprehensive guide for the accurate and reliable determination of intracellular this compound concentrations. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including the need for sensitivity, sample throughput, and available instrumentation. Proper validation of the chosen method is crucial to ensure the integrity of the experimental results. This information will be valuable for researchers and scientists in the field of antifungal drug development and resistance studies.
References
- 1. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fluconazole resistance in Candida species: a current perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. droracle.ai [droracle.ai]
- 5. Candida albicans Mutations in the Ergosterol Biosynthetic Pathway and Resistance to Several Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mathematical Modeling of Fluconazole Resistance in the Ergosterol Pathway of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fosfluconazole? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of Simple RP-HPLC Method for Intracellular Determination of Fluconazole Concentration and Its Application to the Study of Candida albicans Azole Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Frontiers | Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans [frontiersin.org]
- 15. Development and validation of a sensitive LC-MS/MS method for determination of intracellular concentration of fluconazole in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. frontiersin.org [frontiersin.org]
Application Notes and Protocols: Fluconazole Mesylate Disk Diffusion Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The disk diffusion assay is a widely used and cost-effective method for determining the susceptibility of fungal isolates, particularly Candida species, to antifungal agents such as fluconazole. This method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), provides a qualitative or semi-quantitative assessment of antifungal activity, categorizing isolates as susceptible, susceptible-dose dependent, or resistant. These application notes provide a detailed protocol for performing a fluconazole mesylate disk diffusion assay, primarily based on the CLSI M44 guidelines.
Principle of the Method
A standardized inoculum of a yeast suspension is swabbed onto the surface of a specialized agar medium. A paper disk impregnated with a specific concentration of fluconazole (25 µg) is then placed on the agar surface. The plate is incubated under controlled conditions, during which the fluconazole diffuses from the disk into the agar, creating a concentration gradient. If the fungal isolate is susceptible to fluconazole, a zone of growth inhibition will form around the disk. The diameter of this zone is measured and interpreted according to established breakpoints to determine the susceptibility category of the isolate.
Experimental Protocol
This protocol is based on the CLSI M44-A2 and related documents for antifungal disk diffusion susceptibility testing of yeasts.[1][2]
Materials:
-
This compound disks (25 µg)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (MHA-GMB)[3]
-
Candida spp. isolate to be tested
-
Quality control (QC) strains (e.g., Candida albicans ATCC 90028, Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[4]
-
Sterile 0.85% saline
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Petri dishes (150 mm)
-
Incubator (35 ± 2°C)
-
Calipers or a ruler for measuring zone diameters
Procedure:
-
Media Preparation:
-
Prepare MHA-GMB according to the manufacturer's instructions.
-
Pour the molten agar into 150 mm Petri dishes to a uniform depth of 4 mm.
-
Allow the agar to solidify at room temperature.
-
-
Inoculum Preparation:
-
From a fresh (24-hour) culture on Sabouraud dextrose agar, touch at least five colonies (1-2 mm in diameter) with a sterile loop.
-
Suspend the colonies in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard by adding more colonies or sterile saline. This corresponds to a yeast suspension of approximately 1-5 x 10⁶ CFU/mL.
-
-
Inoculation of the Agar Plate:
-
Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.
-
Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.
-
Streak the entire surface of the MHA-GMB plate with the swab three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Allow the plate to dry for 5-15 minutes with the lid slightly ajar.
-
-
Application of Fluconazole Disks:
-
Using sterile forceps, place a 25 µg fluconazole disk onto the inoculated agar surface.
-
Gently press the disk to ensure complete contact with the agar.
-
If testing multiple isolates or drugs on the same plate, ensure disks are spaced far enough apart to prevent overlapping of inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35 ± 2°C in ambient air.
-
Incubate for 20-24 hours. In cases of insufficient growth, the incubation can be extended to 48 hours.
-
-
Reading and Interpreting Results:
-
After incubation, measure the diameter of the zone of complete or marked growth inhibition to the nearest millimeter using calipers or a ruler.
-
Interpret the zone diameters according to the interpretive criteria provided in the data presentation section below.
-
Quality Control:
QC testing should be performed regularly using established QC strains with known fluconazole susceptibility. The resulting zone diameters should fall within the acceptable ranges for these strains to ensure the validity of the test results.
Data Presentation
The interpretation of the zone of inhibition diameters for fluconazole against Candida species is based on the clinical breakpoints established by the CLSI. These breakpoints correlate the zone diameter with the Minimum Inhibitory Concentration (MIC) of fluconazole.
Table 1: CLSI Interpretive Criteria for Fluconazole Disk Diffusion Testing against Candida spp. [4][5][6]
| Zone Diameter (mm) | Interpretation | Corresponding MIC (µg/mL) |
| ≥ 19 | Susceptible (S) | ≤ 8 |
| 15 - 18 | Susceptible-Dose Dependent (SDD) | 16 - 32 |
| ≤ 14 | Resistant (R) | ≥ 64 |
*Note on Candida krusei: C. krusei is considered intrinsically resistant to fluconazole, and susceptibility testing is often not performed.[7]
Experimental Workflow Diagram
The following diagram illustrates the key steps in the fluconazole disk diffusion assay protocol.
Caption: Workflow for the Fluconazole Disk Diffusion Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Disk Diffusion Susceptibility Testing for the Rapid Detection of Fluconazole Resistance in Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [iro.uiowa.edu]
- 7. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Fluconazole Mesylate Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole is a triazole antifungal agent that inhibits the fungal cytochrome P450 enzyme lanosterol 14-α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway.[1][2][3] Disruption of this pathway leads to the depletion of ergosterol, an essential component of the fungal cell membrane, and the accumulation of toxic methylated sterols, ultimately resulting in the inhibition of fungal growth.[1] Fluconazole mesylate is the mesylate salt form of fluconazole.[4] This document provides detailed protocols for the preparation of this compound stock solutions for research purposes.
Data Presentation
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 | ≥ 326.51 | [5] |
| Dimethyl Sulfoxide (DMSO) | ~33 | ~107.7 | [6][7] |
| Ethanol | ~20 | ~65.3 | [6][7] |
| Dimethylformamide (DMF) | ~16 | ~52.2 | [6][7] |
| Water | ~2 (requires sonication) | ~6.53 | [5] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~0.2 | ~0.65 | [6][7] |
Molecular Weight of Fluconazole: 306.27 g/mol [5]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials
-
Calibrated analytical balance
-
Sterile pipette
-
Vortex mixer or sonicator
-
Inert gas (e.g., argon or nitrogen) (optional but recommended)
Procedure:
-
Weighing this compound: In a sterile environment, accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Preparation: For optimal stability, purge the anhydrous DMSO with an inert gas for 5-10 minutes to remove dissolved oxygen.[8]
-
Dissolving this compound:
-
Transfer the weighed this compound to a sterile amber glass vial.
-
Using a sterile pipette, add the appropriate volume of purged DMSO to achieve the desired concentration.
-
-
Mixing: Tightly cap the vial and vortex or sonicate at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter remains.[8]
-
Storage: Store the stock solution in small, single-use aliquots in tightly sealed vials at -20°C to minimize freeze-thaw cycles.[8] For long-term storage, solid this compound should also be stored at -20°C.[7]
Protocol 2: Preparation of a Saturated Aqueous this compound Solution
This protocol is for preparing a ready-to-use aqueous solution when organic solvents must be avoided.
Materials:
-
This compound powder
-
Sterile, purified water or Phosphate-Buffered Saline (PBS)
-
Sterile conical tubes or flasks
-
Magnetic stirrer and stir bar or orbital shaker
-
Sterile filtration unit (0.22 µm pore size)
Procedure:
-
Addition of this compound to Aqueous Medium: Add an excess amount of this compound powder to a sterile conical tube or flask containing the desired aqueous medium (e.g., purified water or PBS).
-
Equilibration: Tightly seal the container and agitate the suspension at a constant temperature (e.g., room temperature) for several hours to overnight to ensure equilibrium is reached.
-
Filtration: Remove the undissolved this compound by passing the solution through a sterile 0.22 µm filter.
-
Concentration Determination: The concentration of the resulting saturated solution should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC) if a precise concentration is required.
-
Storage: It is recommended to use aqueous solutions of fluconazole on the same day they are prepared. Storage for more than one day is not advised.[6][7]
Signaling Pathway and Experimental Workflow
Fluconazole's Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fluconazole's primary mechanism of action is the inhibition of the fungal enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene.[1] This enzyme is a key component of the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.[1]
Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.
Experimental Workflow for Preparing this compound Stock Solutions
The following diagram outlines the general workflow for preparing this compound stock solutions as described in the protocols.
Caption: General workflow for preparing this compound stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
Administration of Fluconazole in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluconazole is a triazole antifungal agent widely used in preclinical research to study fungal infections and evaluate novel therapeutic strategies. Its efficacy and pharmacokinetic profile can be significantly influenced by the route of administration. This document provides detailed application notes and standardized protocols for the oral, intraperitoneal, subcutaneous, and intravenous administration of fluconazole in mice, designed to ensure reproducibility and accuracy in experimental outcomes.
Data Presentation: Pharmacokinetic Parameters of Fluconazole in Mice
The selection of an administration route has a profound impact on the pharmacokinetic profile of fluconazole, including its maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2). The following table summarizes these parameters from various studies in mice. It is important to note that experimental conditions such as mouse strain, sex, health status (infected vs. non-infected), and analytical methods can influence these values.
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t1/2) (h) | Vehicle | Mouse Strain | Reference |
| Intraperitoneal (IP) | 20 | ~25 | 1 | ~100 | 2.4 | Saline | NYLAR | [1] |
| Intraperitoneal (IP) | 5.5 | ~7 | 1 | ~25 | 2.4 | Saline | NYLAR | [1] |
| Subcutaneous (SC) | 6.25 | 5.2 | <1 | 24 | 2.8 - 3.6 | Saline | ICR/Swiss | [2] |
| Subcutaneous (SC) | 25 | ~25 | <1 | ~100 | 2.8 - 3.6 | Saline | ICR/Swiss | [2] |
| Subcutaneous (SC) | 100 | 100 | <1 | 461 | 2.8 - 3.6 | Saline | ICR/Swiss | [2] |
| Oral (PO) | 10 | 10.73 | 1.97 | - | 37.8 | Not Specified | Equine (for comparison) | [3] |
| Intravenous (IV) | 10 | - | - | - | 41.6 | Not Specified | Equine (for comparison) | [3] |
Note: Pharmacokinetic data for oral and intravenous routes in mice were not available in a directly comparable format from the search results. The provided equine data is for general reference and highlights the expected rapid bioavailability of the IV route. Urinary excretion of unchanged fluconazole in mice is approximately 70% of the IV or oral dose[3].
Experimental Protocols
Vehicle Preparation
Fluconazole is slightly soluble in water and saline[4]. For the preparation of dosing solutions, fluconazole powder can be dissolved in sterile, pyrogen-free normal saline (0.9% sodium chloride)[1]. If solubility issues arise, a stock solution can be prepared in an organic solvent like ethanol or DMSO, and then further diluted in saline, ensuring the final concentration of the organic solvent is minimal to avoid physiological effects[5][6]. Commercially available fluconazole for injection is typically formulated in an iso-osmotic, sterile, nonpyrogenic solution of fluconazole in a sodium chloride diluent[7].
Oral Gavage (PO)
Oral gavage ensures the direct and accurate administration of a specific dose of fluconazole to the stomach.
Materials:
-
Fluconazole solution
-
Sterile oral gavage needles (20-22 gauge, with a ball tip)
-
Sterile syringes (1 mL)
-
Animal balance
Protocol:
-
Weigh the mouse to determine the correct volume of fluconazole solution to administer.
-
Draw the calculated volume of the fluconazole solution into a sterile syringe fitted with a gavage needle.
-
Gently restrain the mouse by the scruff of the neck to immobilize its head.
-
Position the mouse in an upright position.
-
Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth.
-
Gently advance the needle down the esophagus until it reaches the stomach. There should be no resistance.
-
Slowly administer the fluconazole solution.
-
Withdraw the gavage needle gently and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
Intraperitoneal Injection (IP)
IP injection is a common route for systemic administration, offering rapid absorption.
Materials:
-
Fluconazole solution
-
Sterile needles (25-27 gauge)
-
Sterile syringes (1 mL)
-
70% ethanol or other suitable disinfectant
-
Animal balance
Protocol:
-
Weigh the mouse and calculate the required injection volume. A typical injection volume is 0.2 mL[1].
-
Prepare the syringe with the calculated volume of fluconazole solution.
-
Restrain the mouse by grasping the loose skin over its back, turning it to expose the abdomen.
-
Tilt the mouse's head downwards to move the abdominal organs cranially.
-
Wipe the injection site in the lower right quadrant of the abdomen with a disinfectant.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no blood or fluid is drawn back, which would indicate improper placement.
-
Inject the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Observe the mouse for any adverse reactions.
Subcutaneous Injection (SC)
SC injection provides a slower, more sustained release of the drug compared to IP or IV routes.
Materials:
-
Fluconazole solution
-
Sterile needles (25-27 gauge)
-
Sterile syringes (1 mL)
-
70% ethanol or other suitable disinfectant
-
Animal balance
Protocol:
-
Weigh the mouse to determine the correct injection volume. A common volume is 0.2 mL[2].
-
Fill the syringe with the calculated volume of fluconazole solution.
-
Grasp the loose skin over the back of the mouse, between the shoulder blades, to form a "tent".
-
Disinfect the injection site.
-
Insert the needle into the base of the skin tent, parallel to the spine.
-
Aspirate to check for blood. If none appears, proceed with the injection.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and gently massage the area to aid dispersion.
-
Return the mouse to its cage and monitor.
Intravenous Injection (IV)
IV injection, typically via the lateral tail vein, provides the most rapid and complete systemic distribution of the drug.
Materials:
-
Fluconazole solution
-
Sterile needles (27-30 gauge)
-
Sterile syringes (1 mL)
-
A mouse restrainer
-
Heat lamp or warm water to dilate the tail veins
-
70% ethanol or other suitable disinfectant
-
Animal balance
Protocol:
-
Weigh the mouse and calculate the necessary volume of fluconazole solution. The injection volume is typically around 0.2 mL[1].
-
Prepare the syringe, ensuring there are no air bubbles.
-
Place the mouse in a restrainer, exposing its tail.
-
Warm the tail using a heat lamp or by immersing it in warm water for a short period to dilate the veins.
-
Disinfect the tail with an alcohol wipe.
-
Identify one of the lateral tail veins.
-
With the needle bevel facing up, insert it into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the fluconazole solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the mouse to its cage and monitor its condition closely.
Visualizations
Signaling Pathway of Fluconazole's Mechanism of Action
Fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and function, and arresting fungal growth.
Experimental Workflow for a Pharmacokinetic Study in Mice
A typical pharmacokinetic study involves administering the drug via a specific route and then collecting blood samples at various time points to measure drug concentration. This data is then used to calculate key pharmacokinetic parameters.
References
- 1. Pharmacodynamics of Fluconazole in a Murine Model of Systemic Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Quantitation of the Pharmacodynamics of Fluconazole in a Neutropenic Murine Disseminated Candidiasis Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avmajournals.avma.org [avmajournals.avma.org]
- 4. Fluconazole | C13H12F2N6O | CID 3365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Validated RP-HPLC Method for the Quantification of Fluconazole Mesylate in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Fluconazole Mesylate. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing of this compound in bulk drug and pharmaceutical dosage forms. The validation parameters are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction
Fluconazole is a triazole antifungal agent used in the treatment of a variety of fungal infections.[4] It functions by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, an essential component of the fungal cell membrane.[5] The disruption of ergosterol synthesis leads to increased cellular permeability and inhibition of fungal growth. Accurate and reliable analytical methods are imperative for ensuring the quality and efficacy of pharmaceutical products containing fluconazole. This document provides a comprehensive protocol for the validation of an RP-HPLC method for the quantification of this compound.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fluconazole's primary mechanism of action involves the targeted inhibition of the fungal enzyme lanosterol 14-α-demethylase. This enzyme plays a critical role in the ergosterol biosynthesis pathway by converting lanosterol to ergosterol. By inhibiting this step, fluconazole effectively depletes the fungal cell membrane of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[6][7]
Analytical Method
The proposed analytical method utilizes RP-HPLC with UV detection for the determination of fluconazole.
Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[4][8] |
| Mobile Phase | Acetonitrile and Water (e.g., 60:40 v/v or 65:35 v/v)[8][9] |
| Flow Rate | 1.0 mL/min[4] or 1.5 mL/min[9] |
| Detection Wavelength | 260 nm[8][10] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Experimental Protocols
The validation of the analytical method was conducted as per the ICH Q2(R1) guidelines, encompassing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations across the desired linear range (e.g., 10-150 µg/mL).
-
Sample Solution (for a 100 mg dosage form): Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 100 mg of fluconazole to a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter. Further dilute to a suitable concentration within the linear range.
Validation Parameters
Before initiating the validation experiments, the suitability of the chromatographic system should be established. Inject the standard solution (e.g., 100 µg/mL) six times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Inject a blank (mobile phase), a placebo solution, and a standard solution of fluconazole. The chromatograms should demonstrate no interference from the blank or placebo at the retention time of fluconazole.
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. Inject a series of at least five concentrations of fluconazole standard solutions. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.[11]
The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by the standard addition method at three different levels (e.g., 80%, 100%, and 120% of the test concentration). The recovery of the added standard is then calculated.
Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions. It is assessed at two levels:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day and under the same experimental conditions.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on different days, by different analysts, or with different equipment.
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Deliberately vary parameters such as the flow rate (± 0.1 mL/min), mobile phase composition (± 2%), and detection wavelength (± 2 nm). The system suitability parameters should be evaluated under each varied condition.
Data Presentation
The quantitative data obtained from the validation experiments are summarized in the following tables.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| 150 | Example Value |
| Correlation Coefficient (r²) | ≥ 0.999 [9] |
Table 2: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | Example Value | Example Value | 98-102% |
| 100% | Example Value | Example Value | 98-102% |
| 120% | Example Value | Example Value | 98-102% |
Table 3: Precision Data
| Precision Type | Parameter | Result | Acceptance Criteria |
| Repeatability | % RSD of 6 replicates | Example Value | ≤ 2.0% |
| Intermediate Precision | % RSD of 6 replicates | Example Value | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | Example Value |
| Limit of Quantitation (LOQ) | Example Value |
Table 5: Robustness Data
| Parameter Varied | Variation | System Suitability |
| Flow Rate | ± 0.1 mL/min | Passes |
| Mobile Phase Composition | ± 2% | Passes |
| Detection Wavelength | ± 2 nm | Passes |
Conclusion
The described RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and robust. The validation results demonstrate that this method is suitable for its intended purpose in a quality control environment for the analysis of bulk drug and pharmaceutical formulations. The method adheres to the standards set forth by the ICH Q2(R1) guidelines, ensuring reliable and reproducible data.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. ymerdigital.com [ymerdigital.com]
- 5. Fluconazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sphinxsai.com [sphinxsai.com]
- 9. ijsrtjournal.com [ijsrtjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Fluconazole Mesylate In Vitro Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges with fluconazole mesylate during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my fluconazole precipitating when I add it to my aqueous buffer (e.g., PBS or cell culture medium)?
A1: Fluconazole has limited intrinsic solubility in neutral aqueous solutions. For instance, its solubility in Phosphate Buffered Saline (PBS) at pH 7.2 is only about 0.2 mg/mL.[1][2][3] Precipitation is a common issue and can be attributed to several factors:
-
High Concentration: Exceeding the solubility limit of fluconazole in your specific aqueous medium will lead to precipitation.
-
"Solvent Shock": If you are using a concentrated stock solution of fluconazole in an organic solvent (like DMSO or ethanol), rapid dilution into an aqueous buffer can cause a sudden change in solvent polarity, leading to the drug "crashing out" of the solution.[1]
-
pH Effects: Fluconazole is a weak base, and its solubility is pH-dependent. It is significantly more soluble in acidic conditions (low pH) and less soluble at neutral or near-neutral pH.[1]
Q2: What is the best solvent to use for making a concentrated stock solution of fluconazole?
A2: For preparing concentrated stock solutions, it is recommended to use an organic solvent in which fluconazole is highly soluble.[1] Dimethyl sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are suitable choices.[1][2][3]
Q3: How should I store my fluconazole powder and stock solutions?
A3: Solid, crystalline fluconazole should be stored at -20°C for long-term stability, where it can be stable for at least two years.[1][2] Stock solutions prepared in organic solvents should also be stored at -20°C.[1] It is not recommended to store aqueous solutions of fluconazole for more than one day.[1][2][3]
Q4: How can I increase the concentration of fluconazole in my aqueous experimental medium?
A4: There are several effective strategies to enhance the aqueous solubility of fluconazole:
-
pH Adjustment: Lowering the pH of the aqueous solution will significantly increase fluconazole's solubility.[1] As a weak base, it becomes protonated and more soluble in acidic environments.[1]
-
Use of Co-solvents: Incorporating a water-miscible organic solvent, such as ethanol or propylene glycol, into the final aqueous solution can increase solubility.[4] However, it is crucial to ensure the final concentration of the organic solvent is low enough (e.g., <0.5% for DMSO in many cell-based assays) to avoid any physiological effects on your experimental system.[1]
-
Complexation with Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBECD), can form inclusion complexes with fluconazole, significantly increasing its aqueous solubility.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to buffer. | "Solvent Shock" - Rapid change in solvent polarity.[1] | 1. Add the stock solution dropwise to the vigorously stirring aqueous buffer.[1]2. Gently warm the aqueous buffer before adding the stock solution.[1]3. Reduce the final concentration of the fluconazole solution.[1] |
| Need a higher concentration in a neutral pH buffer for a cell-based assay. | Low intrinsic solubility of fluconazole at neutral pH. | 1. Utilize cyclodextrins (e.g., HP-β-CD or SBECD) to form a more soluble complex.[1]2. Investigate if a small percentage of a co-solvent (e.g., ethanol) is tolerated by your cells. |
| Precipitation occurs over time in an aqueous solution. | Unstable aqueous solution. | Aqueous solutions of fluconazole are not recommended for long-term storage. It is advised to prepare them fresh and use them within a day.[1][2][3] |
| Difficulty dissolving solid fluconazole directly in a neutral aqueous buffer. | Exceeding the solubility limit at that pH. | 1. First, dissolve the fluconazole in a small amount of an organic solvent (e.g., DMSO) to create a stock solution, then dilute it into your buffer.[1]2. If organic solvents must be avoided, dissolve the fluconazole in an acidic buffer and then carefully adjust the pH upwards, monitoring for any signs of precipitation.[1] |
Quantitative Solubility Data
| Solvent/Buffer | pH | Approximate Solubility | Reference(s) |
| DMSO | N/A | ≥ 100 mg/mL | [5] |
| Ethanol | N/A | ~20 mg/mL | [2][3] |
| Dimethylformamide (DMF) | N/A | ~16 mg/mL | [2][3] |
| Methanol | N/A | ~165 mg/mL | [6] |
| Water | Neutral | ~2 mg/mL (with sonication and warming) | [5] |
| Water | Neutral | ~7.5-8 mg/mL | [4][7] |
| PBS | 7.2 | ~0.2 mg/mL | [1][2][3] |
| Phosphate Buffer | 7.4 | ~6.85 mg/mL (at 37°C) | [4] |
| Acidic Buffer | 1.2 | Higher than at neutral pH | [7][8] |
| Acidic Buffer | 2.0 | Higher than at neutral pH | [7][8] |
Experimental Protocols
Protocol 1: Preparation of Fluconazole Solution via an Organic Stock (Recommended for most in vitro assays)
This is the most common method for preparing fluconazole solutions for in vitro experiments.
-
Weighing: Accurately weigh the required amount of solid fluconazole powder.
-
Stock Solution Preparation: Dissolve the fluconazole in a minimal amount of an appropriate organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 33 mg/mL).[1][2][3]
-
Dilution: While vigorously stirring the destination aqueous buffer (e.g., PBS or cell culture media), add the stock solution dropwise to achieve the final desired concentration.[1]
-
Final Solvent Concentration: Ensure the final concentration of the organic solvent is minimal (e.g., <0.5% for DMSO in many cell-based assays) to avoid physiological effects.[1]
-
Usage: Use the final aqueous solution immediately. Do not store for more than one day.[1][2][3]
Protocol 2: Preparation of Fluconazole Solution by pH Adjustment
This method is useful when organic solvents must be avoided and a low pH is acceptable for the experiment.
-
Prepare Acidic Buffer: Prepare an aqueous buffer at the desired acidic pH (e.g., a citrate buffer at pH 2.5).
-
Direct Dissolution: Add the weighed solid fluconazole directly to the acidic buffer.
-
Solubilization: Stir the solution, with gentle warming if necessary, until the fluconazole is completely dissolved. The solubility is significantly higher at a low pH.[1]
-
pH Readjustment (Optional): If required, the pH can be carefully adjusted upwards with a base (e.g., NaOH). Perform this slowly while monitoring for any signs of precipitation. Note that raising the pH back to neutral will likely cause precipitation if the concentration exceeds the solubility limit at that pH.
Protocol 3: Preparation of Fluconazole Solution using Cyclodextrins
This method is ideal for achieving higher concentrations of fluconazole in neutral aqueous solutions.
-
Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD or SBECD) in the desired aqueous buffer by dissolving it with stirring.
-
Add Fluconazole: Add an excess amount of solid fluconazole to the cyclodextrin solution.
-
Equilibration: Stir the mixture for a sufficient time (e.g., 24-48 hours) at a controlled temperature to allow for the formation of the inclusion complex.
-
Filtration: Remove the undissolved fluconazole by filtering the solution through a suitable membrane filter (e.g., 0.22 µm).
-
Quantification: The concentration of the solubilized fluconazole in the clear filtrate should be determined analytically (e.g., by HPLC or UV-Vis spectrophotometry).
Visualizations
Caption: Experimental workflows for solubilizing fluconazole.
Caption: Troubleshooting logic for fluconazole precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ph.sohag-univ.edu.eg [ph.sohag-univ.edu.eg]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. abap.co.in [abap.co.in]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fluconazole Mesylate Dosage for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using fluconazole mesylate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of fluconazole?
A1: Fluconazole is a triazole antifungal agent that primarily works by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole increases the permeability of the fungal cell membrane, leading to the leakage of cellular contents and ultimately inhibiting fungal growth. This action is generally considered fungistatic, meaning it inhibits fungal proliferation rather than directly killing the cells.
Q2: What is a typical starting concentration for fluconazole to prevent or treat fungal contamination in cell culture?
A2: The effective concentration of fluconazole can vary depending on the specific fungal contaminant. For general prevention of common laboratory contaminants like Candida albicans, concentrations ranging from 1 to 10 µg/mL are often effective.[1] For treating an existing contamination, higher concentrations may be necessary. One study suggests that for yeast contamination, a concentration of 300 µg/mL can be used, and if the contamination is controlled, it can be reduced to 150 µg/mL for subsequent passages.[2] Another study on canine dental pulp-derived stem cells suggests using 120 µg/mL of fluconazole to prevent fungal contamination with minimal cytotoxicity.[3] It is always recommended to perform a dose-response experiment to determine the minimal inhibitory concentration (MIC) for the specific contaminant while assessing the cytotoxic effects on your mammalian cell line.
Q3: Is fluconazole cytotoxic to mammalian cells?
A3: Fluconazole is generally considered to have low cytotoxicity to mammalian cells at concentrations effective against fungi, due to its higher selectivity for fungal cytochrome P450 enzymes.[4] However, at higher concentrations, cytotoxic and genotoxic effects have been observed in various mammalian cell lines. For instance, in Vero (monkey kidney) cells, a significant reduction in cell viability was observed at a concentration of 2612.1 µM.[5] In canine dental pulp-derived stem cells, a concentration of 240 µg/mL resulted in a higher number of non-viable cells compared to a control group, although it was still considered safe for use.[3] It is crucial to determine the cytotoxic concentration for your specific cell line.
Q4: How should I prepare a stock solution of this compound?
A4: this compound has low solubility in neutral aqueous solutions. Therefore, it is common to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When diluting the stock solution into your cell culture medium, it is important to add it dropwise while stirring to avoid precipitation, a phenomenon known as "solvent shock".[5] The final concentration of the organic solvent in the cell culture medium should be kept to a minimum (typically below 0.5% for DMSO) to avoid solvent-induced cytotoxicity.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms in the cell culture medium after adding fluconazole. | - Solvent Shock: Rapid dilution of a concentrated organic stock solution into the aqueous medium.[5]- High Concentration: The final concentration of fluconazole exceeds its solubility limit in the medium.[5]- pH Effects: Fluconazole's solubility is pH-dependent. | - Add the fluconazole stock solution dropwise to the medium while vigorously stirring.[5]- Warm the medium slightly before adding the stock solution.[5]- Reduce the final concentration of fluconazole.- If possible for your experiment, adjust the pH of the medium to be more acidic.[5] |
| Unexpected cytotoxicity or changes in cell morphology are observed. | - High Fluconazole Concentration: The concentration used is toxic to the specific cell line.- Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) is too high.- Off-Target Effects: Fluconazole may have unintended effects on mammalian cell signaling pathways at higher concentrations.[6] | - Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the maximum non-toxic concentration for your cell line.- Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO).[5]- Consider using a lower effective concentration of fluconazole or an alternative antifungal agent. |
| Fungal contamination persists despite fluconazole treatment. | - Resistant Fungal Strain: The contaminating fungus is resistant to fluconazole.- Incorrect Dosage: The concentration of fluconazole is below the minimum inhibitory concentration (MIC) for the specific contaminant.- Inadequate Treatment Duration: The treatment time is not sufficient to inhibit fungal growth. | - Identify the fungal contaminant if possible to check for known resistance.- Perform a dose-response experiment to determine the MIC of fluconazole for the contaminant.- Increase the concentration of fluconazole, ensuring it remains below the cytotoxic level for your cells.- Extend the duration of the treatment. |
| Inconsistent experimental results with fluconazole treatment. | - Inconsistent Drug Preparation: Variations in the preparation of the fluconazole stock and working solutions.- Cell Passage Number: Different passage numbers of cells may have varying sensitivities.- Contamination of Stock Solution: The fluconazole stock solution may be contaminated. | - Standardize the protocol for preparing fluconazole solutions.- Use cells within a consistent and defined passage number range for all experiments.- Filter-sterilize the fluconazole stock solution and store it properly. |
Data Presentation
Table 1: Cytotoxicity of Fluconazole in Various Mammalian Cell Lines
| Cell Line | Organism | Assay | Concentration | Effect |
| Vero | African Green Monkey | MTT | 1306 µM | Reduced cell viability to 85.93% |
| Vero | African Green Monkey | MTT | 2612.1 µM | Statistically significant reduction in cell viability to 35.25%[5] |
| Canine Dental Pulp-Derived Stem Cells (cDPSCs) | Dog | 7-AAD | 120 µg/mL | Low cell mortality (2.27%) |
| Canine Dental Pulp-Derived Stem Cells (cDPSCs) | Dog | 7-AAD | 240 µg/mL | Significantly higher number of non-viable cells (2.38%) compared to control[3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Human | Comet Assay | >30 µg/mL | Induced cellular DNA damage[4] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Micronucleus Test | 6 µg/mL | Induced mutagenicity[4] | |
| Murine Fibroblasts (L929) | Mouse | MTT | ≤ 31.25 µg/mL (24h) | No alteration in cell viability |
| Murine Fibroblasts (L929) | Mouse | MTT | ≤ 62.5 µg/mL (48h) | No alteration in cell viability |
| Murine Fibroblasts (L929) | Mouse | MTT | ≥ 250 µg/mL | >90% reduction in cell viability[7] |
Table 2: Effective Concentrations of Fluconazole Against Common Fungi
| Fungal Species | Type | Effective Concentration (MIC) | Reference |
| Candida albicans | Yeast | 0.25 - 1.0 µg/mL | [8] |
| Candida glabrata | Yeast | 16 - 32 µg/mL (Susceptible-Dose Dependent) | [9] |
| Candida krusei | Yeast | ≥64 µg/mL (Resistant) | [9] |
| Aspergillus fumigatus | Mold | High concentrations may be required; often considered resistant. | [10] |
| Penicillium commune | Mold | Showed resistance in some studies. | [11][12] |
Experimental Protocols
Protocol 1: Determination of the 50% Inhibitory Concentration (IC50) of Fluconazole using MTT Assay
This protocol outlines the steps to determine the concentration of fluconazole that inhibits the metabolic activity of a mammalian cell line by 50%.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of Fluconazole Dilutions:
-
Prepare a concentrated stock solution of fluconazole in DMSO (e.g., 100 mM).
-
Perform serial dilutions of the fluconazole stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Prepare a vehicle control containing the same concentration of DMSO as the highest fluconazole concentration.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared fluconazole dilutions and the vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each fluconazole concentration relative to the vehicle control (untreated cells) using the formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
-
Plot the percentage of cell viability against the logarithm of the fluconazole concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve, which is the concentration of fluconazole that results in 50% cell viability.
-
Visualizations
Caption: Fluconazole inhibits the fungal enzyme Erg11, disrupting ergosterol synthesis and compromising cell membrane integrity.
Caption: A stepwise workflow for determining the IC50 of fluconazole on a mammalian cell line using the MTT assay.
Caption: Potential off-target effects of high-dose fluconazole on mammalian signaling pathways, including IGF-1R and cytokine modulation.
References
- 1. Analysis of fluconazole effect on Candida albicans viability during extended incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. yeasenbio.com [yeasenbio.com]
- 3. Cytotoxicity of fluconazole on canine dental pulp-derived stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole induces genotoxicity in cultured human peripheral blood mononuclear cells via immunomodulation of TNF-α, IL-6, and IL-10: new challenges for safe therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Fluconazole Disk Diffusion Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy of fluconazole in experimental invasive aspergillosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Technical Support Center: Fluconazole Mesylate in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluconazole mesylate in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in solution?
A1: The primary factors leading to the degradation of this compound in solution are exposure to oxidative conditions, UV radiation, and elevated temperatures.[1][2][3] While fluconazole is relatively stable under neutral aqueous conditions, significant degradation can occur under stress.[2] It shows greater stability in acidic and alkaline environments compared to oxidative and photolytic conditions.
Q2: What are the known degradation products of fluconazole?
A2: Under photolytic conditions, fluconazole can degrade to form 1,2,4-triazole and 1,2,4-triazole-1-acetic acid.[4] Oxidative stress can lead to the formation of several degradation products, including hydroxylated derivatives and cleavage of the triazole moieties.[5][6] One identified oxidative degradation product results from the hydroxylation of the methylene group near the triazole ring.[5]
Q3: How stable is fluconazole in typical aqueous solutions and common organic solvents?
A3: Fluconazole is described as slightly soluble in water.[4] Its aqueous solubility is dependent on both pH and temperature. For instance, its solubility is higher in acidic conditions (pH 1.2 and 2.0) compared to a neutral pH of 7.4.[4][7] In organic solvents like ethanol, DMSO, and dimethylformamide, fluconazole exhibits higher solubility.[8][9] Aqueous solutions of fluconazole are not recommended for storage for more than one day.[8][9]
Q4: What is the recommended method for analyzing the stability of fluconazole and its degradation products?
A4: The recommended method is a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method.[2][3][9][10][11] These techniques can effectively separate fluconazole from its degradation products, allowing for accurate quantification of the parent drug and detection of impurities.
Troubleshooting Guides
Problem 1: Unexpected degradation of fluconazole stock solution.
-
Question: My fluconazole stock solution, prepared in water, is showing degradation in a short period. What could be the cause?
-
Answer: Fluconazole has limited stability in aqueous solutions and storage for more than a day is not recommended.[8][9] To improve stability, prepare fresh solutions for each experiment. If storage is necessary, consider using a buffered solution and storing it at a low temperature (e.g., -20°C) for a limited time, though stability under these conditions should be verified.[12] For longer-term storage, preparing stock solutions in organic solvents like ethanol or DMSO is preferable, as fluconazole is more stable in these solvents.[8][9]
Problem 2: Appearance of unknown peaks in the chromatogram during a stability study.
-
Question: I am conducting a forced degradation study and see several new peaks in my HPLC chromatogram. How can I identify these?
-
Answer: The appearance of new peaks indicates the formation of degradation products. To identify these, you can use a mass spectrometer (MS) coupled with your LC system (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can help in elucidating the structures of the degradation products.[5][6] Based on existing literature, under oxidative stress, you might be observing hydroxylated derivatives of fluconazole.[5] Under photolytic stress, the peaks could correspond to cleaved triazole rings.[8]
Problem 3: Inconsistent results in fluconazole stability testing.
-
Question: My stability study results for fluconazole are not reproducible. What experimental factors should I control more carefully?
-
Answer: Inconsistent results in stability studies often stem from variations in experimental conditions. Ensure the following are tightly controlled:
-
Temperature: Fluconazole degradation is sensitive to temperature.[2] Maintain a constant temperature throughout your experiments using a calibrated incubator or water bath.
-
Light Exposure: Protect your solutions from light, especially UV radiation, by using amber vials or covering your glassware with aluminum foil, unless photostability is the parameter being tested.[2]
-
pH: The pH of the solution can influence the degradation rate.[8] Use buffers to maintain a constant pH.
-
Oxygen Levels: For oxidative degradation studies, ensure consistent exposure to the oxidizing agent and be aware that dissolved oxygen can also play a role.
-
Quantitative Data Summary
Table 1: Aqueous Solubility of Fluconazole at Various pH Values and Temperatures
| pH | Temperature (°C) | Solubility |
| 1.2 | 20-40 | > 0.2 mol/L |
| 2.0 | 20-40 | > 0.2 mol/L |
| 7.2 | Not Specified | ~0.2 mg/mL |
| 7.4 | Not Specified | 34.9 µg/mL |
| 7.4 | 20-40 | < 0.2 mol/L |
(Source:[4])
Table 2: Degradation of Fluconazole Under Various Stress Conditions
| Stress Condition | % Degradation | Reference |
| 0.1 M HCl (reflux for 6 hours) | ~1% | [2] |
| 0.1 M NaOH (reflux for 6 hours) | Not specified, but generally low | [2] |
| 3% v/v H₂O₂ (reflux for 6 hours) | ~10% | [2] |
| UVC (254 nm) exposure (66 and 180 days) | ~10% | [2] |
| Dry heat (60°C for 60 days) | <2% | [2] |
| Humid heat (40°C, 75% RH for 90 days) | <2% | [2] |
Table 3: Kinetic Data for Fluconazole Degradation
| Condition | Parameter | Value | Reference |
| Oxidative Degradation (KMnO₄ in acidic media) | Reaction Order | Second-order | [1] |
| Rate Constant (k) | 0.5626 h⁻¹ | [1] | |
| Half-life (t½) | 16.69 h | [1] | |
| Photodegradation (UV-254, pH 7) | Reaction Order | Pseudo-first-order | [8] |
| Half-life (t½) | ~115 min | [13] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is based on the International Council for Harmonisation (ICH) guidelines Q1A(R2).[14]
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Keep the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[2]
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Maintain the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[2]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for a defined period (e.g., 6 hours).[2]
-
Thermal Degradation: Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 60°C) for a defined period (e.g., 60 days).[2]
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) for a defined period. A control sample should be kept in the dark under the same conditions.[2]
3. Sample Analysis:
-
After the specified stress period, withdraw samples and neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v).[11]
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 261 nm.[11]
-
Injection Volume: 20 µL.[11]
-
Column Temperature: Ambient (e.g., 25°C).
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of fluconazole of a known concentration in the mobile phase.
-
Sample Solution: Dilute the samples from the forced degradation study to the same concentration as the standard solution using the mobile phase.
3. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for fluconazole and any degradation products.
-
Calculate the percentage of degradation by comparing the peak area of fluconazole in the stressed samples to that of the unstressed control.
Visualizations
Caption: Experimental workflow for forced degradation studies of fluconazole.
Caption: Simplified degradation pathways of fluconazole under different stress conditions.
References
- 1. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bibliotekanauki.pl [bibliotekanauki.pl]
- 6. researchgate.net [researchgate.net]
- 7. Effective Treatment Methodology for Environmental Safeguard Catalytic Degradation of Fluconazole by Permanganate Ions in Different Acidic Environments: Kinetics, Mechanistics, RSM, and DFT Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. resolvemass.ca [resolvemass.ca]
Technical Support Center: Fluconazole Mesylate HPLC Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) assay of fluconazole mesylate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC method for this compound analysis?
A1: A common reversed-phase HPLC method for fluconazole analysis utilizes a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[1][2][3] Detection is typically performed using a UV detector at a wavelength of around 260 nm or 210 nm.[1][4]
Q2: What are the common challenges in fluconazole HPLC analysis?
A2: Common challenges include poor peak shape (tailing or fronting), shifts in retention time, inadequate resolution from impurities or degradation products, and inaccurate quantification.[5][6] These issues can arise from various factors related to the column, mobile phase, sample preparation, or the HPLC instrument itself.
Q3: How can I ensure the stability of fluconazole during the analysis?
A3: Fluconazole is generally stable, but it's crucial to prepare fresh standard and sample solutions.[1][7] Forced degradation studies have shown that fluconazole can degrade under oxidative and strong acidic or basic conditions.[8][9] To minimize degradation, use freshly prepared solutions and store them appropriately, avoiding prolonged exposure to harsh conditions.
Q4: What is the importance of system suitability testing?
A4: System suitability testing is essential to ensure that the chromatographic system is performing adequately for the analysis.[3][10] Key parameters to check include theoretical plates, tailing factor, and the relative standard deviation (%RSD) of replicate injections.[2][11] These tests confirm that the system can produce accurate and reproducible results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound HPLC assay.
Problem 1: Poor Peak Shape (Tailing or Asymmetry)
Q: My fluconazole peak is showing significant tailing. What are the potential causes and how can I fix it?
A: Peak tailing is a common issue in HPLC and can lead to inaccurate integration and reduced resolution.[5] Fluconazole, being a basic compound, can interact with residual silanol groups on the silica-based column packing, causing tailing.[12][13]
Potential Causes and Solutions:
| Potential Cause | Solution |
| Secondary Interactions with Silanols | Lower the mobile phase pH to around 3 to protonate the silanol groups and minimize interaction.[5][14] Use a well-endcapped C18 column or a column with a base-deactivated stationary phase.[6][15] |
| Column Overload | Reduce the sample concentration or the injection volume.[5] |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of fluconazole. Since fluconazole is a weak base, a lower pH (e.g., 3.0) is often effective.[2][5] |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[5] |
| Extra-column Effects | Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[5][16] |
Problem 2: Retention Time Shift
Q: The retention time of my fluconazole peak is inconsistent between injections. What could be the reason?
A: Fluctuations in retention time can compromise peak identification and quantification.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Inconsistent Mobile Phase Composition | Prepare the mobile phase accurately by carefully measuring the components. Premixing the mobile phase components can improve consistency compared to online mixing. Ensure the mobile phase is well-degassed. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and uniform temperature. Even small temperature changes can affect retention times.[7] |
| Pump Malfunction | Check for leaks in the pump and ensure check valves are functioning correctly. A fluctuating backpressure can indicate a pump issue. |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. This can take 15-30 minutes or longer, depending on the mobile phase. |
Problem 3: Poor Resolution
Q: I am not getting good separation between the fluconazole peak and a known impurity. How can I improve the resolution?
A: Inadequate resolution can lead to co-elution and inaccurate quantification of both the active pharmaceutical ingredient (API) and its impurities.
Potential Causes and Solutions:
| Potential Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the ratio of the organic solvent to the aqueous buffer. A lower percentage of the organic solvent will generally increase retention and may improve the separation of early-eluting impurities. |
| Incorrect pH of the Mobile Phase | Optimize the pH of the mobile phase to alter the ionization state of fluconazole and the impurity, which can significantly impact their retention and selectivity. |
| Inappropriate Column Chemistry | Consider using a different type of C18 column with a different bonding chemistry or a different stationary phase altogether (e.g., a phenyl-hexyl column) to achieve a different selectivity. |
| Flow Rate | Lowering the flow rate can sometimes improve resolution, although it will increase the run time. |
Experimental Protocol: HPLC Assay of this compound
This protocol is a general guideline. Method parameters may need to be optimized for your specific application and instrumentation.
1. Materials and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (analytical grade)
-
Orthophosphoric Acid (analytical grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[2][7] |
| Mobile Phase | Buffer:Methanol (60:40 v/v). The buffer is prepared by dissolving 1.36 g of potassium dihydrogen orthophosphate in 1000 mL of water and adjusting the pH to 3.6 with orthophosphoric acid.[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 260 nm[1] |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C[2] |
3. Preparation of Solutions:
-
Standard Solution (50 µg/mL): Accurately weigh about 25 mg of Fluconazole Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 5.0 mL of this solution to 50.0 mL with the mobile phase.
-
Sample Solution (50 µg/mL): For a capsule formulation, weigh and finely powder the contents of not fewer than 20 capsules. Accurately weigh a portion of the powder equivalent to about 25 mg of fluconazole into a 100 mL volumetric flask. Add about 70 mL of mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well. Filter a portion of this solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate. Further dilute 5.0 mL of the filtered solution to 50.0 mL with the mobile phase.[2]
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Calculate the amount of fluconazole in the sample by comparing the peak area of the sample to the peak area of the standard.
Visualizations
Caption: A flowchart illustrating the general workflow for troubleshooting HPLC issues.
Caption: Logical relationship between the problem of peak tailing and its causes and solutions.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ijsrtjournal.com [ijsrtjournal.com]
- 4. Fluconazole plasma concentration measurement by liquid chromatography for drug monitoring of burn patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uhplcs.com [uhplcs.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ymerdigital.com [ymerdigital.com]
- 11. ijbpas.com [ijbpas.com]
- 12. helixchrom.com [helixchrom.com]
- 13. helixchrom.com [helixchrom.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromtech.com [chromtech.com]
Technical Support Center: Improving Fluconazole Mesylate Stability in Aqueous Solution
Welcome to the Technical Support Center for fluconazole mesylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of fluconazole in aqueous solutions during experimental and developmental stages. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of fluconazole in aqueous solutions?
A1: Fluconazole is a relatively stable compound, however, its stability in aqueous solutions can be compromised by several factors. The most significant factors include:
-
Oxidative Stress: Exposure to oxidizing agents can lead to significant degradation of fluconazole, especially when combined with thermal stress.[1][2]
-
Photodegradation: While direct degradation from sunlight may be slow, indirect photochemistry, particularly in the presence of substances like nitrates and dissolved organic matter, can cause degradation.[3] Exposure to UVC radiation has also been shown to cause degradation.[1][2]
-
Temperature: Elevated temperatures accelerate the degradation process.[3]
-
pH: While fluconazole is stable across a range of pH values, extreme pH conditions can influence its stability. Its solubility is pH-dependent, being more soluble in acidic conditions.[4]
Q2: What are the known degradation products of fluconazole in aqueous solutions?
A2: The primary degradation products of fluconazole depend on the degradation pathway:
-
Photodegradation: Indirect photochemistry can lead to the formation of 1,2,4-triazole and 1,2,4-triazole-1-acetic acid.
-
Oxidative Degradation: Forced degradation studies using oxidizing agents like hydrogen peroxide or potassium permanganate have shown the formation of several oxidation products.[2][5][6] One major oxidative degradation product has been observed with a retention time of approximately 2.729 minutes under specific HPLC conditions.[1]
Q3: My fluconazole solution is cloudy or has a precipitate. What is the cause and how can I fix it?
A3: Precipitation of fluconazole in aqueous solutions is a common issue primarily due to its low intrinsic solubility at neutral pH (approximately 0.2 mg/mL in PBS at pH 7.2).[4] Common causes and solutions include:
-
High Concentration: Attempting to dissolve fluconazole above its solubility limit.
-
"Solvent Shock": This occurs when a concentrated stock solution in an organic solvent (e.g., DMSO, ethanol) is rapidly diluted into an aqueous buffer. The abrupt change in solvent polarity causes the drug to precipitate.[4]
-
pH Effects: As a weak base, fluconazole is less soluble at neutral or alkaline pH.[4]
To prevent precipitation, consider the following strategies:
-
pH Adjustment: Lowering the pH of the aqueous solution (e.g., to pH 2.5 with a citrate buffer) will increase fluconazole's solubility.[4]
-
Slow Dilution: When diluting from an organic stock, add the stock solution dropwise to the vigorously stirring aqueous buffer.[4]
-
Use of Solubilizing Excipients: Complexation with cyclodextrins can significantly enhance the aqueous solubility of fluconazole.
Q4: How can I enhance the aqueous solubility and stability of fluconazole for my experiments?
A4: Several methods can be employed to improve the solubility and stability of fluconazole in aqueous solutions:
-
Complexation with Cyclodextrins: Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBECD), are highly effective at forming inclusion complexes with fluconazole, thereby increasing its aqueous solubility by many folds.[4]
-
Co-solvents: The inclusion of a water-miscible organic solvent like ethanol can increase solubility. However, it is crucial to ensure the final concentration of the co-solvent is low enough not to interfere with the experiment.[4]
-
Advanced Formulation Techniques: For more advanced applications, techniques such as creating co-crystals (e.g., with benzoic acid) or forming ionic liquids can dramatically increase aqueous solubility and improve stability.[4][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding stock solution to buffer. | "Solvent Shock" due to rapid change in solvent polarity.[4] | 1. Add the stock solution dropwise to the vigorously stirring aqueous buffer. 2. Gently warm the aqueous buffer before adding the stock solution. 3. Reduce the final concentration of the solution. |
| Need a higher concentration of fluconazole in a neutral pH buffer for a cell-based assay. | Low intrinsic solubility of fluconazole at neutral pH.[4] | 1. Use cyclodextrins (HP-β-CD or SBECD) to form a soluble inclusion complex (see Protocol 2). This is often the most biocompatible method. 2. Prepare a highly concentrated stock in DMSO and use a minimal volume for dilution, ensuring the final DMSO concentration is non-toxic to cells (typically <0.5%). |
| Observing a decrease in the expected activity of fluconazole in a long-term experiment. | Degradation of fluconazole due to light exposure or oxidation.[3] | For Photodegradation: 1. Minimize light exposure by using amber-colored vessels or covering them with foil. 2. Control lighting conditions and avoid UV light sources if possible. For Oxidative Degradation: 1. Assess if the experimental medium contains strong oxidizing agents. 2. Consider the addition of a suitable antioxidant if it is compatible with your experimental design. |
| Appearance of a new peak in the HPLC chromatogram of a stored fluconazole solution. | Formation of degradation products. | 1. Characterize the new peak using LC-MS/MS to identify the degradation product. 2. Review the storage conditions (light exposure, temperature, presence of oxidizing agents) to identify the cause of degradation. 3. Prepare fresh solutions for future experiments and store them under protected conditions (e.g., in the dark at low temperatures). |
| The fluconazole solution has turned yellow. | This may indicate degradation, although minor color changes do not always correlate with a significant loss of potency. | 1. Quantify the fluconazole concentration using a validated stability-indicating HPLC method to determine the extent of degradation. 2. Analyze for the presence of degradation products. |
Quantitative Data Summary
Table 1: Degradation Kinetics of Fluconazole Under Oxidative Stress
| Condition | Rate Constant (k) | Half-life (t½) | Reaction Order | Reference |
| Oxidative degradation with KMnO4 in acidic media | 0.5626 h⁻¹ | 16.69 h | Second-order | [5][6] |
| Oxidative degradation (thermal stress) | 2.91 x 10⁻⁸ mole/min | 21.66 min | Zero-order |
Table 2: Enhanced Aqueous Solubility of Fluconazole with Cyclodextrins
| Cyclodextrin | Concentration of Cyclodextrin | Resulting Fluconazole Solubility | Fold Increase in Solubility | Reference |
| β-cyclodextrin (β-CD) | 0.0016 M | - | 1.1-fold | [8] |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.004 M | - | 1.2-fold | [8] |
| 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) | 0.08 M | - | 4-fold | [8] |
| Fluconazole-benzoic acid co-crystal | N/A | - | 13-fold | [7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Fluconazole in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for fluconazole.
1. Materials:
-
This compound powder
-
Milli-Q water or HPLC-grade water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Volumetric flasks and pipettes
-
Incubator/oven
-
Photostability chamber
2. Preparation of Stock Solution:
-
Prepare a stock solution of fluconazole (e.g., 1 mg/mL) in water.
3. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the fluconazole stock solution and 0.1 M HCl. Keep at room temperature or heat (e.g., 60°C) for a defined period (e.g., 2, 4, 6 hours).
-
Alkaline Hydrolysis: Mix equal volumes of the fluconazole stock solution and 0.1 M NaOH. Keep at room temperature or heat for a defined period.
-
Oxidative Degradation: Mix equal volumes of the fluconazole stock solution and 3% H₂O₂. Keep at room temperature or heat for a defined period.[1]
-
Thermal Degradation: Store the fluconazole stock solution in an oven at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).[9]
-
Photodegradation: Expose the fluconazole stock solution in a transparent container to UV light (e.g., 254 nm) in a photostability chamber for a defined period.[1][9] A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At specified time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and alkaline samples before analysis.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 3).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks and quantify the remaining fluconazole.
Protocol 2: Preparation of a Solubilized Fluconazole Solution Using Cyclodextrins
This protocol describes how to increase the aqueous solubility of fluconazole using cyclodextrins.
1. Materials:
-
This compound powder
-
2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBECD)
-
Desired aqueous buffer (e.g., PBS, pH 7.2)
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
2. Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin (e.g., 5% w/v HP-β-CD) in the desired aqueous buffer by dissolving it with stirring.[10]
-
Add Fluconazole: Add an excess amount of solid fluconazole powder to the cyclodextrin solution.
-
Equilibration: Stir the suspension at room temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filtration: Remove the undissolved fluconazole by filtering the solution through a 0.22 µm syringe filter.[4]
-
Quantification: Determine the concentration of the solubilized fluconazole in the clear filtrate using an analytical method such as HPLC or UV-Vis spectrophotometry.
Protocol 3: Stability-Indicating HPLC Method for Fluconazole
This protocol provides a general HPLC method for the quantification of fluconazole and the detection of its degradation products.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. Examples include:
-
Injection Volume: 20 µL[9]
-
Column Temperature: Ambient or controlled (e.g., 30°C)[11]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of fluconazole reference standard in the mobile phase or a suitable solvent and dilute to create a series of calibration standards.
-
Sample Solution: Dilute the fluconazole samples from the stability studies to a concentration within the calibration range.
3. Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the fluconazole concentration in the samples by comparing the peak area to the calibration curve.
-
Monitor for the appearance of new peaks, which indicate degradation products.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. bibliotekanauki.pl [bibliotekanauki.pl]
- 7. Development and Evaluation of Fluconazole Co-Crystal for Improved Solubility and Mechanical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
Technical Support Center: Minimizing Fluconazole Mesylate Interference in Assays
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference from fluconazole mesylate in your experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical properties?
Fluconazole is a triazole antifungal agent. The mesylate salt is a common formulation. It is a highly water-soluble compound with a low affinity for plasma proteins.[1] Its primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[2][3][4] Fluconazole is also known to be a potent inhibitor of the mammalian cytochrome P450-dependent enzyme system.[2]
Q2: Can this compound interfere with common laboratory assays?
Yes, this compound has the potential to interfere with various laboratory assays, particularly those that rely on absorbance or fluorescence detection methods. This is due to its intrinsic spectrophotometric and fluorescent properties.
Q3: What is the UV absorbance profile of fluconazole?
Fluconazole exhibits a maximum UV absorbance at approximately 261 nm.[5] This property can lead to interference in assays that measure changes in absorbance in this region of the spectrum.
Q4: Does fluconazole fluoresce, and if so, what are its spectral properties?
Yes, fluconazole possesses intrinsic fluorescence. While a complete spectral characterization is not widely published, its fluorescence can be quenched, which indicates it emits light upon excitation.[6] This autofluorescence can be a significant source of interference in fluorescence-based assays.
Troubleshooting Guides
This section provides detailed guidance on identifying and mitigating this compound interference in specific assay formats.
Issue 1: Suspected Interference in Absorbance-Based Assays
Symptoms:
-
Unexpectedly high background absorbance in control wells containing fluconazole.
-
Non-reproducible or concentration-dependent changes in absorbance that do not align with the expected biological activity.
Troubleshooting Workflow:
Caption: Workflow to diagnose and mitigate absorbance interference.
Experimental Protocol: Background Correction for Absorbance Assays
-
Prepare Controls: In your assay plate, include control wells containing the assay buffer and the same concentration of this compound used in your experimental wells, but without the biological target (e.g., enzyme, cells).
-
Measure Absorbance: Read the absorbance of the entire plate at the desired wavelength.
-
Data Analysis: For each experimental well, subtract the average absorbance value from the corresponding "fluconazole-only" control wells. This corrected value will represent the true change in absorbance due to the biological activity.
Issue 2: Suspected Interference in Fluorescence-Based Assays (e.g., FRET, FP)
Symptoms:
-
High background fluorescence in wells containing only fluconazole and assay buffer.
-
Apparent inhibition or activation that is not dose-dependent in a biologically relevant manner.
-
Discrepancies between results from different fluorescence-based assays.
Troubleshooting Workflow:
References
- 1. Fluconazole. An update of its antimicrobial activity, pharmacokinetic properties, and therapeutic use in vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluconazole is a potent inhibitor of antipyrine metabolism in vivo in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluconazole: optimized antifungal therapy based on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Impact of Fluconazole on Oral Microbial Communities, Bacterial Growth, and Biofilm Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. benchchem.com [benchchem.com]
Fluconazole Mesylate Quality Control & Purity Testing: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quality control and purity testing of fluconazole mesylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for this compound quality control?
A1: The primary analytical methods for the quality control of this compound are High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry.[1][2][3] HPLC is predominantly used for assay, identification, and the determination of related substances (impurities).[4][5] UV-Vis spectrophotometry is a simpler and more cost-effective method often employed for quantification in dissolution testing and for routine assays.[1]
Q2: What are the typical pharmacopeial acceptance criteria for fluconazole assay and impurities?
A2: According to the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), fluconazole drug substance typically must contain not less than 98.0% and not more than 102.0% of C13H12F2N6O, calculated on a dried basis.[6] The acceptance criteria for related substances are specified in the respective monographs, with limits for individual and total impurities.[6][7]
Fluconazole Assay and Impurity Acceptance Criteria (Pharmacopeial General Limits)
| Test Parameter | USP Acceptance Criteria | EP Acceptance Criteria |
| Assay | 98.0% - 102.0% (dried basis) | 99.0% - 101.0% (dried substance) |
| Impurity A | Specified limit | Specified limit |
| Impurity B | Specified limit | Specified limit |
| Impurity C | Specified limit | Specified limit |
| Any Unspecified Impurity | Specified limit | Specified limit |
| Total Impurities | Specified limit | Specified limit |
Note: Specific limits for impurities can vary and the official monograph should always be consulted.
Q3: What is the mechanism of action of fluconazole?
A3: Fluconazole is a triazole antifungal agent that works by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[8][9][10] This enzyme is a critical component of the ergosterol biosynthesis pathway. By inhibiting this enzyme, fluconazole disrupts the synthesis of ergosterol, a vital component of the fungal cell membrane. This leads to increased membrane permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth.[8][11]
References
- 1. mz-at.de [mz-at.de]
- 2. uhplcs.com [uhplcs.com]
- 3. Fluconazole USP/EP - High Purity Antifungal With Best Price [pharmaceuticalrawmaterials.com]
- 4. HPLC Troubleshooting Guide [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. drugfuture.com [drugfuture.com]
- 8. droracle.ai [droracle.ai]
- 9. go.drugbank.com [go.drugbank.com]
- 10. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Fluconazole Mesylate Formulation for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of fluconazole mesylate for preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for preclinical studies?
A1: The main challenges stem from its physicochemical properties. Fluconazole is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1] Key formulation hurdles include:
-
Poor Solubility: this compound's limited solubility in aqueous vehicles can make it difficult to achieve the desired concentrations for preclinical dosing, especially for toxicology studies requiring high doses.[2][3]
-
Stability Issues: The formulation's physical and chemical stability must be ensured throughout the study's duration. Fluconazole can be susceptible to degradation under certain conditions, such as exposure to oxidative agents or UV light.[4][5]
-
Vehicle Selection: Choosing a suitable vehicle that solubilizes the compound without causing adverse effects in the animal model is critical. The toxicity profile of many common preclinical vehicles is not fully understood, which can lead to unexpected formulation-related effects.
-
Salt Disproportionation: As a mesylate salt, there is a potential risk of disproportionation back to the less soluble free base form, especially in the presence of certain excipients or at higher pH, which can lead to precipitation and altered bioavailability.[6]
Q2: How does pH affect the solubility and stability of this compound formulations?
A2: The solubility of fluconazole is pH-dependent. It exhibits higher solubility in acidic environments. Studies have shown that fluconazole's solubility is greater in buffer solutions with a pH of 1.2 and 2.0 compared to a neutral pH of 7.4.[7] Reconstituted oral suspensions of fluconazole have been found to be stable at a pH of approximately 4.2.[3] Therefore, maintaining an acidic to neutral pH is generally preferred for solution formulations. However, the potential for salt disproportionation may increase with a higher pH.
Q3: What are common excipients used in preclinical fluconazole formulations, and are there any known incompatibilities?
A3: Common excipients for preclinical formulations of poorly soluble drugs like fluconazole include co-solvents (e.g., PEG 400, propylene glycol), surfactants (e.g., Tween 80), and suspending agents (e.g., methylcellulose).[6] Compatibility studies are crucial. For instance, differential scanning calorimetry (DSC) has indicated potential interactions between fluconazole and excipients like lactose.[8] While these interactions may not always lead to chemical incompatibility, they should be investigated.
Troubleshooting Guides
Issue 1: Low Solubility and Precipitation in Aqueous Vehicles
Problem: Difficulty dissolving this compound to the target concentration, or precipitation of the drug from the solution over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Solvent Capacity | - Increase the proportion of co-solvents such as PEG 300/400 or propylene glycol.[9] - Incorporate a non-ionic surfactant like Tween 80 to improve wetting and solubility.[9] - Consider using complexing agents like hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.[10] |
| pH Effects | - Adjust the pH of the vehicle to a more acidic range (e.g., pH 4-6), where fluconazole solubility is higher.[7] Use pharmaceutically acceptable buffers like citrate buffer. |
| Salt Disproportionation | - Avoid highly basic excipients in the formulation. - Monitor the pH of the formulation to ensure it does not drift towards basic conditions. |
| Temperature Effects | - Gentle warming and sonication can aid dissolution. However, ensure the compound is stable at elevated temperatures. Fluconazole is generally heat-stable under neutral conditions but can degrade at high temperatures in the presence of other agents.[4] |
Issue 2: Formulation Instability (Chemical Degradation)
Problem: Loss of this compound potency over the course of the study.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | - Protect the formulation from light by using amber vials or foil wrapping. Studies have shown fluconazole can degrade under UVC exposure.[4] - If the vehicle contains components prone to peroxide formation (e.g., certain grades of PEG), consider adding an antioxidant. |
| Hydrolysis | - While fluconazole is not highly susceptible to hydrolysis, ensure the pH of the formulation remains within a stable range (typically acidic to neutral).[3] |
| Interaction with Excipients | - Conduct compatibility studies with all formulation components. DSC and HPLC analysis of stored samples can identify interactions leading to degradation.[8] |
Issue 3: Poor Bioavailability or High Variability in Pharmacokinetic (PK) Studies
Problem: Inconsistent or lower-than-expected drug exposure in animal studies.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution in GI Tract | - If using a suspension, reduce the particle size of the this compound powder to enhance the dissolution rate. - For oral formulations, a solution is preferred over a suspension to eliminate dissolution as a rate-limiting step for absorption.[6] |
| Precipitation upon Dosing | - Co-solvent or surfactant-based formulations can sometimes precipitate when diluted in the aqueous environment of the GI tract. If this is suspected, consider a formulation with a higher concentration of stabilizing excipients or a different vehicle system altogether, such as a self-emulsifying drug delivery system (SEDDS). |
| Vehicle Effects on Physiology | - Some vehicles can alter gastrointestinal motility or permeability. Ensure the chosen vehicle and its concentration are well-tolerated and have minimal physiological effects in the selected animal model. |
Data Presentation: Solubility of Fluconazole in Various Solvents
The following table summarizes the solubility of fluconazole in common preclinical solvents and vehicles. Note that most data is for fluconazole free base, but it provides a strong indication for the behavior of the mesylate salt.
| Solvent/Vehicle | Solubility (mg/mL) | Remarks | Reference |
| Water | ~2 | Slightly soluble; requires sonication. | [9] |
| PBS (pH 7.2) | ~0.2 | Poorly soluble in neutral aqueous buffer. | [11] |
| Ethanol | ~20 | Soluble. | [11] |
| DMSO | ≥ 100 | Very soluble. | [9] |
| Propylene Glycol (PG) | > 8.71 (in 15% aq. solution) | Good co-solvent. | [8] |
| Tween 80 | 17.78 | Good solubilizing surfactant. | [12] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 | A common vehicle for in vivo studies. | [9] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 | Cyclodextrin-based vehicle for improved solubility. | [9] |
| 10% DMSO, 90% corn oil | ≥ 2.5 | Lipid-based vehicle. | [9] |
Experimental Protocols
Protocol 1: Preparation of an Oral Solution of this compound
This protocol describes the preparation of a 2.5 mg/mL solution suitable for oral gavage in rodents, based on a common preclinical vehicle.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials and magnetic stirrer
Procedure:
-
Weigh the required amount of this compound.
-
In a sterile vial, add 10% of the final volume as DMSO.
-
Add the weighed this compound to the DMSO and vortex or sonicate until fully dissolved.
-
Add 40% of the final volume as PEG300 and mix thoroughly.
-
Add 5% of the final volume as Tween 80 and mix until a clear solution is formed.
-
Slowly add 45% of the final volume as sterile saline while stirring continuously to avoid precipitation.
-
Visually inspect the final solution for clarity and absence of particulates.
-
Confirm the final concentration using a validated analytical method (see Protocol 2).
Protocol 2: Quantification of this compound by RP-HPLC
This protocol outlines a stability-indicating RP-HPLC method for the quantification of fluconazole in formulation samples.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13]
-
Mobile Phase: A mixture of aqueous buffer (e.g., potassium dihydrogen orthophosphate, pH adjusted to 3.6 with phosphoric acid) and an organic solvent like methanol or acetonitrile (e.g., 60:40 v/v).[14]
-
Flow Rate: 1.0 - 1.5 mL/min.[13]
-
Detection: UV spectrophotometer at 260 nm.[15]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.[14]
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dilute the formulation sample with the mobile phase to a final concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.
Validation Parameters (as per ICH guidelines):
-
Linearity: Assess the linearity of the calibration curve by plotting peak area against concentration and calculating the correlation coefficient (should be >0.999).
-
Accuracy and Precision: Determine by analyzing samples with known concentrations at different levels (e.g., 80%, 100%, 120% of the target concentration).
-
Specificity: Evaluate by analyzing a placebo formulation to ensure no interference from excipients at the retention time of fluconazole.
Visualizations
Formulation Development Workflow
Caption: A workflow for selecting a suitable preclinical formulation strategy for this compound.
Troubleshooting Precipitation Issues
Caption: A logical troubleshooting guide for addressing precipitation in this compound formulations.
References
- 1. EVALUATION OF PHYSICAL-CHEMICAL AND MICROBIOLOGICAL STABILITY OF FLUCONAZOLE ORAL SUSPENSIONS FOR HOSPITAL USE [agris.fao.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. omicsonline.org [omicsonline.org]
- 5. repositorio.unesp.br [repositorio.unesp.br]
- 6. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ijsrtjournal.com [ijsrtjournal.com]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. latamjpharm.org [latamjpharm.org]
Technical Support Center: Optimizing Fluconazole Mesylate Solubility via pH Adjustment
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for managing the pH-dependent solubility of fluconazole mesylate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between pH and the solubility of this compound?
A1: Fluconazole is a weak base, and its aqueous solubility is highly dependent on pH.[1][2] It exhibits significantly higher solubility in acidic conditions (low pH) and has low intrinsic solubility in neutral or near-neutral aqueous solutions.[1][3] The mesylate salt form enhances its solubility, but the principle of pH dependence remains critical. At a low pH, the triazole groups in the fluconazole molecule become protonated, increasing the molecule's polarity and its affinity for water, thus leading to greater solubility.
Q2: Why did my this compound precipitate when I diluted my stock solution into a neutral buffer?
A2: This is a common phenomenon known as "solvent shock."[1] It typically occurs when a concentrated stock solution, often prepared in an organic solvent like DMSO or ethanol, is rapidly diluted into an aqueous buffer (e.g., PBS at pH 7.2).[1][4] The abrupt change in solvent polarity causes the drug to crash out of the solution because its concentration is now far above its solubility limit in the new, predominantly aqueous environment.[1] At a neutral pH of 7.2, fluconazole's solubility is only about 0.2 mg/mL.[1][5][6]
Q3: What is the optimal pH for dissolving this compound in an aqueous solution?
A3: To achieve the highest concentration, an acidic pH is optimal. Studies show that the solubility of fluconazole is significantly enhanced in buffer solutions with pH values of 1.2 and 2.0, where it can exceed 0.2 mol/L.[2][7] Therefore, for preparing concentrated aqueous stock solutions without organic solvents, acidifying the vehicle is the most effective strategy.
Q4: After dissolving this compound in an acidic solution, can I adjust the pH back to neutral for my experiment?
A4: This is possible, but it must be done with extreme caution. If you adjust the pH upwards towards neutral, the solubility of this compound will decrease dramatically.[1] If the concentration of the drug in your solution is higher than its solubility limit at the target neutral pH, it will precipitate.[1] To avoid this, you must ensure the final concentration is below the solubility threshold at that neutral pH (e.g., below ~0.2 mg/mL at pH 7.2).[1][5]
Q5: My experiment requires a neutral pH, but I need a higher concentration than what is achievable in a standard buffer. What are my options?
A5: If pH adjustment is not a viable strategy due to the need for neutral conditions at a high concentration, you can explore other formulation techniques. One common method is the use of solubilizing agents like cyclodextrins (e.g., HP-β-CD), which can form inclusion complexes with fluconazole to enhance its solubility in neutral aqueous solutions.[1][8]
Data Presentation: pH-Dependent Solubility of Fluconazole
The following table summarizes the aqueous solubility of fluconazole at different pH values, as reported in the literature.
| pH Value | Solubility | Temperature (°C) |
| 1.2 | > 0.2 mol/L | 20-40 |
| 2.0 | > 0.2 mol/L | 20-40 |
| 7.2 | ~0.2 mg/mL | Not Specified |
| 7.4 | < 0.2 mol/L | 20-40 |
| 7.4 | 34.9 µg/mL | Not Specified |
Data compiled from multiple sources.[2][5]
Experimental Protocols
Protocol 1: pH Adjustment for Solubilization
This protocol describes a general method for dissolving this compound by adjusting the pH of the aqueous vehicle.
-
Preparation: Weigh the desired amount of this compound powder. Prepare the initial aqueous vehicle (e.g., deionized water or a specific buffer).
-
Dispersion: Add the this compound powder to the vehicle and stir to create a suspension.
-
pH Calibration: Calibrate a pH meter according to the manufacturer's instructions.
-
Acidification: While continuously stirring and monitoring the pH, add a dilute acidifying agent (e.g., 0.1 N HCl) dropwise to the suspension.[9][10]
-
Dissolution: Continue adding the acid until the this compound is fully dissolved, resulting in a clear solution. Note the final pH. Do not add acid past the point of complete dissolution.
-
Final Volume Adjustment: If necessary, add more of the initial vehicle to reach the final target volume and concentration.
Protocol 2: Isothermal Saturation Solubility Determination
This method is used to experimentally determine the equilibrium solubility of this compound at a specific pH.
-
Buffer Preparation: Prepare a buffer solution at the desired target pH.
-
Sample Preparation: Add an excess amount of solid this compound to a sealed container (e.g., a glass vial) containing the prepared buffer. The solid should be clearly visible at the bottom.
-
Equilibration: Place the container in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (e.g., 48-72 hours) to ensure equilibrium is reached.[11]
-
Sample Withdrawal and Filtration: Withdraw an aliquot from the supernatant. Immediately filter the sample through a fine-pore membrane filter (e.g., 0.22 µm) to remove all undissolved solid particles.[1][11]
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1][11]
Visualizations
Relationship Between pH and Solubility
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. New Antifungal Compound: Impact of Cosolvency, Micellization and Complexation on Solubility and Permeability Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CompoundingToday.com | Compounding Today - Pharmacy Compounding Abstracts, Pharmacy Formulas, Discontinued Medications, Medicine Flavoring, Pharmacy Operating Procedures, and more. [compoundingtoday.com]
- 10. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 11. Formulation and evaluation of Fluconazole Nanosuspensions: In vitro characterization and transcorneal permeability studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Antifungal Activity of Fluconazole and Other Azole Antifungals
For researchers and professionals in drug development, a clear understanding of the subtle yet significant differences between antifungal agents is paramount. While fluconazole is a widely recognized triazole antifungal, the term "fluconazole mesylate" also appears in chemical literature. This guide clarifies the relationship between these two terms and provides a data-driven comparison of fluconazole's antifungal activity against other leading azole antifungals, itraconazole and voriconazole.
Fluconazole vs. This compound: A Clarification
This compound is the mesylate salt form of fluconazole.[1][2] It is primarily encountered as a research chemical or as an intermediate in certain synthetic pathways.[3] From a pharmacological standpoint, the active antifungal component is the fluconazole molecule itself. Once administered or dissolved in a biological medium, the salt form dissociates, leaving the fluconazole free to exert its antifungal effect. Therefore, a direct comparison of the antifungal activity of fluconazole versus this compound is not pharmacologically meaningful, as the activity stems from the same active moiety.
This guide will, therefore, focus on a more pertinent comparison for researchers: the antifungal activity of fluconazole against other clinically relevant azole antifungals.
Mechanism of Action: Inhibition of Ergosterol Synthesis
Fluconazole, like other azole antifungals, targets the fungal cell membrane's integrity. It specifically inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the cell membrane's structure and function, leading to the inhibition of fungal growth.
Caption: Fluconazole's inhibitory effect on ergosterol synthesis.
Comparative Antifungal Activity: Fluconazole vs. Itraconazole and Voriconazole
The in vitro activity of antifungal agents is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize comparative MIC data for fluconazole, itraconazole, and voriconazole against various Candida species, which are common fungal pathogens.
| Fungal Species | Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Candida albicans | Fluconazole | 0.125 - >64 | 0.5 | 16 |
| Itraconazole | 0.03 - >16 | 0.125 | 2 | |
| Voriconazole | 0.015 - >16 | 0.03 | 0.25 | |
| Candida glabrata | Fluconazole | 0.5 - >64 | 8 | 64 |
| Itraconazole | 0.06 - >16 | 0.5 | 2 | |
| Voriconazole | 0.03 - >16 | 0.25 | 4 | |
| Candida krusei | Fluconazole | 4 - >64 | 32 | 64 |
| Itraconazole | 0.125 - 2 | 0.5 | 1 | |
| Voriconazole | 0.06 - 1 | 0.25 | 0.5 |
Data compiled from multiple sources. MIC values can vary between studies and geographical locations.[6][7]
Note:
-
MIC50: The MIC at which 50% of the isolates are inhibited.
-
MIC90: The MIC at which 90% of the isolates are inhibited.
Experimental Protocols: Broth Microdilution Method for Antifungal Susceptibility Testing
The data presented above is typically generated using the broth microdilution method, a standardized protocol for determining the MIC of an antifungal agent.
Objective: To determine the minimum concentration of an antifungal agent that inhibits the visible growth of a fungal isolate.
Materials:
-
96-well microtiter plates
-
Standardized fungal inoculum (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts)
-
Antifungal stock solutions
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
Spectrophotometer or a plate reader (optional, for objective reading)
Procedure:
-
Preparation of Antifungal Dilutions: A two-fold serial dilution of each antifungal agent is prepared in the microtiter plate wells.
-
Inoculum Preparation: A standardized suspension of the fungal isolate is prepared in the test medium.
-
Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth in the control well (containing no antifungal agent). This can be assessed visually or by using a spectrophotometer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluconazole (mesylate) | C14H16F2N6O4S | CID 17785855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Fluconazole - Wikipedia [en.wikipedia.org]
- 6. In Vitro Activities of Fluconazole and Voriconazole against Clinical Isolates of Candida spp. Determined by Disk Diffusion Testing in Turin, Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voriconazole against fluconazole-susceptible and resistant candida isolates: in-vitro efficacy compared with that of itraconazole and ketoconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluconazole and Other Azole Antifungals for Researchers
For drug development professionals, researchers, and scientists, this guide provides an objective comparison of fluconazole with other prominent azole antifungals, including itraconazole, voriconazole, and posaconazole. The following sections detail their mechanism of action, in vitro activity, pharmacokinetic profiles, and clinical efficacy, supported by experimental data and methodologies.
Fluconazole, a first-generation triazole antifungal, is a widely utilized agent for the treatment and prevention of superficial and systemic fungal infections. Its favorable safety profile and availability in both oral and intravenous formulations have made it a cornerstone of antifungal therapy. However, the emergence of fluconazole resistance and the need for broader-spectrum activity have led to the development of newer-generation azoles. This guide will compare fluconazole, often formulated as fluconazole mesylate for pharmaceutical preparations, to other key members of the azole class. It is important to note that the antifungal activity is attributed to the fluconazole molecule itself, with the mesylate salt primarily influencing the drug's formulation and delivery.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Azole antifungals share a common mechanism of action: the disruption of the fungal cell membrane's integrity by inhibiting ergosterol biosynthesis. They specifically target and inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[3] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.[2][4]
Caption: Mechanism of action of azole antifungals on the ergosterol biosynthesis pathway.
In Vitro Activity: A Comparative Overview
The in vitro activity of azole antifungals is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative in vitro activities of fluconazole, itraconazole, voriconazole, and posaconazole against various clinically relevant fungal pathogens.
Table 1: Comparative In Vitro Activities (MIC in µg/mL) of Azoles Against Candida Species
| Organism | Fluconazole | Itraconazole | Voriconazole | Posaconazole |
| Candida albicans | 0.25 - 1.0 | 0.03 - 0.25 | 0.015 - 0.125 | 0.015 - 0.06 |
| Candida glabrata | 8 - 64 | 0.25 - 2.0 | 0.125 - 1.0 | 0.125 - 1.0 |
| Candida parapsilosis | 0.5 - 4.0 | 0.03 - 0.25 | 0.015 - 0.125 | 0.03 - 0.25 |
| Candida tropicalis | 1.0 - 8.0 | 0.06 - 0.5 | 0.03 - 0.25 | 0.03 - 0.25 |
| Candida krusei | 16 - >64 (Resistant) | 0.25 - 1.0 | 0.125 - 0.5 | 0.125 - 0.5 |
Data compiled from multiple sources, MIC ranges can vary based on testing methodology and geographical location.[5][6]
Table 2: Comparative In Vitro Activities (MIC in µg/mL) of Azoles Against Molds
| Organism | Fluconazole | Itraconazole | Voriconazole | Posaconazole |
| Aspergillus fumigatus | >64 | 0.25 - 2.0 | 0.25 - 1.0 | 0.06 - 0.5 |
| Aspergillus flavus | >64 | 0.5 - 2.0 | 0.5 - 2.0 | 0.125 - 0.5 |
| Aspergillus niger | >64 | 0.5 - 4.0 | 0.5 - 2.0 | 0.125 - 1.0 |
| Zygomycetes (e.g., Rhizopus spp.) | >64 | 1.0 - >16 | 4.0 - >16 | 0.5 - 4.0 |
Data compiled from multiple sources, MIC ranges can vary.[5][6][7]
Experimental Protocols
Antifungal Susceptibility Testing
The in vitro activity data presented is primarily generated using standardized broth microdilution methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
CLSI M27-A3 Broth Microdilution Method for Yeasts: [8][9][10][11][12]
-
Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Antifungal Agent Preparation: The azole antifungals are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest drug concentration that causes a significant diminution of growth (typically ≥50% inhibition) compared to the growth control well.
EUCAST E.DEF 7.3.2 Method for Yeasts: [13][14][15][16][17]
This method differs from CLSI in aspects such as the use of a spectrophotometric endpoint for reading results and a higher glucose concentration in the medium.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Pharmacokinetic Profiles
The pharmacokinetic properties of azole antifungals vary significantly, influencing their clinical utility. Fluconazole is well-absorbed orally with high bioavailability, whereas the absorption of itraconazole and posaconazole is more variable and can be affected by food.
Table 3: Comparative Pharmacokinetic Parameters of Azole Antifungals
| Parameter | Fluconazole | Itraconazole | Voriconazole | Posaconazole |
| Bioavailability (%) | >90 | Variable (10-100) | >90 | Variable (improved with food) |
| Protein Binding (%) | 11-12 | >99 | 58 | >98 |
| Half-life (hours) | 22-31 | 35-64 | 6-24 (variable) | 15-35 |
| Metabolism | Minimal (hepatic) | Extensive (CYP3A4) | Extensive (CYP2C19, 2C9, 3A4) | Minimal (hepatic glucuronidation) |
| Primary Excretion | Renal | Fecal | Renal | Fecal |
Data compiled from multiple sources.[18][19][20][21]
Clinical Efficacy
Clinical trials have established the efficacy of fluconazole in various fungal infections, while also highlighting the advantages of newer azoles in specific scenarios.
Candidiasis
In the treatment of vaginal candidiasis, both oral fluconazole and itraconazole have demonstrated high rates of clinical effectiveness.[22] A study comparing a single oral 150 mg dose of fluconazole to a 3-day course of oral itraconazole (200 mg daily) found clinical effectiveness rates of 76% and 88%, respectively, at a long-term assessment.[22] For invasive candidiasis, newer azoles like voriconazole and posaconazole offer broader coverage, particularly against fluconazole-resistant species like C. glabrata and C. krusei.
Cryptococcal Meningitis
Fluconazole is a cornerstone in the management of cryptococcal meningitis, particularly for consolidation and maintenance therapy.[23] Studies have shown that higher doses of fluconazole (e.g., 1200 mg daily) can lead to a more rapid clearance of Cryptococcus neoformans from the cerebrospinal fluid compared to lower doses (e.g., 800 mg daily).[24] However, initial therapy for severe cryptococcal meningitis often involves amphotericin B, sometimes in combination with flucytosine.[24][25] Comparative trials have indicated that fluconazole is superior to itraconazole for maintenance therapy in preventing relapse of cryptococcal meningitis in AIDS patients.[26]
Caption: Logical relationships for selecting an azole antifungal based on key factors.
Conclusion
Fluconazole remains a valuable and widely used antifungal agent, particularly for susceptible Candida infections and as maintenance therapy for cryptococcosis. Its excellent pharmacokinetic profile and established safety make it a first-line choice in many clinical situations. However, the second-generation triazoles—itraconazole, voriconazole, and posaconazole—offer a broader spectrum of activity, including against molds like Aspergillus and fluconazole-resistant yeasts. The choice of an appropriate azole antifungal requires careful consideration of the causative fungal pathogen, its susceptibility profile, the patient's underlying condition, and the pharmacokinetic and safety profiles of the available agents. Researchers and drug development professionals should continue to explore the nuances of azole antifungal activity and resistance to optimize treatment strategies for invasive fungal infections.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]
- 4. Fluconazole - Wikipedia [en.wikipedia.org]
- 5. In vitro activities of posaconazole, fluconazole, itraconazole, voriconazole, and amphotericin B against a large collection of clinically important molds and yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Activities of Posaconazole, Fluconazole, Itraconazole, Voriconazole, and Amphotericin B against a Large Collection of Clinically Important Molds and Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. academic.oup.com [academic.oup.com]
- 15. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparative study on the effectiveness of antifungal agents in different regimens against vaginal candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The war on cryptococcosis: A Review of the antifungal arsenal - PMC [pmc.ncbi.nlm.nih.gov]
- 24. clinician.nejm.org [clinician.nejm.org]
- 25. academic.oup.com [academic.oup.com]
- 26. A comparison of itraconazole versus fluconazole as maintenance therapy for AIDS-associated cryptococcal meningitis. National Institute of Allergy and Infectious Diseases Mycoses Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Fluconazole Mesylate: HPLC vs. UV Spectrophotometry
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like fluconazole mesylate is paramount for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering high specificity and sensitivity. This guide provides a detailed comparison of a validated HPLC method for this compound with an alternative UV spectrophotometric method, supported by experimental data and detailed protocols.
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[1][2] This involves evaluating various performance characteristics to ensure the method is reliable, reproducible, and accurate.[3][4][5] For the analysis of fluconazole, an antifungal medication, several methods have been developed and validated.[6][7][8][9][10][11]
Comparison of Analytical Methods
This guide focuses on a comparative analysis of a Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) method and a UV spectrophotometric method for the quantification of fluconazole. While HPLC offers superior separation and specificity, UV spectrophotometry presents a simpler and more cost-effective alternative.
| Performance Parameter | RP-HPLC Method | UV Spectrophotometric Method |
| Linearity Range | 1 - 100 µg/ml[6] | 50 - 400 µg/ml[6] |
| Correlation Coefficient (r²) | >0.999[8] | Not explicitly stated in the provided text |
| Accuracy (% Recovery) | 98 - 102%[6] | Correlated well with HPLC only for capsule dosage form[6] |
| Limit of Detection (LOD) | 0.10 µg/ml[6] | Not explicitly stated in the provided text |
| Limit of Quantitation (LOQ) | 0.25 µg/ml[6] | Not explicitly stated in the provided text |
| Specificity | High, no interference from excipients[6] | Prone to interference from excipients in certain dosage forms |
| Solution Stability | Stable for 48 hours[6] | Not explicitly stated in the provided text |
Experimental Protocols
Validated RP-HPLC Method
This protocol is based on a developed and validated method for the quantitative determination of fluconazole in pharmaceutical solid dosage forms.[6]
Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm, 5 µm)[6]
-
Mobile Phase: Water and Acetonitrile (65:35 v/v)[6]
-
Flow Rate: 1.0 ml/min[7]
-
Detector: UV at 260 nm[6]
-
Temperature: 25 °C[7]
Preparation of Standard Solution:
-
Accurately weigh 25 mg of fluconazole working standard and transfer to a 50 ml volumetric flask.
-
Dissolve and make up to volume with water to obtain a primary stock solution of 500 µg/ml.[6]
-
Perform serial dilutions with the mobile phase to obtain standard solutions with concentrations ranging from 1 to 100 µg/ml.[6]
-
Filter all solutions through a 0.45 µm membrane filter before injection.[6]
Preparation of Sample Solution:
-
Weigh a quantity of the powdered pharmaceutical dosage form equivalent to 25 mg of fluconazole and transfer to a 100 ml volumetric flask.
-
Add approximately 70 ml of the mobile phase and sonicate for 15 minutes.[7]
-
Dilute to 100 ml with the mobile phase and filter the solution.[7]
Validation Parameters: The method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, robustness, and system suitability.[7]
UV Spectrophotometric Method
This method provides a simpler alternative for the quantification of fluconazole, particularly in capsule dosage forms.[6]
Instrumental Conditions:
Preparation of Standard Solution:
-
Prepare a stock solution of fluconazole in 0.1M HCl.
-
From the stock solution, prepare serial dilutions to obtain concentrations ranging from 50 to 400 µg/ml.[6]
Preparation of Sample Solution:
-
Extract a known quantity of the pharmaceutical dosage form with 0.1M HCl.
-
Filter the solution and dilute appropriately to fall within the linear range of the method.
Method Validation Workflow
The validation of an analytical method follows a structured workflow to ensure its reliability.
Caption: Workflow for the validation of an HPLC method.
Performance Characteristics Comparison
A visual comparison of the key performance characteristics highlights the strengths of each analytical method.
Caption: Comparison of HPLC and UV spectrophotometry for fluconazole analysis.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. youtube.com [youtube.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. sphinxsai.com [sphinxsai.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijsrtjournal.com [ijsrtjournal.com]
- 9. HPLC Method Validated for Quantification of Fluconazole Co-Encapsulated with Propolis Within Chitosan Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ymerdigital.com [ymerdigital.com]
- 11. scielo.br [scielo.br]
Comparative Guide to the Immunoassay Cross-Reactivity of Fluconazole Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of fluconazole mesylate in competitive enzyme-linked immunosorbent assays (ELISAs). The data presented herein is intended to serve as a reference for researchers developing and validating immunoassays for the detection and quantification of fluconazole in various biological matrices. Understanding the cross-reactivity profile is critical for ensuring assay specificity and accuracy, particularly when other structurally related antifungal agents may be present.
Introduction
Fluconazole is a broad-spectrum triazole antifungal agent used in the treatment of systemic and superficial fungal infections. It is available as a mesylate salt to improve its solubility and bioavailability. Immunoassays offer a rapid and high-throughput method for the therapeutic drug monitoring of fluconazole. However, the specificity of these assays can be compromised by the presence of other structurally similar compounds, leading to inaccurate measurements. This guide compares the cross-reactivity of a hypothetical anti-fluconazole monoclonal antibody with this compound and other commonly co-administered or structurally related antifungal drugs.
Data Presentation: Cross-Reactivity of Anti-Fluconazole Antibody
The following table summarizes the cross-reactivity of a hypothetical competitive ELISA designed for the quantification of fluconazole. Cross-reactivity was determined by measuring the concentration of each compound required to inhibit the binding of a fluconazole-enzyme conjugate to the coated anti-fluconazole antibody by 50% (IC50).
| Compound | Chemical Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | C₁₃H₁₂F₂N₆O · CH₄O₃S | 10.2 | 100 |
| Fluconazole (base) | C₁₃H₁₂F₂N₆O | 10.5 | 97.1 |
| Itraconazole | C₃₅H₃₈Cl₂N₈O₄ | > 10,000 | < 0.1 |
| Ketoconazole | C₂₆H₂₈Cl₂N₄O₄ | 8,500 | 0.12 |
| Voriconazole | C₁₆H₁₄F₃N₅O | 1,200 | 0.85 |
| Posaconazole | C₃₇H₄₂F₂N₈O₄ | > 10,000 | < 0.1 |
| Clotrimazole | C₂₂H₁₇ClN₂ | > 10,000 | < 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, due to the lack of publicly available experimental data.
Experimental Protocols
Competitive ELISA for Fluconazole Quantification
This section details the methodology for a competitive ELISA used to determine the cross-reactivity of the anti-fluconazole antibody.
1. Reagents and Materials:
-
Anti-Fluconazole monoclonal antibody
-
Fluconazole-Horseradish Peroxidase (HRP) conjugate
-
96-well microtiter plates
-
This compound standard
-
Cross-reactants (Itraconazole, Ketoconazole, etc.)
-
Coating Buffer (Carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (Phosphate buffered saline with 0.05% Tween-20, PBST)
-
Blocking Buffer (PBST with 1% Bovine Serum Albumin, BSA)
-
Substrate Solution (TMB)
-
Stop Solution (2M H₂SO₄)
2. Assay Procedure:
-
Coating: Microtiter plates are coated with the anti-fluconazole monoclonal antibody diluted in coating buffer and incubated overnight at 4°C.
-
Washing: Plates are washed three times with wash buffer.
-
Blocking: Plates are blocked with blocking buffer for 2 hours at room temperature.
-
Washing: Plates are washed three times with wash buffer.
-
Competitive Reaction: A mixture of the fluconazole-HRP conjugate and either the fluconazole standard or the potential cross-reactant (at various concentrations) is added to the wells. The plate is then incubated for 1 hour at 37°C.
-
Washing: Plates are washed five times with wash buffer.
-
Substrate Addition: TMB substrate solution is added to each well, and the plate is incubated in the dark for 15 minutes at room temperature.
-
Stopping Reaction: The reaction is stopped by adding the stop solution.
-
Data Acquisition: The optical density is measured at 450 nm using a microplate reader.
3. Data Analysis: The percentage of cross-reactivity is calculated using the following formula: Cross-Reactivity (%) = (IC50 of this compound / IC50 of Cross-reactant) x 100
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Fluconazole
Caption: Mechanism of action of fluconazole.
Experimental Workflow: Competitive ELISA
Caption: Workflow for competitive ELISA.
Logical Relationship: Cross-Reactivity Determination
A Comparative Guide to the In Vivo Efficacy of Fluconazole and Fluconazole Mesylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of fluconazole and its mesylate salt form, fluconazole mesylate. Fluconazole is a widely used triazole antifungal agent for the treatment and prevention of superficial and systemic fungal infections. This compound is a salt form of fluconazole, developed to potentially improve its pharmaceutical properties. This document synthesizes available in vivo data, details experimental methodologies, and presents quantitative data to aid in research and drug development.
Executive Summary
Mechanism of Action
Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. Inhibition of this enzyme leads to the disruption of membrane integrity and function, ultimately inhibiting fungal growth.
Figure 1: Mechanism of action of fluconazole.
Comparative In Vivo Efficacy Data
While direct comparative data for this compound is unavailable, numerous studies have established the in vivo efficacy of fluconazole in various animal models of fungal infections. The following tables summarize key findings from representative studies.
Systemic Candidiasis Models
Systemic candidiasis is a common infection model used to evaluate the efficacy of antifungal agents. The primary endpoint is often the reduction of fungal burden in target organs, typically the kidneys.
| Animal Model | Fungal Strain | Treatment Regimen | Outcome | Reference |
| Neutropenic Mice | Candida albicans GRP-0144 (MIC = 0.25 mg/L) | 1-16 mg/kg/day, subcutaneous, q6h for 24h | Dose-dependent reduction in kidney fungal burden. | [1][2] |
| Neutropenic Mice | Candida albicans CIB-19177 (MIC = 4.0 mg/L) | 8-128 mg/kg/day, subcutaneous, q3h or q6h for 24h | Dose-dependent reduction in kidney fungal burden. | [1] |
| Normal Mice | Candida albicans | 2.5-20 mg/kg, oral, twice daily for 2 days | Greater reduction in kidney fungal burden with higher doses. | [3] |
| Immunosuppressed Rabbits | Fluconazole-susceptible C. albicans (MIC ≤0.125 µg/ml) | 2 mg/kg/day for 7 days | Significant reduction in fungal burden in tongue, soft palate, and esophagus.[4] | [4] |
| Immunosuppressed Rabbits | Fluconazole-resistant C. albicans (MIC ≥64 µg/ml) | 2 mg/kg/day for 7 days | No reduction in fungal burden compared to untreated controls.[4] | [4] |
Experimental Protocols
The following section details typical experimental protocols used to assess the in vivo efficacy of fluconazole.
Murine Model of Disseminated Candidiasis
This model is widely used to evaluate the therapeutic equivalence and efficacy of antifungal drugs.[1][2]
-
Animal Model: Neutropenic, 5-week-old, male ICR (CD-2) mice. Neutropenia is induced by cyclophosphamide administration.
-
Infection: Mice are infected via tail vein injection with a suspension of Candida albicans.
-
Treatment: Treatment with fluconazole (or vehicle control) is initiated a few hours post-infection. The drug is typically administered subcutaneously or orally at various dosing regimens.
-
Endpoint: After a set duration of therapy (e.g., 24 hours), mice are euthanized, and their kidneys are harvested. The fungal burden in the kidneys is determined by homogenizing the tissue and plating serial dilutions on agar plates to count colony-forming units (CFU).
Figure 2: Experimental workflow for a murine model of disseminated candidiasis.
Pharmacokinetic Considerations
The in vivo efficacy of fluconazole is closely linked to its pharmacokinetic properties. Fluconazole exhibits excellent oral bioavailability (>90%) and distributes widely throughout the body. Its long elimination half-life (approximately 30 hours in humans) allows for once-daily dosing.[5][6] When comparing different formulations or salt forms, such as this compound, bioequivalence studies are crucial to ensure that they deliver the active moiety to the systemic circulation at the same rate and extent.
Conclusion
The in vivo efficacy of fluconazole is well-documented in various preclinical models of fungal infections. While direct comparative efficacy data for this compound is lacking, it is reasonable to expect similar efficacy if bioequivalence to fluconazole is established. For researchers and drug developers, the extensive data available for fluconazole provides a robust foundation for evaluating its therapeutic potential and for the development of new formulations and derivatives. Future studies directly comparing the in vivo efficacy of fluconazole and its mesylate salt would be beneficial to confirm this assumption.
References
- 1. In Vivo Fluconazole Pharmacodynamics and Resistance Development in a Previously Susceptible Candida albicans Population Examined by Microbiologic and Transcriptional Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. About fluconazole - NHS [nhs.uk]
- 4. Fluconazole (mesylate) | C14H16F2N6O4S | CID 17785855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Correlation between In Vitro and In Vivo Antifungal Activities in Experimental Fluconazole-Resistant Oropharyngeal and Esophageal Candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluconazole bioequivalence study: quantification by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity of Fluconazole Mesylate and Other Azole Antifungals: A Guide for Researchers
This guide provides a comparative overview of the toxicity profiles of fluconazole mesylate and other commonly used azole antifungal agents. The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting objective, data-driven comparisons supported by experimental evidence. While the literature predominantly refers to "fluconazole," this guide considers the data applicable to "this compound," as the toxicity is primarily attributed to the active fluconazole moiety.
Executive Summary
Azole antifungals are a cornerstone in the treatment of fungal infections, but their use can be limited by toxicity. This guide focuses on three key areas of toxicity: hepatotoxicity, cardiotoxicity, and effects on hematopoietic progenitor cells. The available data indicates that fluconazole generally exhibits a lower toxicity profile compared to other azoles, particularly ketoconazole and itraconazole. However, at high doses, fluconazole can also induce toxic effects. Voriconazole and posaconazole show a higher incidence of liver injury compared to fluconazole. Itraconazole has been specifically associated with cardiac dysfunction.
Data Presentation: Comparative Toxicity Data
The following tables summarize quantitative data on the comparative toxicity of various azole antifungals.
Table 1: Comparative Hepatotoxicity of Azole Antifungals
| Azole | Metric | Value | Cell/System | Reference |
| Fluconazole | Incidence of Liver Aminotransferases >200 U/L | 13.0 events/1000 person-years | Human (Clinical Study) | [1] |
| Ketoconazole | Incidence of Liver Aminotransferases >200 U/L | 19.3 events/1000 person-years | Human (Clinical Study) | [1] |
| Itraconazole | Incidence of Liver Aminotransferases >200 U/L | 24.5 events/1000 person-years | Human (Clinical Study) | [1] |
| Voriconazole | Incidence of Liver Aminotransferases >200 U/L | 181.9 events/1000 person-years | Human (Clinical Study) | [1] |
| Posaconazole | Incidence of Liver Aminotransferases >200 U/L | 191.1 events/1000 person-years | Human (Clinical Study) | [1] |
| Fluconazole | IC50 (Inhibition of Pyrotinib Metabolism) | 11.55 µM | Rat Liver Microsomes | [2][3] |
| Ketoconazole | IC50 (Inhibition of Pyrotinib Metabolism) | 0.06 µM | Rat Liver Microsomes | [2][3] |
| Itraconazole | IC50 (Inhibition of Pyrotinib Metabolism) | 0.27 µM | Rat Liver Microsomes | [2][3] |
Table 2: Comparative Toxicity to Hematopoietic Progenitor Cells
| Azole | IC50 (50% Inhibitory Concentration) | Cell Type | Reference |
| Fluconazole | >100 mg/L | Human Granulocyte-Macrophage Colony Forming Units (CFU-GM) | [4][5] |
| Itraconazole | 0.553 mg/L | Human CFU-GM | [4][5] |
| Ketoconazole | 6.27 mg/L | Human CFU-GM | [4][5] |
| Saperconazole | 1.24 mg/L | Human CFU-GM | [4][5] |
| Clotrimazole | 2.58 mg/L | Human CFU-GM | [4][5] |
| Miconazole | 5.33 mg/L | Human CFU-GM | [4][5] |
| Econazole | 6.17 mg/L | Human CFU-GM | [4][5] |
| Oxiconazole | 8.38 mg/L | Human CFU-GM | [4][5] |
Table 3: Comparative Cardiotoxicity of Azole Antifungals
| Azole | Observation | Experimental Model | Reference |
| Fluconazole | No significant effect on contractility at up to 10 times therapeutic concentrations. | Ex vivo Sprague-Dawley rat heart (Langendorff model) | [6] |
| Ketoconazole | No significant effect on contractility at up to 10 times therapeutic concentrations. | Ex vivo Sprague-Dawley rat heart (Langendorff model) | [6] |
| Voriconazole | No significant effect on contractility at up to 10 times therapeutic concentrations. | Ex vivo Sprague-Dawley rat heart (Langendorff model) | [6] |
| Itraconazole | Decreased contractility by 22.2% ± 15.7% at 2-2.5 µg/mL. | Ex vivo Sprague-Dawley rat heart (Langendorff model) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are outlined below.
In Vitro Hepatotoxicity Assessment (MTT Assay)
The cytotoxicity of azole antifungals in hepatocytes can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Objective: To determine the concentration-dependent cytotoxic effects of azole compounds on hepatocytes by measuring mitochondrial dehydrogenase activity.
Methodology:
-
Cell Culture: Primary hepatocytes or a suitable hepatocyte cell line (e.g., HepG2) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test azole (e.g., fluconazole, ketoconazole) and a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the medium is removed, and a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are incubated for another 2-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.
Ex Vivo Cardiotoxicity Assessment (Langendorff Isolated Heart Model)
The direct effects of azole antifungals on cardiac function can be evaluated using an ex vivo isolated and perfused heart model, commonly known as the Langendorff preparation.[6]
Objective: To assess the effects of azole compounds on myocardial contractility, heart rate, and coronary flow in an isolated heart.
Methodology:
-
Heart Isolation: A rodent (e.g., Sprague-Dawley rat) is anesthetized, and the heart is rapidly excised and arrested in ice-cold buffer.
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with an oxygenated physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure and temperature.
-
Functional Measurements: A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric ventricular pressure. Parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow are continuously recorded.
-
Compound Administration: After a stabilization period, the test azole is infused into the perfusate at various concentrations.
-
Data Analysis: Changes in cardiac function parameters from baseline are measured and compared between different azole compounds and concentrations.
In Vitro Hematopoietic Toxicity Assessment (Colony-Forming Unit Assay)
The inhibitory effects of azole antifungals on the proliferation and differentiation of hematopoietic progenitor cells are evaluated using the colony-forming unit (CFU) assay.
Objective: To determine the myelosuppressive potential of azole compounds by quantifying their impact on the formation of hematopoietic colonies.
Methodology:
-
Cell Source: Hematopoietic progenitor cells are obtained from bone marrow or cord blood.
-
Cell Culture: The cells are suspended in a semi-solid methylcellulose-based medium containing appropriate cytokines and growth factors to support the growth of different hematopoietic lineages (e.g., CFU-GM for granulocyte-macrophage colonies).
-
Compound Exposure: The test azoles are added to the culture medium at various concentrations.
-
Incubation: The cultures are incubated for approximately 14 days in a humidified incubator to allow for colony formation.
-
Colony Counting and Identification: The number and type of hematopoietic colonies are enumerated and identified under an inverted microscope.
-
Data Analysis: The number of colonies in the treated cultures is compared to that in the control cultures to determine the inhibitory concentration (e.g., IC50).[4][5]
Mandatory Visualization
The following diagrams illustrate key concepts related to the comparative toxicity of azole antifungals.
Caption: Mechanism of azole antifungal action and associated toxicities.
Caption: Experimental workflow for in vitro cytotoxicity (MTT) assay.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. stemcell.com [stemcell.com]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]
- 6. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
A Comparative Guide to Fluconazole Susceptibility Testing Standardization: CLSI vs. EUCAST Methodologies
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of fungal susceptibility to antifungal agents is paramount for effective patient management and robust drug development. Fluconazole, a widely used azole antifungal, is subject to standardized susceptibility testing methodologies primarily established by two major international organizations: the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This guide provides a detailed comparison of their respective protocols for fluconazole susceptibility testing, supported by experimental data and visual workflows to aid researchers in selecting and implementing the most appropriate method for their needs.
Comparative Analysis of Key Methodologies
Standardized methods for fluconazole susceptibility testing are crucial for ensuring inter-laboratory reproducibility and clinical relevance. The two most common reference methods are broth microdilution, for determining the Minimum Inhibitory Concentration (MIC), and disk diffusion.
An international collaborative study highlighted the excellent intralaboratory reproducibility of the broth dilution (MIC) test, with 95.7% of replicate tests falling within a two-doubling dilution range.[1][2][3] The disk diffusion test also demonstrated good intralaboratory reproducibility, with 91% of replicates agreeing within a 4 mm range.[1][2][3] However, interlaboratory agreement for the MIC test was acceptable at 84%, while the disk diffusion test showed poorer agreement at 59%.[1][2][3]
Both CLSI and EUCAST provide specific guidelines for performing these tests, with key differences in media, incubation time, and endpoint reading. These variations can lead to different MIC results and interpretive categorizations. For instance, a study comparing the two methodologies found that while they produce identical MICs up to 2 mg/L, at higher concentrations, the CLSI method can yield results that are a two-fold dilution higher than EUCAST.[4][5]
Data Summary: CLSI vs. EUCAST Breakpoints
The interpretive breakpoints for fluconazole against Candida species differ between CLSI and EUCAST, which can impact the classification of an isolate as susceptible, intermediate/susceptible-dose dependent, or resistant.
| Organism | Method | Susceptible (S) | Susceptible-Dose Dependent (SDD) / Intermediate (I) | Resistant (R) |
| Candida spp. | CLSI (MIC) | ≤ 8 µg/mL[6] | 16 to 32 µg/mL[6] | ≥ 64 µg/mL[6] |
| Candida spp. | CLSI (Disk Diffusion) | ≥ 19 mm[6] | 15 to 18 mm[6] | ≤ 14 mm[6] |
| Candida spp. | EUCAST (MIC) | ≤ 2 mg/L[7] | 4 mg/L[7] | > 4 mg/L[7] |
Note: EUCAST breakpoints do not apply to C. glabrata and C. krusei.[7]
Experimental Protocols
Below are the detailed methodologies for the reference broth microdilution and disk diffusion tests as standardized by CLSI and EUCAST.
CLSI Broth Microdilution Method (Reference: M27-A3)
This method is considered the gold standard for determining the MIC of antifungal agents.
-
Inoculum Preparation:
-
From a 24-hour culture on Sabouraud Dextrose Agar, select five distinct colonies.
-
Suspend the colonies in sterile 0.85% saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, yielding a stock suspension of 1 x 10⁶ to 5 x 10⁶ cells/mL.
-
Dilute this stock suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density.
-
-
Test Procedure:
-
Use 96-well microtiter plates containing serial twofold dilutions of fluconazole in RPMI 1640 medium.
-
Inoculate each well with the prepared fungal suspension.
-
Incubate the plates at 35°C.
-
-
Reading and Interpretation:
-
Read the MICs visually after 24 and 48 hours of incubation.[8]
-
The MIC is defined as the lowest concentration of fluconazole that causes a significant reduction (approximately 50%) in growth compared to the drug-free control well.
-
CLSI now includes the option to read fluconazole MICs for Candida species after a 24-hour incubation using the established interpretive breakpoints.[9]
-
EUCAST Broth Microdilution Method (Reference: E.DEF 7.3.2)
The EUCAST method has been developed to provide more harmonized results across European laboratories.
-
Inoculum Preparation:
-
Prepare a yeast suspension in sterile saline and adjust it to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI medium supplemented with 2% glucose to achieve a final inoculum concentration of 10⁵ CFU/mL.[7]
-
-
Test Procedure:
-
Use flat-bottomed microtiter trays with serial dilutions of fluconazole in RPMI medium with 2% glucose.
-
Inoculate the wells with the final yeast suspension.
-
Incubate at 35°C.
-
-
Reading and Interpretation:
CLSI Disk Diffusion Method (Reference: M44-A)
This method provides a simpler and more cost-effective alternative to broth microdilution for routine testing.[10]
-
Inoculum Preparation:
-
Prepare an inoculum suspension in sterile saline with a turbidity equivalent to a 0.5 McFarland standard.[11]
-
-
Test Procedure:
-
Prepare plates with Mueller-Hinton Agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[11]
-
Dip a sterile cotton swab into the standardized inoculum and streak the entire surface of the agar plate three times, rotating the plate 60° between each streaking.[11]
-
Allow the inoculum to dry for 5-15 minutes.[11]
-
Aseptically apply a 25 µg fluconazole disk to the agar surface.[11]
-
Invert the plates and incubate at 35 ± 2°C.[11]
-
-
Reading and Interpretation:
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described susceptibility testing methods.
Conclusion
The standardization of fluconazole susceptibility testing by organizations like CLSI and EUCAST is essential for generating reliable and comparable data. While both provide robust methodologies, researchers and clinicians must be aware of the key differences in their protocols and interpretive breakpoints. The choice of method may depend on the specific research question, available resources, and the need for comparability with existing datasets. The broth microdilution method remains the gold standard for its quantitative MIC output, while the disk diffusion method offers a practical alternative for routine screening. Understanding the nuances of each standard is critical for the accurate assessment of fluconazole efficacy and the surveillance of emerging resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Standardized susceptibility testing of fluconazole: an international collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Standardized susceptibility testing of fluconazole: an international collaborative study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cig.fi.upm.es [cig.fi.upm.es]
- 8. International and Multicenter Comparison of EUCAST and CLSI M27-A2 Broth Microdilution Methods for Testing Susceptibilities of Candida spp. to Fluconazole, Itraconazole, Posaconazole, and Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 11. himedialabs.com [himedialabs.com]
Correlating In Vitro and In Vivo Efficacy of Fluconazole Mesylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo efficacy of fluconazole mesylate, a widely used triazole antifungal agent. By examining key experimental data and detailed methodologies, this document aims to provide a comprehensive resource for researchers in the field of antifungal drug development and evaluation.
I. In Vitro and In Vivo Efficacy of this compound
Fluconazole exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. This disruption leads to altered membrane permeability and ultimately inhibits fungal growth. The correlation between the in vitro activity of fluconazole, typically measured as the Minimum Inhibitory Concentration (MIC), and its in vivo efficacy has been a subject of extensive research. Generally, a strong correlation has been observed, particularly in studies involving Candida species.
A key pharmacodynamic parameter that often predicts the in vivo success of fluconazole is the ratio of the 24-hour area under the plasma concentration-time curve (AUC) to the MIC (AUC/MIC). This parameter integrates both the pharmacokinetic properties of the drug and its in vitro potency against a specific fungal isolate.
Data Presentation
The following tables summarize the in vitro susceptibility and corresponding in vivo efficacy of fluconazole against various Candida species from murine and rabbit models of disseminated and mucosal candidiasis.
Table 1: In Vitro and In Vivo Efficacy of Fluconazole against Candida albicans
| C. albicans Isolate | In Vitro MIC (µg/mL) | Animal Model | Fluconazole Dosage | In Vivo Outcome | Reference |
| Fluconazole-Susceptible | ≤0.125 | Rabbit Oropharyngeal Candidiasis | 2 mg/kg/day | Significant reduction in oral and esophageal fungal burden | [1] |
| Fluconazole-Resistant | ≥64 | Rabbit Oropharyngeal Candidiasis | 2 mg/kg/day | No reduction in fungal burden compared to untreated controls | [1] |
| Clinical Isolate | 0.5 | Murine Systemic Candidiasis | 4.56 mg/kg (ED50) | 50% reduction in kidney fungal density | [2][3][4] |
| Susceptible Strains | - | Murine Systemic Candidiasis | 2.5-20 mg/kg (twice daily) | Dose-dependent reduction in kidney CFU | [1] |
Table 2: Comparison of Fluconazole and Amphotericin B against Non-albicans Candida Species in a Rat Model of Systemic Candidiasis
| Candida Species | Antifungal Agent | In Vitro MIC (µg/mL) | Dosage | Mean Log10 CFU/g in Kidney (±SD) | Reference |
| C. tropicalis | Control | - | - | 6.2 ± 0.4 | [5][6] |
| Fluconazole | - | 20 mg/kg/day | 3.5 ± 0.6 | [5][6] | |
| Amphotericin B | - | - | 2.8 ± 0.5 | [5][6] | |
| C. glabrata | Control | - | - | 5.8 ± 0.3 | [5][6] |
| Fluconazole | - | 20 mg/kg/day | 4.1 ± 0.7 | [5][6] | |
| Amphotericin B | - | - | 3.2 ± 0.4 | [5][6] | |
| C. krusei | Control | - | - | 5.5 ± 0.2 | [5][6] |
| Fluconazole | - | 20 mg/kg/day | 5.3 ± 0.3 | [5][6] | |
| Amphotericin B | - | - | 4.9 ± 0.4 | [5][6] |
II. Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections outline the standard protocols for in vitro susceptibility testing and in vivo efficacy studies of fluconazole.
In Vitro Antifungal Susceptibility Testing
The in vitro activity of fluconazole is most commonly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27-A.
Protocol: Broth Microdilution MIC Assay
-
Medium Preparation: RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) to a pH of 7.0 is prepared.
-
Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar for 24-48 hours. Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in the test medium to a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: Fluconazole is serially diluted in the test medium in a 96-well microtiter plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
Inoculation and Incubation: Each well is inoculated with the fungal suspension. The plates are incubated at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of fluconazole that causes a significant inhibition of growth (typically ≥50% or ≥80%) compared to the drug-free growth control well.
In Vivo Efficacy Models
Animal models are indispensable for evaluating the in vivo efficacy of antifungal agents. Murine models of disseminated candidiasis and rabbit models of mucosal candidiasis are frequently employed.
Protocol: Murine Model of Systemic Candidiasis
-
Animal Model: Immunocompetent or neutropenic mice (e.g., BALB/c or ICR strains) are commonly used. Neutropenia can be induced by cyclophosphamide administration.
-
Infection: Mice are infected intravenously via the lateral tail vein with a standardized inoculum of Candida blastoconidia (e.g., 10⁵ to 10⁶ CFU/mouse).
-
Drug Administration: this compound, dissolved in a suitable vehicle (e.g., sterile saline), is administered orally or intraperitoneally at various doses and schedules, typically starting a few hours after infection.
-
Efficacy Assessment: The primary endpoints for efficacy are survival and fungal burden in target organs (typically kidneys). At specific time points, mice are euthanized, and their kidneys are aseptically removed, homogenized, and plated on selective agar to determine the number of colony-forming units (CFU) per gram of tissue.
Protocol: Rabbit Model of Oropharyngeal and Esophageal Candidiasis
-
Animal Model: New Zealand White rabbits are commonly used. Immunosuppression is typically induced with corticosteroids.
-
Infection: A cotton swab saturated with a suspension of Candida albicans is placed in the sublingual area.
-
Drug Administration: Fluconazole is administered orally or intravenously.
-
Efficacy Assessment: The extent of infection is assessed by visually scoring the lesions in the oral cavity and esophagus and by quantifying the fungal burden in tissue homogenates.
III. Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the workflows of the described experimental protocols.
References
- 1. Comparison of the efficacies of amphotericin B, fluconazole, and itraconazole against a systemic Candida albicans infection in normal and neutropenic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Comparison of in vivo activity of fluconazole with that of amphotericin B against Candida tropicalis, Candida glabrata, and Candida krusei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
A Comparative Analysis of Fluconazole Mesylate Polymorphs: Physicochemical Properties and Their Implications for Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the different polymorphic forms of fluconazole, a widely used triazole antifungal agent. While direct comparative studies on the intrinsic in vitro antifungal activity (e.g., Minimum Inhibitory Concentration - MIC) of these polymorphs are not extensively documented in peer-reviewed literature, their therapeutic efficacy is critically influenced by their physicochemical properties. Polymorphism, the ability of a substance to exist in two or more crystalline forms, can significantly impact a drug's solubility, dissolution rate, and bioavailability, which are precursors to its in vivo antifungal action.
This document summarizes the key physicochemical differences between fluconazole polymorphs based on available experimental data and outlines the standard protocols for their preparation, characterization, and evaluation.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Fluconazole exerts its antifungal effect by targeting a crucial enzyme in the fungal cell membrane synthesis pathway. It selectively inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase, which is encoded by the ERG11 gene. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component that maintains the structural integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, fluconazole leads to the depletion of ergosterol and the accumulation of toxic methylated sterols. This disruption increases cell membrane permeability, leading to the leakage of cellular contents and ultimately inhibiting fungal growth and replication.
Comparative Physicochemical Properties of Fluconazole Polymorphs
Fluconazole is known to exist in at least three polymorphic forms, commonly designated as Form I, Form II, and Form III, in addition to a monohydrate form. These forms exhibit distinct physical properties, with Form II being a metastable form that generally displays higher solubility and dissolution rates compared to the thermodynamically stable Form I. This difference is critical, as higher dissolution can lead to improved bioavailability.
| Property | Polymorph I | Polymorph II | Polymorph III | Monohydrate | Reference(s) |
| Thermodynamic Stability | Stable | Metastable | Metastable | Stable at high humidity | |
| Melting Point (°C) | ~139.2 | ~138.4 - 139.2 | ~120 - 142.04 | Desolvation at ~102.7 | |
| Aqueous Solubility (mg/mL) | 4.26 - 4.96 | 4.6 - 8.0 | 4.91 | 3.56 - 4.21 | |
| Dissolution Rate | Lower | Higher | Higher than Form I | Lower than Form II |
Note: The reported values can vary slightly between different studies due to variations in experimental conditions.
The higher solubility of the metastable forms (II and III) suggests a potential for faster absorption and improved bioavailability, which could translate to enhanced therapeutic activity in vivo. However, metastable forms can also be prone to conversion to the more stable, less soluble form during manufacturing or storage, especially under conditions of high humidity or pressure.
Experimental Protocols
Detailed methodologies are crucial for the reproducible preparation and characterization of fluconazole polymorphs.
Preparation of Fluconazole Polymorphs
Polymorphs of fluconazole can be prepared by crystallization from different solvents.
-
Objective: To obtain different polymorphic forms of fluconazole.
-
Method (Single Solvent Crystallization):
-
An excess amount of commercial fluconazole is added to a selected solvent (e.g., methanol for Form I, acetone for Form II, isopropyl alcohol for Form III).
-
The suspension is agitated for 24 hours to ensure saturation.
-
The undissolved drug is removed by filtration.
-
The saturated solution is then subjected to solvent removal, for instance, using a rotary evaporator, to induce crystallization.
-
The resulting crystals are collected and dried.
-
Characterization of Polymorphs
A combination of thermoanalytical and spectroscopic techniques is used to identify and differentiate the polymorphic forms.
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the melting point and thermal behavior of each polymorph.
-
Protocol: 4-6 mg of the sample is placed in a hermetically sealed aluminum crucible. The sample is heated at a constant rate (e.g., 5°C/min) under a nitrogen atmosphere. The heat flow versus temperature is plotted to obtain a thermogram, which will show endothermic peaks corresponding to melting events.
-
-
Powder X-Ray Diffractometry (PXRD):
-
Objective: To obtain the diffraction pattern, which is unique to each crystalline form.
-
Protocol: The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation). The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram provides information about the crystal lattice structure.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Objective: To identify differences in the vibrational modes of the molecules in the crystal lattice.
-
Protocol: The sample is mixed with potassium bromide (KBr) and compressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory. The sample is scanned over a specific wavenumber range (e.g., 4000-400 cm⁻¹). Differences in the spectra, particularly in the O-H and C-H stretching regions, can indicate different polymorphic forms.
-
In Vitro Antifungal Susceptibility Testing (MIC Determination)
While direct comparative data for polymorphs is scarce, the following is a standard protocol for determining the intrinsic antifungal activity of fluconazole once dissolved. This method would be used to confirm that the dissolved molecule from any polymorph has the same activity.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of fluconazole against a specific fungal strain (e.g., Candida albicans).
-
Method (Broth Microdilution as per CLSI guidelines):
-
Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in RPMI-1640 medium.
-
Drug Dilution: A serial two-fold dilution of fluconazole (dissolved in a suitable solvent like DMSO and then diluted in the medium) is prepared in a 96-well microtiter plate. Concentrations typically range from 0.125 to 64 µg/mL.
-
Inoculation: The standardized fungal inoculum is added to each well containing the drug dilutions. A growth control well (no drug) and a sterility control well (no inoculum) are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
Endpoint Reading: The MIC is determined as the lowest concentration of fluconazole that causes a significant (e.g., ≥50% or ≥80%) reduction in growth (turbidity) compared to the drug-free growth control.
-
Conclusion
The selection of a specific polymorph for the development of a fluconazole drug product is a critical decision. While the intrinsic molecular activity against the fungal target remains the same, the solid-state form dictates the physicochemical properties that govern the drug's delivery to the site of action. The metastable forms of fluconazole (II and III) present a potential advantage due to their higher solubility and dissolution rates, which may enhance bioavailability. However, their physical instability must be carefully managed throughout the product's lifecycle. Form I, being the most stable, offers predictability and robustness in a formulation, albeit with potentially slower dissolution.
Further research directly comparing the in vivo performance of formulations containing different, stabilized polymorphs would provide definitive evidence of their relative therapeutic efficacy. For formulation scientists and researchers, a thorough characterization and understanding of the polymorphic landscape of fluconazole are essential for developing a safe, effective, and stable antifungal medication.
Assessing the In Vitro Development of Fluconazole Mesylate Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of antifungal resistance poses a significant challenge in the treatment of invasive fungal infections. Fluconazole, a widely used triazole antifungal, has seen a rise in resistance, particularly in Candida species. This guide provides an objective comparison of the in vitro development of resistance to fluconazole mesylate against alternative antifungal agents, supported by experimental data and detailed methodologies.
Comparative Analysis of In Vitro Resistance Development
The propensity for a fungal isolate to develop resistance to an antifungal agent can be assessed in vitro by determining the change in the Minimum Inhibitory Concentration (MIC) over time, often through serial passage in the presence of the drug. While direct head-to-head studies tracking the rate of resistance development for fluconazole against a broad range of alternatives are limited, existing data allows for a comparative assessment of their activity against both susceptible and resistant isolates.
Table 1: Comparative In Vitro Activity of Fluconazole and Other Azoles against Candida spp.
| Antifungal Agent | Candida Species | MIC Range (μg/mL) for Fluconazole-Susceptible Isolates | MIC Range (μg/mL) for Fluconazole-Resistant Isolates | Key Observations |
| Fluconazole | C. albicans | 0.25 - 8 | ≥ 64 | Serves as the baseline for comparison. |
| C. glabrata | ≤ 8 | ≥ 64 | Intrinsically less susceptible. | |
| C. parapsilosis | ≤ 2 | ≥ 8 | Resistance is increasingly reported. | |
| Voriconazole | C. albicans | 0.015 - 0.5 | 0.25 - >16 | Generally more potent than fluconazole against susceptible isolates.[1][2] Cross-resistance is observed.[1] |
| C. glabrata | 0.03 - 4 | 0.5 - >16 | More active than fluconazole, but resistance is a concern. | |
| C. parapsilosis | 0.015 - 0.25 | 0.125 - 2 | A study showed an 8-fold MIC increase for fluconazole vs. a 4-fold increase for voriconazole with a specific mutation.[3] | |
| Itraconazole | C. albicans | 0.03 - 1 | 0.125 - >16 | Activity is variable; cross-resistance with fluconazole is common. |
| C. glabrata | 0.06 - 4 | 0.5 - >16 | Often retains some activity against fluconazole-resistant isolates. | |
| Posaconazole | C. albicans | 0.03 - 0.5 | 0.06 - 2 | Potent activity against a broad range of Candida species. |
| C. glabrata | 0.06 - 2 | 0.25 - 8 | Generally more active than fluconazole and itraconazole. |
Table 2: In Vitro Activity of Echinocandins against Candida spp.
| Antifungal Agent | Candida Species | MIC Range (μg/mL) | Key Observations |
| Caspofungin | C. albicans | 0.06 - 0.5 | Echinocandins have a different mechanism of action than azoles, targeting cell wall synthesis.[4] |
| C. glabrata | 0.06 - 0.5 | Resistance can emerge with prolonged exposure, often through mutations in FKS genes.[4] | |
| Micafungin | C. albicans | 0.03 - 0.25 | Generally very active against most Candida species. |
| C. glabrata | 0.03 - 0.25 | ||
| Anidulafungin | C. albicans | 0.03 - 0.25 | |
| C. glabrata | 0.03 - 0.25 |
Mechanisms of Fluconazole Resistance
The development of fluconazole resistance in Candida species is a multifactorial process, primarily involving the following mechanisms:
-
Overexpression of Efflux Pumps: The ATP-binding cassette (ABC) transporters (Cdr1p, Cdr2p) and the major facilitator superfamily (MFS) transporter (Mdr1p) actively pump fluconazole out of the fungal cell, reducing its intracellular concentration.[5][6]
-
Alterations in the Target Enzyme: Mutations in the ERG11 gene, which encodes the target enzyme lanosterol 14-α-demethylase, can decrease the binding affinity of fluconazole to the enzyme.[7]
-
Upregulation of the Ergosterol Biosynthesis Pathway: Increased expression of ERG11 leads to higher levels of the target enzyme, requiring more drug to achieve an inhibitory effect.
These mechanisms are often regulated by transcription factors such as Tac1, Mrr1, and Upc2.
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 methodology.
References
- 1. Comparison of the Susceptibilities of Candida spp. to Fluconazole and Voriconazole in a 4-Year Global Evaluation Using Disk Diffusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Determinants of fluconazole resistance and echinocandin tolerance in C. parapsilosis isolates causing a large clonal candidemia outbreak among COVID-19 patients in a Brazilian ICU - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluconazole and echinocandin resistance of Candida species in invasive candidiasis at a university hospital during pre-COVID-19 and the COVID-19 outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryo-EM structures of Candida albicans Cdr1 reveal azole-substrate recognition and inhibitor blocking mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The genetic basis of fluconazole resistance development in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fluconazole Mesylate: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility are paramount in scientific research. For scientists and drug development professionals, the proper disposal of fluconazole mesylate, an antifungal agent, is a critical aspect of chemical hygiene and sustainable laboratory practices. Adherence to established protocols minimizes risks to personnel and prevents the release of pharmacologically active compounds into the ecosystem.
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, aligning with the best practices for handling pharmaceutical waste in a laboratory setting.
Regulatory Landscape
The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory framework. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Additionally, specific regulations such as Subpart P of the RCRA provide tailored guidelines for the management of hazardous waste pharmaceuticals by healthcare facilities, which can be relevant to research laboratories.[1] It is crucial for laboratory personnel to be cognizant of and compliant with federal, state, and local regulations, as requirements can vary and may be more stringent than federal mandates.[1]
Step-by-Step Disposal Procedures
While fluconazole itself is not always formally classified as a hazardous waste under RCRA, its potential for environmental harm necessitates that it be managed with care.[1] Safety Data Sheets (SDS) for fluconazole indicate that it is harmful if swallowed, may cause harm to the unborn child or breast-fed children, and is harmful to aquatic life with long-lasting effects.[2][3] One SDS explicitly states that fluconazole and its container must be disposed of as hazardous waste.[4][5] Therefore, a cautious approach is warranted.
The following procedures outline a general protocol for the proper disposal of this compound in a laboratory environment:
-
Waste Characterization: The initial and most critical step is to determine if the this compound waste is considered hazardous.[1] This involves a thorough review of the manufacturer's Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local regulations.[1] Factors that may influence this classification include the concentration of the this compound, the presence of other chemicals in the waste stream, and specific state or local mandates.
-
Segregation: At the point of generation, all this compound waste must be segregated from other laboratory waste streams, such as non-hazardous solid waste and sharps.[1] Use dedicated, clearly labeled waste containers for this purpose.[1]
-
Containerization: Collect this compound waste in appropriate, leak-proof, and closed containers that are compatible with the chemical.[1] Ensure containers are sealed to prevent spills or the release of dust.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's waste management plan and local regulations.[7] This may include the accumulation start date and the specific hazards of the waste.
-
Storage: Store the sealed and labeled waste containers in a designated, secure, and well-ventilated area away from incompatible materials.[1] The storage area should be managed in accordance with your institution's hazardous waste storage time limits.
-
Engage a Licensed Disposal Vendor: The final disposal of this compound waste must be handled by a licensed and reputable hazardous waste disposal vendor.[1] This vendor will be responsible for the legal transportation and ultimate destruction of the waste, typically through incineration at a permitted facility.[1]
-
Documentation: Maintain meticulous records of all this compound waste generated and disposed of.[1] This documentation, often in the form of a hazardous waste manifest, should include the quantity of waste, the date of disposal, and confirmation from the disposal vendor.[1]
Data Presentation
While specific quantitative disposal limits for this compound are not widely established in regulatory frameworks, the following table summarizes key information relevant to its handling and disposal.
| Parameter | Information | Source |
| Hazard Classification | Harmful if swallowed. May damage fertility or the unborn child. May cause harm to breast-fed children. Harmful to aquatic life with long lasting effects. | [2][3] |
| RCRA Status | Not always explicitly listed, but should be managed as hazardous waste due to its potential for environmental harm. Consult SDS and local regulations. | [1][4][5] |
| Environmental Fate | Persistent in the environment, particularly in water, with slow degradation.[8][9] | [8][9] |
| Primary Disposal Method | Incineration via a licensed hazardous waste disposal facility. | [1] |
Experimental Protocols
The procedures outlined above are based on established best practices for laboratory chemical waste management. For detailed, site-specific protocols, researchers should consult their institution's Chemical Hygiene Plan and Standard Operating Procedures (SOPs) for hazardous waste disposal. General SOPs for pharmaceutical waste disposal in a laboratory setting can be adapted for this compound.[1][7][10][11][12]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound.
References
- 1. pharmabeginers.com [pharmabeginers.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. in.gov [in.gov]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. westliberty.edu [westliberty.edu]
- 7. gmpsop.com [gmpsop.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
- 11. tdi.ox.ac.uk [tdi.ox.ac.uk]
- 12. chem.ubc.ca [chem.ubc.ca]
Safeguarding Your Research: A Comprehensive Guide to Handling Fluconazole Mesylate
For laboratory professionals engaged in the vital work of drug discovery and development, ensuring a safe handling and disposal protocol for chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Fluconazole mesylate, a bis-triazole antifungal agent. Adherence to these procedural steps is critical for personal safety and the integrity of your research environment.
Personal Protective Equipment (PPE)
To minimize the risk of exposure when handling this compound, the use of appropriate personal protective equipment is mandatory. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side shields.[1][2][3][4] | To prevent eye contact with this compound powder or solutions. |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., polychloroprene, nitrile rubber, butyl rubber, or fluorocaoutchouc).[2][3] A lab coat or long-sleeved clothing is also required.[1][2] For tasks with a higher risk of significant contact, a P.V.C. apron is recommended.[3] | To prevent skin contact.[1] It is crucial to wash hands thoroughly after handling.[1][2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if occupational exposure limits are exceeded, if irritation occurs, or in environments where dust may be generated.[1][2][5] | To avoid inhalation of dust particles.[2] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for safety and regulatory compliance. This section provides a step-by-step guide for laboratory personnel.
Handling Procedures:
-
Preparation and Training: Before handling, all personnel must read and understand the Safety Data Sheet (SDS) for this compound.[1][2] Ensure that eyewash stations and safety showers are readily accessible.[1]
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][6] The use of local exhaust ventilation is recommended as the primary means of controlling exposure.[2][3]
-
Avoiding Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][2] Avoid contact with skin, eyes, and clothing.[2][6] Minimize the generation of dust.[1][2]
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][6][7] It should be stored in a locked area.[1][7]
Spill and Exposure Response:
-
Spills: In the event of a spill, evacuate non-essential personnel.[2][5] For dry spills, use a method that controls dust generation, such as a damp cloth or a filtered vacuum.[5][8] Collect the spilled material in a suitable, labeled, and closed container for disposal.[1][2]
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids.[1] Seek medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide oxygen.[1]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward.[1] Call a poison center or doctor if you feel unwell.[1][2]
Disposal Plan
Proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as a hazardous waste by consulting local, regional, and national regulations.[1]
-
Containerization: Collect waste in suitable, closed, and clearly labeled containers.[6][9]
-
Disposal Method: Dispose of the contents and container to an approved waste disposal plant.[1][7] Do not empty into drains or release into the environment.[1][2] For non-hazardous drug waste, one may consider mixing the substance with an unappealing material like cat litter or used coffee grounds, placing it in a sealed container, and then disposing of it in the trash, though engaging a licensed hazardous waste vendor is the most prudent course of action.[9][10][11]
Workflow for Handling this compound
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. westliberty.edu [westliberty.edu]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. usmed-media.usamedpremium.com [usmed-media.usamedpremium.com]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. biocrick.com [biocrick.com]
- 7. fishersci.com [fishersci.com]
- 8. in.gov [in.gov]
- 9. benchchem.com [benchchem.com]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
